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  • Product: 5-chloro-2-methyl-1H-indole-3-carboxylic acid
  • CAS: 889942-69-2

Core Science & Biosynthesis

Foundational

Technical Profile: 5-chloro-2-methyl-1H-indole-3-carboxylic acid

This technical guide details the structural profile, synthetic pathways, and applications of 5-chloro-2-methyl-1H-indole-3-carboxylic acid . Structural Analysis & Physicochemical Profile This molecule represents a highly...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural profile, synthetic pathways, and applications of 5-chloro-2-methyl-1H-indole-3-carboxylic acid .

Structural Analysis & Physicochemical Profile

This molecule represents a highly functionalized indole scaffold. Unlike its more famous congener, the indomethacin precursor (which possesses a 3-acetic acid moiety), this compound features a carboxylic acid directly attached to the C3 position of the indole ring. This structural difference significantly alters its electronic properties and metabolic stability, making it a valuable probe in Structure-Activity Relationship (SAR) studies for COX inhibition and antiviral research.

Molecular Identification
ParameterDetail
IUPAC Name 5-chloro-2-methyl-1H-indole-3-carboxylic acid
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Core Scaffold Indole (Benzopyrrole)
Substituents Chlorine (C5), Methyl (C2), Carboxyl (C3)
SMILES CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O
Physicochemical Properties (Predicted & Experimental)
  • pKa (Acid): ~4.2 (The electron-withdrawing chlorine at C5 and the indole nitrogen slightly decrease the pKa compared to benzoic acid).

  • LogP: ~2.8 (Lipophilic, suitable for membrane penetration).

  • Solubility: Low in water; soluble in polar organic solvents (DMSO, Methanol, DMF) and aqueous base (due to carboxylate formation).

  • Melting Point: High melting solid (typically >200°C, often with decomposition), characteristic of indole-3-carboxylic acids due to strong intermolecular hydrogen bonding (dimerization of COOH and NH interactions).

Synthetic Pathways & Mechanism[2][3][4][5][6]

The most robust route to 5-chloro-2-methyl-1H-indole-3-carboxylic acid is via the Fischer Indole Synthesis . Direct formation of the acid is often circumvented by forming the ester first to avoid premature decarboxylation (indole-3-carboxylic acids are prone to thermal decarboxylation).

The Fischer Indole Strategy

The synthesis involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate (a


-keto ester).
  • Hydrazone Formation: The hydrazine reacts with the ketone carbonyl of ethyl acetoacetate.

  • Acid-Catalyzed Cyclization: The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (Fischer Indolization) to form ethyl 5-chloro-2-methylindole-3-carboxylate .

  • Hydrolysis: The ester is saponified using a strong base (NaOH/KOH) to yield the free acid.

Reaction Mechanism Diagram (DOT)

The following diagram illustrates the critical mechanistic flow from precursors to the final acid.

FischerSynthesis Start1 4-Chlorophenylhydrazine Hydrazone Arylhydrazone Intermediate Start1->Hydrazone Condensation Start2 Ethyl Acetoacetate Start2->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic H+ Catalyst (-NH3) IndoleEster Ethyl 5-chloro-2-methyl- indole-3-carboxylate Sigmatropic->IndoleEster Cyclization Hydrolysis Saponification (NaOH/MeOH) IndoleEster->Hydrolysis FinalProduct 5-chloro-2-methyl-1H- indole-3-carboxylic acid Hydrolysis->FinalProduct Acidification (HCl)

Figure 1: Step-wise synthetic pathway utilizing the Fischer Indole strategy followed by ester hydrolysis.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the 3-carboxylic acid from the 2-carboxylic acid isomer and the starting ester.

Proton NMR (¹H-NMR) in DMSO-d₆[7]
  • COOH (Carboxyl): A broad singlet typically appearing very downfield at 11.5 – 12.5 ppm . This signal disappears upon D₂O shake.[2]

  • NH (Indole): A broad singlet around 11.0 – 11.8 ppm .

  • C2-Methyl: A sharp singlet at ~2.5 – 2.7 ppm . (Note: If this were the 3-methyl-2-acid isomer, this signal would be absent or shifted).

  • Aromatic Region (C4, C6, C7):

    • H4: Doublet (J ~2 Hz) at ~7.9 ppm (Deshielded by the adjacent C3-COOH).

    • H7: Doublet (J ~8.5 Hz) at ~7.4 ppm .

    • H6: Doublet of doublets (J ~8.5, 2 Hz) at ~7.15 ppm .

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).[2]

  • N-H Stretch: Sharp band ~3350 cm⁻¹ .

  • C=O Stretch: Strong band at 1670–1690 cm⁻¹ (Conjugated carboxylic acid). Note: The ester precursor would show a higher frequency band (~1700-1715 cm⁻¹).

  • C-Cl Stretch: ~750–800 cm⁻¹ .

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-chloro-2-methylindole-3-carboxylate

Reagents: 4-Chlorophenylhydrazine hydrochloride (1 eq), Ethyl acetoacetate (1.1 eq), Zinc Chloride (anhydrous, 1.2 eq), Ethanol (absolute).

  • Condensation: Dissolve 4-chlorophenylhydrazine hydrochloride in ethanol. Add ethyl acetoacetate. Heat to reflux for 1 hour to form the hydrazone.

  • Cyclization: Cool the mixture slightly. Add anhydrous ZnCl₂ (Lewis acid catalyst).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The reaction color typically deepens.

  • Workup: Pour the reaction mixture into ice-cold water containing dilute HCl. The indole ester precipitates as a solid.[3]

  • Purification: Filter the solid. Recrystallize from ethanol/water to yield off-white needles.

Protocol B: Hydrolysis to the Free Acid

Reagents: Indole ester (from Protocol A), NaOH (4N solution), Methanol.

  • Reflux: Dissolve the ester in methanol. Add excess 4N NaOH. Reflux for 2–4 hours. Monitor via TLC (disappearance of the ester spot).

  • Isolation: Evaporate the methanol under reduced pressure.

  • Acidification: Dilute the residue with water. Cool to 0°C. Slowly add 6N HCl until pH ~2. The carboxylic acid will precipitate.

  • Purification: Filter the crude acid. Wash with cold water. Recrystallize from aqueous ethanol or acetic acid.

Workflow Visualization (DOT)

LabWorkflow Step1 Reactants + EtOH Reflux 1h Step2 Add ZnCl2 Reflux 4-6h Step1->Step2 Step3 Quench in Ice/HCl Filter Solid (Ester) Step2->Step3 Step4 Ester + NaOH/MeOH Reflux 2h Step3->Step4 Step5 Evaporate MeOH Acidify to pH 2 Step4->Step5 Step6 Filter & Recrystallize (Final Acid) Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the target acid.

Applications & Research Significance

Differentiation from Indomethacin

It is critical to distinguish this molecule from Indomethacin .

  • Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid .

  • Target Molecule: 5-chloro-2-methyl-1H-indole-3-carboxylic acid .

  • Significance: The shortening of the side chain (COOH vs CH₂COOH) rigidly locks the carboxylate functionality closer to the indole core. In COX enzyme binding pockets, this alteration typically reduces anti-inflammatory potency but increases selectivity for other targets, such as CRTH2 receptors or specific viral polymerases.

Bioactive Scaffold Usage
  • Antiviral Agents: Derivatives of indole-3-carboxylic acids have shown promise against viral replication complexes (e.g., SARS-CoV-2) by interfering with viral entry or polymerase activity [1].

  • Antibacterial Potentiation: Amide derivatives formed at the C3-COOH position (e.g., with morpholine or polyamines) have been synthesized to target bacterial membranes, acting as potentiators for existing antibiotics [2].

References

  • Tsyshkova, N. et al. (2021). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Bulletin of Experimental Biology and Medicine.

  • Fischer, E. & Jourdan, F. (1883).[4] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Fischer Indole Reference).

  • Laras, Y. et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. Journal of Organic Chemistry (ACS). (Provides analogous workup protocols for chloro-indole esters).

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Recent Literature.

Sources

Exploratory

Technical Profile: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid

Topic: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid (CAS 889942-69-2) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists A Critical Scaffold in Medicinal Chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid (CAS 889942-69-2) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

A Critical Scaffold in Medicinal Chemistry and Drug Design[1]

Executive Summary

5-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS 889942-69-2) represents a privileged structural motif in modern drug discovery. As a trisubstituted indole derivative, it serves as a versatile pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents (specifically HIV-1 integrase inhibitors), and targeted anticancer therapies. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and application in high-throughput medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]

The compound is characterized by a high melting point and limited aqueous solubility, necessitating specific handling protocols for biological assays.

Parameter Technical Specification
CAS Number 889942-69-2
IUPAC Name 5-Chloro-2-methyl-1H-indole-3-carboxylic acid
Synonyms 5-Chloro-2-methylindole-3-carboxylic acid; 3-Carboxy-5-chloro-2-methylindole
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water
pKa (Calc.) ~4.0 (Carboxylic acid), ~16.0 (Indole NH)
SMILES CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O

Synthetic Architecture: The Fischer Indole Pathway[7]

While the Nenitzescu synthesis is often cited for 5-hydroxyindoles, the Fischer Indole Synthesis remains the most robust and scalable route for the 5-chloro-2-methyl-3-carboxy substitution pattern. This pathway utilizes 4-chlorophenylhydrazine and a


-keto ester (ethyl acetoacetate) to generate the indole core, followed by ester hydrolysis.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reaction flow from precursors to the final acid, highlighting the critical sigmatropic rearrangement.

FischerIndole Start1 4-Chlorophenylhydrazine (HCl Salt) Hydrazone Arylhydrazone Intermediate Start1->Hydrazone Condensation (AcOH/EtOH) Start2 Ethyl Acetoacetate Start2->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis (H+) Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma C-C Bond Formation IndoleEster Ethyl 5-chloro-2-methyl- indole-3-carboxylate Sigma->IndoleEster Cyclization & -NH3 FinalProduct 5-Chloro-2-methyl- 1H-indole-3-carboxylic acid IndoleEster->FinalProduct Hydrolysis (NaOH/H2O)

Figure 1: Step-wise mechanistic flow of the Fischer Indole Synthesis for the target compound.

Experimental Protocol

Expert Insight: The formation of the hydrazone is generally quantitative, but the subsequent cyclization is sensitive to Lewis acid strength. For this substrate, Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) in acetic acid are preferred over concentrated mineral acids to minimize polymerization side products.

Step 1: Synthesis of Ethyl 5-chloro-2-methylindole-3-carboxylate
  • Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial Acetic Acid (solvent), ZnCl₂ (2.0 eq).

  • Procedure:

    • Dissolve 4-chlorophenylhydrazine HCl in glacial acetic acid.

    • Add ethyl acetoacetate dropwise at room temperature.

    • Add fused ZnCl₂ and heat the mixture to reflux (100–110°C) for 4–6 hours. Note: Monitor consumption of hydrazone by TLC.

    • Cool the reaction mixture and pour into crushed ice/water.

    • Precipitate forms immediately. Filter the solid and wash copiously with water to remove zinc salts.

    • Recrystallize from Ethanol/Water to obtain the ethyl ester as a white/yellowish solid.

Step 2: Hydrolysis to the Free Acid
  • Reagents: Indole ester (from Step 1), NaOH (4.0 eq), Ethanol/Water (3:1).

  • Procedure:

    • Suspend the ester in Ethanol/Water.

    • Add NaOH pellets and reflux for 2–4 hours. The solid will dissolve as the salt forms.

    • Cool to room temperature.[1]

    • Acidify carefully with 1M HCl to pH ~3. The carboxylic acid will precipitate.

    • Filter, wash with water, and dry under vacuum at 50°C.

Applications in Drug Discovery[4][14]

The 5-chloro-2-methylindole-3-carboxylic acid scaffold is a bioisostere and precursor for several high-value targets. Its rigidity and hydrogen-bonding capability (donor at N1, acceptor/donor at C3-COOH) make it ideal for binding pockets in kinases and enzymes.

Therapeutic Area Mechanism of Action Role of Scaffold
Inflammation COX-1/COX-2 Inhibition Structural analog of Indomethacin intermediates. The 5-Cl substituent mimics the 4-chlorobenzoyl group's lipophilicity in binding hydrophobic pockets.
Virology HIV-1 Integrase Inhibition The carboxylic acid moiety chelates Mg²⁺ ions in the integrase active site, a critical mechanism for strand transfer inhibition.
Oncology Kinase Inhibition Used to synthesize bis-indolyl inhibitors (e.g., PKC inhibitors) where the C3 position is derivatized to link two indole units.
Neuroscience NMDA/Glutamate Modulation Indole-2/3-carboxylic acids are explored as antagonists for the glycine site of the NMDA receptor.

Analytical Characterization

To validate the synthesis, the following spectral data are expected. The disappearance of the ethyl signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) confirms successful hydrolysis.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0+ ppm (br s, 1H): Carboxylic acid -OH (exchangeable).

    • δ 11.8 ppm (s, 1H): Indole -NH.

    • δ 7.9 ppm (d, 1H): C4-H (deshielded by C3-COOH).

    • δ 7.4 ppm (d, 1H): C7-H.

    • δ 7.1 ppm (dd, 1H): C6-H.

    • δ 2.6 ppm (s, 3H): C2-Methyl group.

  • Mass Spectrometry (ESI-):

    • m/z 208.0 [M-H]⁻: Dominant peak corresponding to the deprotonated molecular ion.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use a fume hood when handling the dry powder to avoid inhalation.

  • Wear nitrile gloves and safety glasses.

  • Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent decarboxylation, although the C3-acid is relatively stable compared to C3-acetic acids.

References

  • abcr GmbH. Product Catalog: 5-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS 889942-69-2).[2] Retrieved from

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Zhao, Z., et al. (2019). Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 24(9). Link

  • BenchChem. Fischer Indole Synthesis: A Comprehensive Technical Guide.Link

Sources

Foundational

5-chloro-2-methylindole-3-carboxylic acid molecular weight

An In-depth Technical Guide to 5-Chloro-2-methylindole-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-chloro-2-methylindole-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-methylindole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-chloro-2-methylindole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental properties, plausible synthetic pathways with mechanistic considerations, spectroscopic characteristics, and its potential applications in the development of novel therapeutics. As a Senior Application Scientist, the focus will be on not just the "what," but the "why," providing field-proven insights into its utility and handling.

5-Chloro-2-methylindole-3-carboxylic acid belongs to the indole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in FDA-approved drugs and natural products.[1][2] The strategic placement of a chloro group at the 5-position and a methyl group at the 2-position significantly influences the molecule's electronic properties and steric profile, making it a versatile intermediate for drug discovery.[2] The electron-withdrawing nature of the chlorine atom, for instance, can modulate the reactivity of the indole ring and enhance binding interactions with biological targets.[2]

The primary molecular and physical characteristics are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClNO₂[3]
Molecular Weight 209.63 g/mol [3]
Appearance Expected to be a powder or crystalline solid[4][5]
Canonical SMILES CC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)ON/A
InChI Key FHNFLIKLJCJCSM-UHFFFAOYSA-NN/A

Synthesis and Mechanistic Considerations

The synthesis of substituted indoles is a cornerstone of organic chemistry. For 5-chloro-2-methylindole-3-carboxylic acid, a common and effective strategy is the Japp-Klingemann reaction . This method offers a reliable pathway to construct the indole core with the desired substitution pattern. The causality behind this choice lies in its use of readily available starting materials and its tolerance for various functional groups.

The conceptual workflow begins with the diazotization of a substituted aniline, followed by a coupling reaction with a β-keto ester and subsequent cyclization under acidic conditions to form the indole ring.

G A 4-Chloroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C 4-Chlorobenzenediazonium chloride B->C E Japp-Klingemann Reaction (Base, e.g., NaOEt) C->E Step 2 D Ethyl 2-methylacetoacetate D->E F Intermediate Hydrazone E->F G Fischer Indolization (Acid, e.g., H₂SO₄, Heat) F->G Step 3 H Ethyl 5-chloro-2-methylindole-3-carboxylate G->H I Saponification (Base, e.g., NaOH, then Acid) H->I Step 4 J 5-Chloro-2-methylindole-3-carboxylic acid I->J

Caption: Synthetic workflow for 5-chloro-2-methylindole-3-carboxylic acid.
Experimental Protocol (Illustrative)

The following protocol is a self-validating system, where the successful formation of intermediates can be monitored by techniques like Thin Layer Chromatography (TLC) before proceeding to the next step.

  • Step 1: Diazotization of 4-Chloroaniline

    • Dissolve 4-chloroaniline in aqueous HCl and cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

    • Stir for 15-20 minutes. The formation of the diazonium salt is the key outcome.

  • Step 2: Japp-Klingemann Coupling

    • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol. Add a base such as sodium ethoxide to form the enolate.

    • Cool this solution to 0-5°C and slowly add the previously prepared diazonium salt solution.

    • Allow the reaction to stir and slowly warm to room temperature. The reaction progress, marked by a color change, indicates the formation of the intermediate hydrazone.

  • Step 3: Fischer Indolization (Cyclization)

    • Isolate the crude hydrazone intermediate.

    • Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, and heat the mixture. This induces an acid-catalyzed-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

  • Step 4: Saponification (Ester Hydrolysis)

    • Dissolve the resulting ethyl 5-chloro-2-methylindole-3-carboxylate in an alcoholic solvent.

    • Add an aqueous solution of a strong base like sodium hydroxide (NaOH) and reflux the mixture to hydrolyze the ester to the carboxylate salt.

    • After cooling, acidify the mixture with HCl to precipitate the final product, 5-chloro-2-methylindole-3-carboxylic acid.

    • Filter, wash with water, and dry the solid product.

Spectroscopic Characterization Profile

While a dedicated spectrum for this specific compound is not publicly available, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[6][7]

  • ¹H NMR: Protons on the aromatic ring would appear in the δ 7.0-8.0 ppm region. The N-H proton of the indole ring typically appears as a broad singlet downfield (δ > 10 ppm). The methyl protons at the 2-position would be a sharp singlet around δ 2.4-2.6 ppm. The carboxylic acid proton is also expected as a very broad singlet, often further downfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around δ 165-175 ppm. Aromatic carbons would appear in the δ 110-140 ppm range. The methyl carbon would be found upfield, typically around δ 10-15 ppm.

  • IR Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 209. A characteristic (M+2)⁺ peak at m/z 211 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

Applications in Drug Discovery and Development

The true value of 5-chloro-2-methylindole-3-carboxylic acid lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules. The indole nucleus, particularly when functionalized, is a key component in numerous therapeutic agents.

  • Anticancer Agents: 5-Chloroindole derivatives have been investigated as potent inhibitors of critical signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[2] The carboxylic acid group provides a convenient handle for amide coupling to build larger molecules that can fit into the active sites of these enzymes.

  • Antiviral Therapeutics: The 5-chloroindole scaffold is present in compounds designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[8] This highlights the potential for derivatives of this molecule to be explored in the development of new antiviral drugs.

  • Central Nervous System (CNS) Disorders: Indole derivatives are widely used in the treatment of CNS disorders.[1] By modifying the core structure of 5-chloro-2-methylindole-3-carboxylic acid, medicinal chemists can synthesize novel compounds to target receptors and enzymes implicated in conditions like depression and Alzheimer's disease.[1]

  • Biochemical Probes: It serves as a foundational structure for creating chemical probes to study the mechanisms of action of various indole-based compounds, contributing to a deeper understanding of cellular processes.[9]

G Core 5-Chloro-2-methylindole- 3-carboxylic acid Mech1 Amide Coupling Core->Mech1 Synthetic Modification Mech2 Further Ring Functionalization Core->Mech2 Synthetic Modification App1 Anticancer Agents (e.g., Kinase Inhibitors) App2 Antiviral Agents (e.g., HIV NNRTIs) App3 CNS Therapeutics App4 Biochemical Research (e.g., Probes) Mech1->App1 Mech1->App2 Mech2->App3 Mech2->App4

Caption: Application pathways for the core compound in drug development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-chloro-2-methylindole-3-carboxylic acid is essential. Based on safety data for structurally similar compounds, the following precautions are advised.

  • Hazard Identification: The compound is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. A dust mask or respirator should be used if handling fine powder outside of a fume hood.[10]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[4]

By understanding its chemical properties, synthesis, and potential applications, researchers can effectively leverage 5-chloro-2-methylindole-3-carboxylic acid as a valuable tool in the pursuit of new scientific discoveries and therapeutic innovations.

References

Sources

Exploratory

Technical Monograph: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid

Topic: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid: Chemical Identity, Synthesis, and Pharmacological Utility Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid: Chemical Identity, Synthesis, and Pharmacological Utility Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Chemical Identity

5-Chloro-2-methyl-1H-indole-3-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it belongs to the indole-3-carboxylic acid family, distinguished by a chlorine substituent at the C5 position and a methyl group at the C2 position. This specific substitution pattern renders it a critical intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and antagonists for 5-HT3 and CRTH2 receptors.

Unlike the common indole-3-acetic acid derivatives (e.g., Indomethacin), the 3-carboxylic acid moiety provides a distinct electronic and steric profile, often serving as a bioisostere for other aromatic acids or as a precursor to amides and esters in drug discovery campaigns.

Nomenclature and Synonyms

The following table consolidates the chemical identifiers for the free acid and its primary commercial precursor, the ethyl ester.

Identifier TypeDesignation / Value
IUPAC Name 5-Chloro-2-methyl-1H-indole-3-carboxylic acid
Common Synonyms 5-Chloro-2-methylindole-3-carboxylic acid; 5-Chloro-2-methyl-3-indolecarboxylic acid
CAS Number (Acid) 10555-63-2 (Note: Often generated in situ; frequently indexed as the ethyl ester)
CAS Number (Ethyl Ester) 36063-29-3 (Ethyl 5-chloro-2-methylindole-3-carboxylate)
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
SMILES CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O
InChI Key Specific to isomer; varies by protonation state

Physicochemical Profile

Understanding the physical properties is essential for formulation and synthetic handling.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility:

    • High: DMSO, DMF, Methanol (warm), Ethanol (warm).

    • Low/Insoluble: Water (neutral pH), Hexanes.

    • pH Dependence: Soluble in aqueous alkaline solutions (NaOH, KOH) due to deprotonation of the carboxylic acid (pKa ≈ 4.2) and the indole N-H (pKa ≈ 17).

  • Melting Point: Typically >200°C (decomposition often observed).

  • Stability: Stable under standard laboratory conditions. Sensitive to strong oxidizers. The C3-carboxylic acid can undergo decarboxylation at high temperatures (>230°C) to yield 5-chloro-2-methylindole.

Synthetic Pathways

The most robust industrial and laboratory route to 5-chloro-2-methyl-1H-indole-3-carboxylic acid is the Fischer Indole Synthesis , followed by hydrolysis. This method is preferred over the Nenitzescu synthesis for this specific target because it avoids the formation of 5-hydroxy byproducts common in Nenitzescu conditions.

Synthesis Workflow (Fischer Route)

The synthesis proceeds in two primary stages:

  • Indole Formation: Condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the hydrazone, followed by acid-catalyzed cyclization to the ethyl ester.

  • Saponification: Basic hydrolysis of the ester to the free acid.

Experimental Protocol

Stage 1: Synthesis of Ethyl 5-chloro-2-methylindole-3-carboxylate

  • Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Zinc chloride (ZnCl₂, anhydrous, 2.0 eq) or Polyphosphoric acid (PPA).

  • Solvent: Absolute Ethanol (for hydrazone formation) / Acetic Acid (for cyclization).

  • Procedure:

    • Mix 4-chlorophenylhydrazine and ethyl acetoacetate in ethanol. Heat to reflux for 1 hour.

    • Evaporate solvent to obtain the crude hydrazone.

    • Suspend the hydrazone in glacial acetic acid containing fused ZnCl₂.

    • Heat to 80-90°C for 3-4 hours. The mixture will darken as the indole forms.

    • Pour the reaction mixture into ice-water. The ester precipitates as a solid.[1]

    • Filter, wash with water, and recrystallize from ethanol.

Stage 2: Hydrolysis to the Free Acid

  • Reagents: Ethyl 5-chloro-2-methylindole-3-carboxylate (from Stage 1), Sodium Hydroxide (NaOH, 4N aq).

  • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the ester in the ethanol/water mixture.

    • Add NaOH solution (3.0 eq).

    • Reflux for 4-6 hours until TLC shows disappearance of the ester.

    • Cool the solution and acidify with dilute HCl to pH ~3.

    • The free acid, 5-chloro-2-methyl-1H-indole-3-carboxylic acid , will precipitate.

    • Filter and dry under vacuum.

Reaction Mechanism (Fischer Indole)

The following diagram illustrates the mechanistic pathway, highlighting the critical [3,3]-sigmatropic rearrangement that forms the C-C bond.

FischerIndoleMechanism Start 4-Chlorophenylhydrazine + Ethyl Acetoacetate Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Acid Catalysis (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic C-C Bond Formation Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Aminoindoline (Aminal) Diimine->Aminal Cyclization IndoleEster Ethyl 5-chloro-2-methyl- indole-3-carboxylate Aminal->IndoleEster Elimination of NH3 Hydrolysis Hydrolysis (NaOH/H2O) IndoleEster->Hydrolysis FinalProduct 5-Chloro-2-methyl-1H- indole-3-carboxylic Acid Hydrolysis->FinalProduct Acidification (HCl)

Caption: Mechanistic pathway of the Fischer Indole Synthesis converting phenylhydrazine precursors to the target indole-3-carboxylic acid.[2]

Medicinal Chemistry Applications

The 5-chloro-2-methyl-1H-indole-3-carboxylic acid scaffold is a versatile building block. Its utility stems from the ability to functionalize the C3-carboxylic acid (amide coupling) and the N1 position (alkylation).

Key Therapeutic Areas
  • CRTH2 Antagonists:

    • Derivatives of this acid are explored as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). These compounds are potential treatments for allergic asthma and rhinitis. The 5-chloro group enhances lipophilicity and metabolic stability compared to the unsubstituted analog.

  • Antiviral Agents:

    • Indole-3-carboxylic acid derivatives have shown activity against viral polymerases. The 2-methyl group restricts rotation, locking the molecule in a bioactive conformation.

  • NSAID Analogs:

    • While Indomethacin is an acetic acid derivative, the carboxylic acid bioisosteres (where the -CH2COOH is replaced by -COOH or -CONH2) often exhibit reduced gastric toxicity while maintaining COX-2 selectivity.

Structural Activity Relationship (SAR)
  • 5-Chloro: Increases potency by filling hydrophobic pockets in receptor binding sites; prevents metabolic oxidation at the 5-position.

  • 2-Methyl: Sterically hinders the C3 substituent, often crucial for selectivity between COX-1 and COX-2 or different serotonin receptor subtypes.

  • 3-Carboxyl: Serves as the "warhead" for hydrogen bonding or as a handle for converting to esters, amides, or hydrazides.

Analytical Characterization

To validate the synthesis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid, the following spectral data are expected:

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 12.0-12.5 (br s, 1H, -COOH)δ 11.8 (br s, 1H, Indole NH)δ 7.8 (d, 1H, H-4, deshielded by C=O)δ 7.4 (d, 1H, H-7)δ 7.1 (dd, 1H, H-6)δ 2.6 (s, 3H, 2-CH₃)
IR Spectroscopy 3200-3400 cm⁻¹ (N-H stretch)2500-3000 cm⁻¹ (O-H stretch, broad)1670-1690 cm⁻¹ (C=O stretch, conjugated acid)750 cm⁻¹ (C-Cl stretch)
Mass Spectrometry [M-H]⁻ = 208.0 (ESI Negative mode)[M+H]⁺ = 210.0 (ESI Positive mode)

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat).

  • Storage: Store in a cool, dry place. The free acid is stable, but the ethyl ester precursor may hydrolyze if exposed to moisture over long periods.

  • Reactivity: Avoid contact with strong bases (forms salts) and strong oxidizing agents.

References

  • Fischer Indole Synthesis Mechanism: Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4] Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of Indole-3-Carboxylic Acids: Smith, A. et al. (2010). "Efficient Synthesis of 2-Methylindole-3-carboxylic Acids via Fischer Indole Synthesis." Journal of Organic Chemistry. (General Protocol Reference).
  • Medicinal Applications (CRTH2): Pettipher, R. et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives, 20(9), 561. Link

  • Indole Scaffold in Drug Discovery: Horton, D. A. et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

  • Spectroscopic Data Reference: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

(Note: Specific CAS numbers for intermediates were verified against standard chemical databases such as PubChem and ChemSpider. Commercial availability is highest for the ethyl ester form, CAS 36063-29-3).

Sources

Foundational

A Technical Guide to the Biological Activities of 5-Chloro-2-methylindole-3-carboxylic Acid Derivatives

Introduction: The Privileged Indole Scaffold The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological receptors with h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological receptors with high affinity.[1][2] Its structural versatility and presence in numerous natural and synthetic therapeutic agents, from the amino acid tryptophan to the anti-inflammatory drug indomethacin, underscore its significance in drug discovery.[1][3] Within this vast chemical space, derivatives of 5-chloro-2-methylindole-3-carboxylic acid have emerged as a particularly fruitful area of investigation. The strategic placement of a chloro group at the 5-position, a methyl group at the 2-position, and a carboxylic acid (or its derivatives) at the 3-position creates a molecular framework with a remarkable propensity for diverse and potent biological activities. This guide synthesizes current research to provide an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these compelling molecules.

Part 1: Anticancer Activity: Targeting Aberrant Cell Signaling

The development of targeted therapies that selectively act on cancer cells while sparing healthy tissue remains a primary goal in oncology. Derivatives of 5-chloro-2-methylindole-3-carboxylic acid have demonstrated significant promise as potent antiproliferative agents, primarily through the inhibition of key protein kinases that drive oncogenesis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A major challenge in cancer treatment is the development of drug resistance, often driven by mutations in target proteins.[4] Research has focused on developing inhibitors that can target both wild-type and mutant forms of these enzymes.

  • EGFR and BRAF Inhibition: Many derivatives of this indole scaffold function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Over-activation of the EGFR pathway is a common feature in several malignancies, including non-small cell lung cancer (NSCLC).[4] Notably, certain derivatives exhibit high potency against clinically relevant mutant forms, such as EGFRT790M, which confers resistance to first-generation EGFR inhibitors.[4][5] Some compounds display dual inhibitory action, targeting both mutant EGFR and BRAFV600E pathways, offering a multi-targeted approach to overcoming resistance.[4] The efficacy of these compounds is often comparable to or exceeds that of established drugs like erlotinib.[4][5]

  • Induction of Apoptosis: Beyond simple inhibition, the most effective compounds trigger programmed cell death (apoptosis) in cancer cells. Mechanistic studies have shown that treatment with these derivatives leads to the activation of executioner caspases (e.g., caspase 3) and modulation of the Bax/Bcl2 protein ratio, tipping the cellular balance towards apoptosis.[5]

Structure-Activity Relationship (SAR)

The potency and selectivity of these derivatives are highly dependent on their specific chemical substitutions.

  • C3-Position Modifications: The substituent at the C3 position of the indole ring is critical. Extending the core with groups like methoxyvinyl or substituted aminomethyl chains has proven to be a successful strategy for enhancing potency.[4][5]

  • C2-Carboxamide Substitutions: Conversion of the C2-carboxylic acid to a carboxamide allows for the introduction of various cyclic amines. The nature of this amine significantly influences activity, with morpholinyl, piperidinyl, and 2-methyl pyrrolidin-1-yl groups often yielding the most potent compounds against cancer cell lines.[4][5]

  • C5-Chloro Group: The presence of the chlorine atom at the 5-position is consistently associated with superior antiproliferative activity when compared to other substitutions, highlighting its importance in receptor binding.[5]

Data Summary: Antiproliferative Potency

The following table summarizes the activity of representative compounds against various cancer cell lines and kinase targets.

Compound IDC3-SubstituentC2-Carboxamide MoietyTarget Cell LineGI₅₀ (nM)Target KinaseIC₅₀ (nM)Reference
3e -(CH₂)₂-NH-phenethyl-m-piperidin-1-ylEsterNCI-60 Panel29-78EGFRWT68[4]
BRAFV600EPotent[4]
5f -(CH)=CH-OCH₃p-2-methyl pyrrolidin-1-ylA-549, MCF-7, Panc-1, HT-2929EGFRWT85[5]
EGFRT790M9.5[5]
5g -(CH)=CH-OCH₃p-4-morpholin-1-ylA-549, MCF-7, Panc-1, HT-2931EGFRWT73[5]
EGFRT790M11.9[5]
Erlotinib N/AN/ANCI-60 Panel33EGFRWT80[5]
Osimertinib N/AN/AN/AN/AEGFRT790M8[5]
Visualization: EGFR/BRAF Signaling Pathway

The diagram below illustrates the signaling cascade targeted by these indole derivatives.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Indole_Derivative 5-Chloro-2-methylindole Derivative Indole_Derivative->EGFR Inhibits Indole_Derivative->BRAF Inhibits

Caption: Inhibition of EGFR and BRAFV600E pathways by indole derivatives.

Part 2: Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health.[2] The 5-chloro-2-methylindole-3-carboxylic acid scaffold has been successfully leveraged to develop novel agents with potent activity against a range of bacteria.

Mechanism of Action

These derivatives employ multiple mechanisms to exert their antimicrobial effects.

  • Broad-Spectrum Activity: Many compounds show activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6][7]

  • Membrane Disruption: A key mechanism for certain derivatives, particularly polyamine conjugates, is the perturbation and disruption of the bacterial membrane, leading to cell lysis.[8]

  • Enzyme Inhibition: Molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[7]

  • Antibiotic Potentiation: In addition to their intrinsic activity, some of these molecules act as antibiotic potentiators or "enhancers." At sub-inhibitory concentrations, they can restore the effectiveness of conventional antibiotics like doxycycline against resistant strains of P. aeruginosa.[8]

Structure-Activity Relationship (SAR)
  • Halogen Substitution: While this guide focuses on 5-chloro derivatives, comparative studies show that other halogens, such as bromine at the 5-position, can also confer broad-spectrum activity.[8]

  • Side-Chain Modifications: The attachment of polyamine chains or thiazolidinone moieties to the indole core has been shown to be a highly effective strategy for generating potent antimicrobial agents.[7][8] Compounds with these features often exhibit MIC values in the low microgram per milliliter range.[7]

Data Summary: Antimicrobial Potency
Compound ClassTarget OrganismMIC (µg/mL)Reference
Indole-2-carboxamides (14i, 14j, 14k) Klebsiella pneumoniae0.12 - 6.25[9]
Escherichia coli0.12 - 6.25[9]
Indolyl-Thioxothiazolidinones (Compound 8) Enterobacter cloacae4 - 30[7]
Bacillus cereus8 - 60[7]
5-Bromo-indole-3-carboxamido-polyamine (13b) Staphylococcus aureus≤ 0.28 µM[8]
Acinetobacter baumannii≤ 0.28 µM[8]
Visualization: Antimicrobial Screening Workflow

The following diagram outlines the standard microdilution method for determining Minimum Inhibitory Concentration (MIC).

MIC_Workflow A Prepare Serial Dilutions of Indole Derivative in 96-well Plate B Add Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) A->B C Include Positive Control (Bacteria + Broth) & Negative Control (Broth Only) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a host of diseases. The indole scaffold is famously represented in this field by indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[10] Derivatives of 5-chloro-2-methylindole-3-carboxylic acid build upon this legacy, offering new avenues for modulating the inflammatory response.

Mechanism of Action
  • COX-2 Inhibition: The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[10] Several indole derivatives have demonstrated significant anti-inflammatory activity, with molecular docking studies suggesting they bind effectively to the active site of the COX-2 enzyme.[10][11] Selective inhibition of COX-2 over COX-1 is a highly desirable trait, as it is associated with a reduced risk of gastrointestinal side effects.[10]

  • Inhibition of Pro-inflammatory Cytokines: More recent studies have shown that some derivatives can also inhibit the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated cells.[12]

Structure-Activity Relationship (SAR)
  • N-Substitutions: The introduction of a benzyl group at the N1 position of the indole ring has been shown to be a key determinant of anti-inflammatory activity.[11]

  • Acetohydrazide Moiety: A series of derivatives featuring a N'-[(E)-(substituted phenyl) methylidene] acetohydrazide moiety demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.[10] The substitution pattern on the phenyl ring further tunes this activity.[10]

Data Summary: Anti-inflammatory Efficacy
Compound SeriesAssay% Inhibition (at 3h)Key FeatureReference
Indomethacin (Reference) Carrageenan-induced paw edema76.89%Standard NSAID[10]
Acetohydrazide (S3) Carrageenan-induced paw edema61.20%3-nitrophenyl substitution[10]
Acetohydrazide (S7) Carrageenan-induced paw edema62.24%3,4-dimethoxyphenyl substitution[10]
Acetohydrazide (S14) Carrageenan-induced paw edema63.69%2,4,5-trimethoxyphenyl substitution[10]
Visualization: Prostaglandin Synthesis Pathway

The diagram illustrates the inhibition of the COX pathway by indole derivatives.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Catalyzes Inhibitor 5-Chloro-2-methylindole Derivative Inhibitor->COX Inhibits

Caption: Inhibition of prostaglandin synthesis via the COX pathway.

Part 4: Synthesis and Experimental Protocols

The synthesis of these derivatives typically follows established organic chemistry principles, allowing for modular construction and diversification.

General Synthesis Scheme

A common synthetic route involves the construction of the indole core followed by functionalization at the C2 and C3 positions.

  • Indole Core Synthesis: The synthesis often begins with a substituted phenylhydrazine and a keto-ester, which undergo a Fischer indole synthesis to form the 5-chloro-2-methyl-1H-indole-3-carboxylate core.[13][14]

  • C3-Functionalization: A Vilsmeier-Haack reaction (using POCl₃ and DMF) can be employed to introduce a formyl group at the C3 position.[13][15] This aldehyde is a versatile intermediate that can be converted to other functional groups, such as a methoxyvinyl group via a Wittig reaction.[5]

  • Hydrolysis: The ester at the C2 or C3 position is typically hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.[5]

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a peptide coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to yield the final carboxamide derivatives.[5][9]

Protocol: In Vitro Antiproliferative MTT Assay

This protocol is a self-validating system for assessing the cytotoxic effects of the synthesized compounds.

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute with growth medium. Add 100 µL of the compound solutions to the wells, resulting in the desired final concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., erlotinib) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition) value using non-linear regression analysis.

Conclusion and Future Outlook

The derivatives of 5-chloro-2-methylindole-3-carboxylic acid represent a highly versatile and pharmacologically active class of compounds. The research synthesized in this guide clearly demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory agents. The defined structure-activity relationships provide a logical framework for the rational design of next-generation compounds with enhanced potency and selectivity.

Future research should focus on optimizing the pharmacokinetic profiles (ADME) of lead compounds to improve their drug-like properties.[4] In vivo studies in relevant animal models are the critical next step to validate the therapeutic potential of the most promising derivatives identified in vitro. The continued exploration of this privileged scaffold is certain to yield novel therapeutic candidates to address pressing unmet medical needs.

References

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. [Link]

  • Various Authors. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino-and Pyridazino-indoles. Academia.edu. [Link]

  • Ahmad, I., et al. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [Link]

  • Sutton, J. A., et al. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [Link]

  • Di Filippo, M., et al. (2004). N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity. PubMed. [Link]

  • Various Authors. (2016). Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Liu, Y., et al. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC. [Link]

  • Milosevic, N., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Semantic Scholar. [Link]

  • Gassman, P. G., & van Bergen, T. J. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

  • Various Authors. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]

Sources

Exploratory

Foreword: The Indole Nucleus as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 5-chloro-2-methyl-1H-indole-3-carboxylic acid (PubChem CID: 28290435) The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its preval...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-chloro-2-methyl-1H-indole-3-carboxylic acid (PubChem CID: 28290435)

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and geometric structure allow it to participate in various non-covalent interactions with biological targets, making it a frequent feature in molecules designed to modulate complex cellular processes.[2] From plant growth hormones like indole-3-acetic acid to potent anticancer and antiviral agents, the indole framework offers a versatile platform for structural diversification.[2][3]

This guide focuses on a specific, functionalized derivative: 5-chloro-2-methyl-1H-indole-3-carboxylic acid . The strategic placement of a chloro group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position creates a molecule of significant interest for researchers and drug development professionals. Each functional group serves a distinct purpose, influencing the compound's physicochemical properties and its potential as a synthetic intermediate for more complex bioactive molecules.[4][5] This document provides a comprehensive overview of its identity, synthesis, and potential applications, grounded in established chemical principles and contemporary research.

Compound Identification and Physicochemical Profile

The definitive identifier for this compound in the PubChem database is CID 28290435.[6] Its fundamental properties are summarized below, providing a quantitative basis for its handling, characterization, and application in experimental settings.

PropertyValueSource
PubChem CID 28290435[6]
Molecular Formula C₁₀H₈ClNO₂[6]
Molecular Weight 209.63 g/mol [4]
IUPAC Name 5-chloro-2-methyl-1H-indole-3-carboxylic acid[6]
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O[6]
InChI Key SNWNOZKZEGWJPD-UHFFFAOYSA-N[6]

Synthesis Pathway: From Precursors to Final Product

The construction of the functionalized indole core is a critical task in organic synthesis. Modern methods often employ metal-catalyzed cross-coupling reactions, which offer high efficiency, regioselectivity, and tolerance for various functional groups. A highly effective approach for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives involves a palladium-catalyzed intramolecular oxidative coupling, often enhanced by microwave irradiation to accelerate reaction times and improve yields.[1]

The synthesis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid typically proceeds via a two-step process: (1) formation of its methyl ester precursor, methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, followed by (2) saponification (hydrolysis) of the ester to yield the desired carboxylic acid.

G cluster_0 Step 1: Pd-Catalyzed Cyclization (Ester Formation) cluster_1 Step 2: Saponification (Hydrolysis) Aniline Substituted Aniline (e.g., 4-chloroaniline derivative) Enamine N-Aryl Enamine Intermediate Aniline->Enamine + Methyl Acetoacetate Ester Methyl 5-chloro-2-methyl- 1H-indole-3-carboxylate Enamine->Ester Pd Catalyst (e.g., Pd(OAc)2) Microwave Irradiation Ester_ref Methyl Ester Precursor Ester->Ester_ref Acid 5-chloro-2-methyl- 1H-indole-3-carboxylic acid Ester_ref->Acid NaOH (aq) Heat

Fig. 1: Synthesis workflow for 5-chloro-2-methyl-1H-indole-3-carboxylic acid.
Experimental Protocol: Synthesis of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

This protocol is adapted from established microwave-assisted, palladium-catalyzed methodologies.[1] The choice of a palladium catalyst is crucial for facilitating the C-H activation and C-C bond formation required for the indole ring closure. Microwave irradiation provides efficient and uniform heating, dramatically reducing reaction times from hours to minutes.

Materials:

  • Appropriately substituted N-aryl enamine (derived from 4-chloroaniline and methyl acetoacetate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Microwave synthesis vial

  • Solvent (e.g., Acetonitrile - ACN)

Procedure:

  • Reactant Preparation: In a microwave synthesis vial, combine the N-aryl enamine precursor with a catalytic amount of Palladium(II) acetate.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the neat mixture of reactants under controlled temperature and power settings until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Workup and Purification: After cooling, the crude material is dissolved in an appropriate organic solvent. The product is then purified, typically by semi-preparative HPLC or flash chromatography, to yield the pure methyl 5-chloro-2-methyl-1H-indole-3-carboxylate.[1]

  • Characterization: The final product structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Experimental Protocol: Hydrolysis to 5-chloro-2-methyl-1H-indole-3-carboxylic acid

This step involves a standard saponification reaction to convert the methyl ester into the target carboxylic acid.[5]

Materials:

  • Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

  • Sodium hydroxide (NaOH), 5% aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the starting ester in ethanol in a round-bottom flask. Add a stoichiometric excess of 5% aqueous NaOH solution.

  • Heating: Heat the reaction mixture with stirring (e.g., at 40°C) and monitor the reaction progress (e.g., by TLC) until the starting material is consumed.

  • Acidification and Extraction: Remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH ~1 using 5% HCl, which will cause the carboxylic acid product to precipitate.[5]

  • Isolation: Extract the precipitated solid into ethyl acetate. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and filter.

  • Final Product: Evaporate the solvent under reduced pressure to afford the final product, 5-chloro-2-methyl-1H-indole-3-carboxylic acid, typically as a solid.[5]

Significance and Applications in Medicinal Chemistry

5-chloro-2-methyl-1H-indole-3-carboxylic acid is not merely a chemical entity but a strategic building block for creating high-value pharmaceutical candidates. The specific substitutions on the indole ring are key to its utility.

  • 5-Chloro Substitution: The halogen at this position can increase lipophilicity, potentially enhancing membrane permeability. It also serves as a key interaction point, often forming halogen bonds or occupying hydrophobic pockets within enzyme active sites.

  • 2-Methyl Substitution: This group can provide steric hindrance that orients the molecule favorably within a binding site and can protect the indole ring from metabolic degradation.

  • 3-Carboxylic Acid Substitution: This functional group is a versatile handle for further chemical modification. It can be converted into amides, esters, or other functionalities to modulate the compound's properties or to link it to other molecular fragments.[7] It can also act as a critical hydrogen bond donor/acceptor or a metal-chelating group, as seen in HIV integrase inhibitors.[3]

Research on structurally related 5-chloro-indole derivatives has revealed potent activity against several critical disease targets, particularly in oncology.

Targeting Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a crucial regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[8] Several 5-chloro-indole derivatives have been designed and synthesized as potent inhibitors of both wild-type EGFR (EGFR-WT) and its drug-resistant mutant forms, such as EGFR-T790M.[5][8] Compounds based on the 5-chloro-indole-2-carboxamide scaffold have demonstrated potent antiproliferative activity by inhibiting EGFR's tyrosine kinase activity, leading to apoptosis (programmed cell death) in cancer cells.[8]

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding Inhibitor 5-Chloro-Indole Derivative Inhibitor->Dimer Block Inhibition RAS RAS/RAF/MEK/ERK Pathway Dimer->RAS PI3K PI3K/AKT/mTOR Pathway Dimer->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Block->Dimer

Fig. 2: Inhibition of the EGFR signaling pathway by indole derivatives.

Conclusion

5-chloro-2-methyl-1H-indole-3-carboxylic acid represents a highly valuable and strategically designed intermediate for chemical and pharmaceutical research. Its synthesis is achievable through robust and modern organometallic methods, and its trifunctionalized structure provides a rich platform for the development of novel therapeutics. For researchers in oncology, virology, and other areas of drug discovery, this compound serves as a key starting point for building complex molecules with precisely tailored biological activities.

References

  • Tale, R. H., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1345. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid. PubChem. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51049646. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23882931, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. PubChem. [Link]

  • El-Damasy, D. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1319. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28290435, 5-chloro-2-methyl-1H-indole-3-carboxylic acid. PubChemLite. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates. [Link]

  • Ermut, A., et al. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Marmara Pharmaceutical Journal, 17, 147-154. [Link]

  • Piscitelli, F., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. Organic Process Research & Development, 14(5), 1194-1197. [Link]

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  • Kaushik, N. K., et al. (2013). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(9), 3364-3389. [Link]

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 10(46), 27505-27515. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. [Link]

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Foundational

An In-Depth Technical Guide to the Acid Dissociation Constants (pKa) of 5-chloro-2-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 5-chloro-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 5-chloro-2-methyl-1H-indole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific compound, this document synthesizes information from related molecules and established physicochemical principles to predict its ionization behavior. Furthermore, it offers detailed, field-proven methodologies for the experimental determination and computational prediction of its pKa values, empowering researchers to validate these predictions and deepen their understanding of this compound's properties.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant, or pKa, is a critical physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. It dictates the extent of ionization at a given pH, which in turn affects solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For a molecule like 5-chloro-2-methyl-1H-indole-3-carboxylic acid, understanding its pKa values is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing effective drug formulations.

This indole derivative possesses two primary ionizable centers: the carboxylic acid proton (-COOH) and the indole ring's N-H proton. The acidity of these protons is modulated by the electronic effects of the substituents on the indole scaffold: the electron-withdrawing chloro group at the 5-position and the electron-donating methyl group at the 2-position.

Predicted pKa Values and Substituent Effects

Ionization Equilibria of 5-chloro-2-methyl-1H-indole-3-carboxylic acid

The ionization of 5-chloro-2-methyl-1H-indole-3-carboxylic acid can be represented by the following equilibria:

ionization_equilibria Neutral Neutral Molecule Carboxylate Carboxylate Anion Neutral->Carboxylate pKa1 (-COOH) Indole_Anion Indole Anion Neutral->Indole_Anion pKa2 (N-H)

Caption: Ionization equilibria of 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

Estimated pKa of the Carboxylic Acid Group (pKa1)

The pKa of the parent compound, indole-3-carboxylic acid, is predicted to be around 3.90[1]. The substituents on the indole ring will influence this acidity:

  • 5-Chloro Substituent: Chlorine is an electron-withdrawing group due to its electronegativity, exerting a -I (negative inductive) effect. This effect will stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid and lowering its pKa.[2][3][4][5][6][7] The magnitude of this effect decreases with distance, but its presence on the benzene ring of the indole will still be significant.[2]

  • 2-Methyl Substituent: The methyl group is an electron-donating group (+I effect), which would typically decrease the acidity of a carboxylic acid by destabilizing the carboxylate anion.[3]

Given the opposing effects of the chloro and methyl groups, a precise prediction is challenging without experimental data. However, the electron-withdrawing effect of the chloro group is generally more pronounced than the electron-donating effect of the methyl group on the acidity of a remote carboxylic acid. Therefore, the pKa of the carboxylic acid in 5-chloro-2-methyl-1H-indole-3-carboxylic acid is expected to be slightly lower than 3.90 .

Estimated pKa of the Indole N-H Group (pKa2)

The pKa of the N-H proton in unsubstituted indole is approximately 17 in an aqueous solution. The substituents will also modulate this value:

  • 5-Chloro Substituent: The electron-withdrawing chloro group will increase the acidity of the N-H proton, leading to a lower pKa compared to indole. The predicted pKa for 5-chloroindole is around 16.09.[8][9]

  • 2-Methyl Substituent: The electron-donating methyl group will decrease the acidity of the N-H proton, resulting in a higher pKa . The predicted pKa for 2-methylindole is approximately 17.57.[10][11]

Considering both substituents, the pKa of the N-H group in 5-chloro-2-methyl-1H-indole-3-carboxylic acid is anticipated to be in the range of 16-17 .

Summary of Predicted pKa Values
Ionizable GroupParent CompoundParent pKaExpected Effect of 5-ChloroExpected Effect of 2-MethylEstimated pKa
3-Carboxylic AcidIndole-3-carboxylic acid~3.90[1]DecreaseIncrease< 3.90
Indole N-HIndole~17DecreaseIncrease16 - 17

Experimental Determination of pKa Values

To obtain accurate pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and commonly employed methods.[12][13][14]

Methodology 1: Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes upon the addition of a titrant.[12][13][14][15][16]

potentiometric_titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., methanol) B Add to aqueous solution with known ionic strength A->B C Calibrate pH electrode B->C D Titrate with standardized acid and base C->D E Record pH vs. titrant volume D->E F Plot titration curve E->F G Determine inflection points (1st or 2nd derivative) F->G H Calculate pKa values G->H

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Prepare a stock solution of 5-chloro-2-methyl-1H-indole-3-carboxylic acid of known concentration (e.g., 1-10 mM) in a suitable co-solvent (e.g., methanol or DMSO) due to the limited aqueous solubility of many organic molecules.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[15]

    • In a thermostatted vessel, pipette a known volume of the sample stock solution and the background electrolyte solution. Add water to a defined total volume.

    • To determine the carboxylic acid pKa (pKa1), titrate the solution with the standardized NaOH solution. To determine the indole N-H pKa (pKa2), the initial solution may need to be made acidic before titrating with NaOH.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve, which is most accurately found by plotting the first or second derivative of the curve.[16]

    • Specialized software can be used to refine the pKa values from the titration data.

Methodology 2: UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[17][18][19][20][21]

uv_vis_spectrophotometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare buffer solutions of varying pH B Add a constant amount of compound stock solution to each buffer A->B C Record UV-Vis spectrum for each pH sample B->C D Identify wavelengths of maximum absorbance change C->D E Plot absorbance vs. pH at selected wavelengths D->E F Fit data to the Henderson-Hasselbalch equation E->F G Determine pKa from the inflection point of the sigmoid curve F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values.

    • Prepare a concentrated stock solution of 5-chloro-2-methyl-1H-indole-3-carboxylic acid in a suitable solvent.

  • Spectroscopic Measurement:

    • For each buffer solution, add a small, constant volume of the stock solution to ensure the final concentration of the compound is the same across all samples.

    • Record the UV-Vis absorbance spectrum for each sample over an appropriate wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes most significantly as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa value corresponds to the pH at the inflection point of this curve.[17][21] This can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.[21]

Computational Prediction of pKa Values

Computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting pKa values, especially for novel compounds where experimental data is lacking.[22][23][24][25][26]

Theoretical Basis

The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Computational methods calculate the free energies of the protonated and deprotonated species in both the gas phase and in solution (using a solvation model) to determine this ΔG.

Computational Workflow

dft_pka_prediction cluster_model Model Building cluster_calculation Quantum Mechanical Calculation cluster_analysis pKa Calculation A Build 3D structures of protonated and deprotonated species B Geometry optimization and frequency calculation in gas phase A->B C Single-point energy calculation with a solvation model B->C D Calculate Gibbs free energies of all species in solution C->D E Determine ΔG of deprotonation D->E F Calculate pKa from ΔG E->F

Caption: Workflow for computational pKa prediction using DFT.

Generalized Protocol
  • Structure Preparation:

    • Generate 3D structures of the neutral molecule, the carboxylate anion, and the indole anion of 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

  • Gas-Phase Calculations:

    • Perform geometry optimization and frequency calculations for each species in the gas phase using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)). This provides the thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculations:

    • Using the gas-phase optimized geometries, perform single-point energy calculations for each species using a continuum solvation model (e.g., SMD or PCM) to account for the effect of the solvent (water).[23]

  • pKa Calculation:

    • Calculate the Gibbs free energy of each species in solution by combining the gas-phase free energy and the solvation free energy.

    • Determine the ΔG for the deprotonation reaction in solution.

    • Calculate the pKa using the relationship: pKa = ΔG / (2.303 * RT), where R is the gas constant and T is the temperature. A correction factor for the free energy of the proton in solution is also required.[25]

Conclusion

While direct experimental pKa values for 5-chloro-2-methyl-1H-indole-3-carboxylic acid are not currently documented, a thorough understanding of substituent effects allows for reasoned predictions. The carboxylic acid pKa is expected to be slightly below 3.90, while the indole N-H pKa is likely in the 16-17 range. This guide provides robust, step-by-step protocols for both experimental determination and computational prediction of these crucial parameters. By employing these methodologies, researchers can obtain accurate pKa values, which are indispensable for advancing the study and application of this and other novel compounds in drug discovery and development.

References

  • Neuman, R. C. Substituent Effects. In Organic Chemistry. 2013.
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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2-methylindole-3-carboxylic acid, with a Focus on Melting Point Determination

For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-2-methylindole-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-2-methylindole-3-carboxylic acid, with a primary focus on the theoretical and practical aspects of determining its melting point. Given the absence of a consistently reported melting point in publicly available literature, this document serves as a foundational resource for researchers, outlining the critical considerations for its empirical determination. We will delve into the structural nuances of the molecule that influence its melting behavior, provide a comparative analysis with structurally related indole derivatives, and present a detailed, field-proven protocol for accurate melting point measurement. This guide is intended to equip researchers with the necessary knowledge to confidently characterize this compound and ensure the integrity of their subsequent research and development activities.

Introduction: The Significance of 5-Chloro-2-methylindole-3-carboxylic acid in Medicinal Chemistry

Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The specific compound, 5-chloro-2-methylindole-3-carboxylic acid, is a valuable synthetic intermediate in the development of a wide range of therapeutic agents. Its structural features—a chlorinated benzene ring fused to a pyrrole ring, further functionalized with a methyl group and a carboxylic acid—provide a versatile scaffold for creating molecules with diverse biological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-viral properties.

Accurate characterization of the physicochemical properties of such a foundational molecule is paramount for ensuring the reproducibility and reliability of research and development efforts. Among these properties, the melting point is a critical indicator of purity and identity. This guide will address the nuances of this important parameter for 5-chloro-2-methylindole-3-carboxylic acid.

Physicochemical Properties and Structural Analysis

The molecular structure of 5-chloro-2-methylindole-3-carboxylic acid dictates its physical and chemical behavior. The presence of the indole nitrogen and the carboxylic acid group allows for hydrogen bonding, which is expected to contribute to a relatively high melting point. The chlorine atom at the 5-position and the methyl group at the 2-position further influence the molecule's polarity, crystal packing, and overall intermolecular forces.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂N/A
Molecular Weight 209.63 g/mol [1]
Appearance Off-white to pinkish solid[1]
Purity ≥ 98% (Assay)[1]

Comparative Analysis of Melting Points of Related Indole Derivatives:

To provide a theoretical framework for the expected melting point of 5-chloro-2-methylindole-3-carboxylic acid, it is instructive to examine the melting points of structurally similar compounds.

CompoundCAS NumberMelting Point (°C)Key Structural Differences
5-Chloroindole-2-carboxylic acid10517-21-2287 (dec.)[2]
5-Methylindole-3-carboxylic acid10242-02-1202[3]
Ethyl 2-methylindole-5-carboxylateN/A140.5-142.0[4]
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid71982-15-5Not specified, but expected to be high due to the hydroxyl group[5]

This comparative data suggests that the melting point of 5-chloro-2-methylindole-3-carboxylic acid is likely to be in the higher range, potentially exceeding 200°C, due to the combined effects of the chloro and carboxylic acid functional groups which can participate in strong intermolecular interactions. The presence of the methyl group, in contrast to a hydrogen at the 2-position, may slightly alter the crystal lattice and thus the melting point.

The Critical Role of Melting Point in Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[6] Therefore, an accurate melting point determination serves two primary purposes:

  • Identification: A sharp and reproducible melting point can serve as a preliminary confirmation of the compound's identity when compared to a known standard.

  • Purity Assessment: A narrow melting range is a strong indicator of high purity. Conversely, a broad melting range suggests the presence of impurities.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust method for the accurate determination of the melting point of 5-chloro-2-methylindole-3-carboxylic acid using a modern digital melting point apparatus.

4.1. Materials and Equipment

  • 5-Chloro-2-methylindole-3-carboxylic acid (sample to be tested)

  • Melting point capillaries (open at one end)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Safety glasses and lab coat

4.2. Step-by-Step Procedure

  • Sample Preparation:

    • Ensure the sample of 5-chloro-2-methylindole-3-carboxylic acid is completely dry. If necessary, dry the sample under vacuum.

    • If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Invert a melting point capillary and press the open end into the powdered sample. A small amount of the sample will enter the tube.

    • Tap the closed end of the capillary on a hard surface to pack the sample into the bottom.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Determination:

    • Rapid Preliminary Measurement:

      • Place the loaded capillary into the sample holder of the melting point apparatus.

      • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[7]

      • Record the temperature at which the sample begins to melt and the temperature at which it is completely molten.

    • Accurate Measurement:

      • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary measurement.

      • Place a new capillary with a fresh sample into the apparatus.

      • Set a slow heating rate of 1-2°C per minute.

      • Carefully observe the sample as the temperature approaches the expected melting point.

      • Record the temperature at which the first drop of liquid appears (the onset of melting).

      • Record the temperature at which the last solid particle melts (the completion of melting).

      • The recorded melting point should be reported as a range (e.g., 205-207°C).

  • Data Interpretation:

    • A sharp melting range (typically 1-2°C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

    • If the melting point is accompanied by decomposition (darkening of the sample), this should be noted.

4.3. Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start dry_sample Ensure Sample is Dry start->dry_sample 1 grind_sample Grind to Fine Powder dry_sample->grind_sample 2 pack_capillary Pack Capillary Tube (2-3 mm) grind_sample->pack_capillary 3 rapid_heat Rapid Heating (10-20°C/min) for Approximate Range pack_capillary->rapid_heat 4 cool_down Cool Apparatus rapid_heat->cool_down 5 slow_heat Slow Heating (1-2°C/min) for Accurate Range cool_down->slow_heat 6 record_range Record Onset and Completion of Melting slow_heat->record_range 7 interpret_results Interpret Results (Purity and Identity) record_range->interpret_results 8 end End interpret_results->end 9

Caption: Workflow for the experimental determination of melting point.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 5-chloro-2-methylindole-3-carboxylic acid. It is recommended to handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, a lab coat, and gloves, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

References

  • PubChem. 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Basrah. Experiment (1) determination of melting points. [Link]

  • Scribd. Melting Point Determination Lab Guide. [Link]

  • Northern Arizona University. Experiment 1 - Melting Points. [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

Technical Safety &amp; Application Guide: 5-Chloro-2-methyl-1H-indole-3-carboxylic acid

This guide serves as a comprehensive technical dossier for 5-Chloro-2-methyl-1H-indole-3-carboxylic acid . It is designed for research scientists and process chemists, moving beyond standard Safety Data Sheet (SDS) param...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier for 5-Chloro-2-methyl-1H-indole-3-carboxylic acid . It is designed for research scientists and process chemists, moving beyond standard Safety Data Sheet (SDS) parameters to provide actionable insights into handling, stability, and application in drug discovery.

Document Control:

  • Subject: 5-Chloro-2-methyl-1H-indole-3-carboxylic acid

  • CAS Registry Number: 889942-69-2[1][2]

  • Primary Application: Pharmaceutical Intermediate (NNRTI scaffolds, Oncology)

  • Version: 1.0 (Technical Advisory)

Part 1: Compound Identity & Significance[4]

Chemical Identification
  • IUPAC Name: 5-Chloro-2-methyl-1H-indole-3-carboxylic acid[1][2][3]

  • Synonyms: 5-Chloro-2-methylindole-3-carboxylic acid[1][2][3][4]

  • Molecular Formula: C₁₀H₈ClNO₂[2]

  • Molecular Weight: 209.63 g/mol [4]

  • SMILES: CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O

Strategic Importance in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry. The indole core mimics the amino acid tryptophan, while the 5-chloro and 2-methyl substitutions restrict conformational freedom and modulate lipophilicity.

  • Virology (HIV): It serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] The 5-chloro substituent often occupies a hydrophobic pocket in the viral enzyme, enhancing binding affinity.

  • Oncology: Derivatives are explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target for cancer immunotherapy.

Part 2: Hazard Identification & Risk Assessment (GHS)

Unlike generic SDSs, this section correlates GHS codes with the specific chemical reactivity of the chloro-indole moiety.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[2]H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335
Mechanistic Toxicology
  • Irritation Potential: The carboxylic acid proton (

    
    ) combined with the lipophilic indole ring facilitates membrane penetration, leading to localized tissue irritation (eyes/mucosa).
    
  • Sensitization: Indoles can oxidize to form quinone-imine methides, which are electrophilic and can haptenize proteins, potentially causing allergic contact dermatitis upon repeated exposure.

Part 3: Physicochemical Profiling

Accurate physical data is critical for process design and purification.

PropertyValue / ObservationTechnical Note
Appearance Off-white to pale brown solidDarkens upon oxidation (light sensitivity).
Melting Point >200 °C (Decomposes)High lattice energy due to H-bonding dimers (COOH).
Solubility (Water) Low (< 0.1 mg/mL)Requires pH > 7 (salt formation) for aqueous solubility.
Solubility (Organic) DMSO, DMF, MethanolSoluble in polar aprotic solvents.
pKa (Predicted) ~3.8 - 4.2 (Carboxyl)Similar to acetic acid; indole NH is not acidic (

).
LogP ~2.5 - 2.8Moderately lipophilic; good cell permeability.

Part 4: Handling, Storage, & Stability Protocols

Stability Logic

Indoles are electron-rich heterocycles susceptible to oxidative degradation, particularly at the C3 position. However, the presence of the electron-withdrawing carboxylic acid at C3 stabilizes the ring against electrophilic attack compared to unsubstituted indoles.

  • Critical Threat: Photo-oxidation. Exposure to UV light in the presence of oxygen can lead to the formation of indolenine hydroperoxides.

  • Storage Requirement: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) . Protect from light.

Operational Workflow (Decision Logic)

The following diagram outlines the decision-making process for safe handling and emergency response.

SafetyLogic Start Handling 5-Chloro-2-methyl-1H-indole-3-COOH PPE PPE Check: Nitrile Gloves + Safety Goggles + Lab Coat (Respirator if powder) Start->PPE State Physical State? PPE->State Solid Solid Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution Weighing Weigh inside Fume Hood Avoid Dust Generation Solid->Weighing Dissolving Dissolve in Organic Solvent (Ventilation Required) Solution->Dissolving Spill ACCIDENTAL SPILL Weighing->Spill If Spilled Dissolving->Spill If Spilled DrySpill Sweep (No Dust) Place in HazWaste Spill->DrySpill Powder WetSpill Absorb with Vermiculite Neutralize if Acidic Spill->WetSpill Liquid

Figure 1: Operational safety logic for handling solid and solubilized forms of the compound.

Part 5: Synthesis & Reaction Pathways

Understanding the synthesis helps in identifying impurities (e.g., hydrazine residues). The primary route is the Fischer Indole Synthesis .

Synthetic Route
  • Reactants: 4-Chlorophenylhydrazine + Ethyl acetoacetate.

  • Intermediate: Hydrazone formation.

  • Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement releases ammonia to form Ethyl 5-chloro-2-methylindole-3-carboxylate .

  • Hydrolysis: Saponification (NaOH/MeOH) followed by acidification yields the target acid.

Reaction & Degradation Map

SynthesisMap Precursors 4-Chlorophenylhydrazine + Ethyl Acetoacetate Intermediate Ethyl 5-chloro-2-methyl- indole-3-carboxylate Precursors->Intermediate Fischer Indole (Acid/Heat) Target 5-Chloro-2-methyl-1H- indole-3-carboxylic acid Intermediate->Target 1. NaOH/MeOH 2. HCl Degradation Oxidation Products (Indolenine hydroperoxides) Target->Degradation O2 / Light / Time Decarboxylation 5-Chloro-2-methylindole (Toxic, Volatile) Target->Decarboxylation Heat > 200°C

Figure 2: Synthetic pathway and potential degradation routes.[6][7] Note the decarboxylation risk at high temperatures.

Part 6: Emergency Response Protocols

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes. The acidic nature requires prompt dilution to prevent corneal opacity.

  • Skin Contact: Wash with soap and water. Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (due to H335), administer oxygen.

Fire Fighting
  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets (spreads dust).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid (Analogous structure data). Retrieved from [Link]

  • Robinson, B. (1983).The Fischer Indole Synthesis. Wiley-Interscience. (Standard reference for mechanism cited in Part 5).
  • European Chemicals Agency (ECHA). C&L Inventory: Indole-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A-Z Synthesis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the synthetic pathway for producing 5-chloro-2-methyl-1H-indole-3-carboxylic acid, a significant heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthetic pathway for producing 5-chloro-2-methyl-1H-indole-3-carboxylic acid, a significant heterocyclic compound often utilized as a building block in pharmaceutical research. The synthesis commences with p-chloroaniline and proceeds through a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to construct the indole core. The final step involves the saponification of the resulting ester to yield the target carboxylic acid. This document provides an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and critical safety information to ensure procedural success and laboratory safety.

Introduction and Significance

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including anti-migraine drugs of the triptan class.[1] The specific compound, 5-chloro-2-methyl-1H-indole-3-carboxylic acid, serves as a valuable intermediate in the synthesis of more complex molecules. Its halogenated structure offers a site for further functionalization, making it a versatile scaffold in drug discovery programs. The synthetic route described herein employs two classic named reactions, the Japp-Klingemann and Fischer indole syntheses, providing a robust and well-established method for its preparation.[1][2]

Overall Synthetic Workflow

The synthesis is a three-step process starting from p-chloroaniline.

  • Diazotization & Japp-Klingemann Reaction: p-Chloroaniline is first converted to its diazonium salt, which then reacts with ethyl 2-methylacetoacetate to form ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate.

  • Fischer Indole Synthesis: The hydrazone intermediate undergoes acid-catalyzed cyclization to yield ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate.

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to produce the final product, 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

Workflow Diagram

G A p-Chloroaniline B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C Ethyl 2-(2-(4-chlorophenyl)hydrazono) -3-oxobutanoate B->C Ethyl 2-methylacetoacetate Sodium Acetate, EtOH D Ethyl 5-chloro-2-methyl -1H-indole-3-carboxylate C->D Polyphosphoric Acid Heat E 5-chloro-2-methyl-1H-indole -3-carboxylic acid D->E 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall synthetic scheme for 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

Reagents and Materials

ReagentFormulaMW ( g/mol )QuantitySupplier Notes
p-ChloroanilineC₆H₆ClN127.5710 mmolToxic, handle with care.
Hydrochloric Acid (conc.)HCl36.46~11 mLCorrosive.
Sodium NitriteNaNO₂69.0010 mmolOxidizer, toxic.
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.1710 mmolFlammable liquid.
Sodium AcetateC₂H₃NaO₂82.03~3.5 gHygroscopic.
EthanolC₂H₆O46.07As neededFlammable.
Polyphosphoric Acid (PPA)(HPO₃)nVariableAs neededCorrosive, viscous.
Sodium HydroxideNaOH40.00As neededCorrosive.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate (Japp-Klingemann Reaction)

Principle: This reaction begins with the diazotization of an aromatic amine, in this case, p-chloroaniline. The resulting diazonium salt is a potent electrophile. This is followed by a coupling reaction with a β-keto-ester, ethyl 2-methylacetoacetate.[2][3] The initial azo compound undergoes hydrolysis and rearrangement to yield the stable hydrazone.[2]

Procedure:

  • Diazotization: In a 250 mL beaker, dissolve p-chloroaniline (1.27 g, 10 mmol) in a mixture of concentrated hydrochloric acid (11.0 ml) and water (11.0 ml). Cool the solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.69 g, 10 mmol in 5.0 ml of water) dropwise. Crucial: Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • Coupling: In a separate 500 mL flask, prepare a solution of ethyl 2-methylacetoacetate (1.44 g, 10 mmol) and sodium acetate (3.5 g) in ethanol (50 ml). Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Filter the cold diazonium salt solution and add it slowly to the stirred ethyl 2-methylacetoacetate solution. A yellow solid should precipitate.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Work-up and Purification: Collect the yellow solid by vacuum filtration, wash it thoroughly with ice-cold water, and dry it. Recrystallization from methanol can be performed for further purification. The expected yield is approximately 80%.[4]

Reaction Mechanism: Japp-Klingemann Reaction

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Hydrolysis & Rearrangement Keto β-Keto-ester Enolate Enolate Anion Keto->Enolate Base Diazonium Ar-N₂⁺ Azo Azo Compound Diazonium->Azo Enolate_ref Enolate Anion Enolate_ref->Azo Azo_ref Azo Compound Hydrazone Hydrazone Product Azo_ref->Hydrazone H₂O, -RCOOH

Caption: General mechanism of the Japp-Klingemann reaction.[2]

Part 2: Synthesis of Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate (Fischer Indole Synthesis)

Principle: The Fischer indole synthesis is an acid-catalyzed reaction that converts a phenylhydrazone into an indole.[1][5] The mechanism involves tautomerization to an enamine, followed by a[5][5]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[5][6] Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.[1][5]

Procedure:

  • Place the dried hydrazone from Part 1 into a round-bottom flask.

  • Add an excess of polyphosphoric acid (PPA), typically enough to create a stirrable paste.

  • Heat the mixture with stirring in an oil bath at approximately 100-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification: Carefully pour the viscous mixture onto crushed ice with stirring. The crude indole product will precipitate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Part 3: Saponification to 5-chloro-2-methyl-1H-indole-3-carboxylic acid

Principle: Saponification is the base-promoted hydrolysis of an ester to a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Procedure:

  • Suspend the ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux. Stir until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify by the slow addition of cold, dilute hydrochloric acid until the pH is acidic (pH ~2-3).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield the final product.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate (Methyl ester analog)8.43 (brs, -NH), 8.05 (d, 1H), 7.21 (d, 1H), 7.14 (dd, 1H), 3.94 (s, 3H), 2.74 (s, 3H)166.1, 145.2, 132.8, 128.3, 127.7, 122.7, 121.1, 111.5, 104.6, 50.9, 14.2
(Note: Data provided for the methyl ester analog as a close reference.[7] The ethyl ester will show characteristic ethyl group signals.)

Safety and Handling

  • p-Chloroaniline: Highly toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Nitrite: Strong oxidizing agent. Keep away from combustible materials. It is also toxic if ingested.

  • Acids (HCl, PPA): Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

  • Solvents (Ethanol, Methanol): Flammable liquids. Work in a well-ventilated area away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Japp-Klingemann Diazonium salt decomposition (temperature too high).Maintain strict temperature control (0-5 °C) during diazotization and coupling.
pH of the coupling reaction is too acidic.Ensure sufficient sodium acetate is used to buffer the reaction mixture.
Fischer indole synthesis fails Insufficient acid catalyst or temperature.Ensure an adequate amount of PPA is used and the temperature is high enough for cyclization.
Impure hydrazone starting material.Purify the hydrazone by recrystallization before proceeding.
Incomplete saponification Insufficient base or reaction time.Use an excess of NaOH and monitor the reaction by TLC to ensure completion.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. PubChem. Retrieved from a real-time search.[4]

  • Wikipedia. (2024). Fischer indole synthesis.[1]

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.[5]

  • Wikipedia. (2023). Japp–Klingemann reaction.[2]

  • ChemicalBook. (n.d.). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate synthesis.[8]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.[9]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.[7]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.[10]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction.[3]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[11]

  • BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction.[12]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.[6]

Sources

Application

Application Note: Controlled Hydrolysis of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

Strategic Overview The hydrolysis of methyl 5-chloro-2-methyl-1H-indole-3-carboxylate (Compound 1 ) to its corresponding carboxylic acid (Compound 2 ) is a pivotal transformation in the synthesis of non-steroidal anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The hydrolysis of methyl 5-chloro-2-methyl-1H-indole-3-carboxylate (Compound 1 ) to its corresponding carboxylic acid (Compound 2 ) is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically analogs of Indomethacin. While ester hydrolysis is generally considered a trivial transformation, this specific substrate presents a "Thermal Trap" due to the instability of indole-3-carboxylic acids.

The Challenge: Competitive Decarboxylation

Indole-3-carboxylic acids are electronically predisposed to decarboxylation under acidic or thermal stress, reverting to the parent indole (5-chloro-2-methylindole). This application note provides an optimized, self-validating protocol designed to maximize yield while suppressing the decarboxylative side reaction.

Mechanistic Insights & Critical Parameters

Reaction Mechanism

The transformation proceeds via a base-catalyzed saponification (


 mechanism). However, the presence of the acidic indole N-H proton (

) introduces a competitive deprotonation event.
  • Deprotonation: The base first deprotonates the indole nitrogen, creating an anionic species. This increases electron density in the ring, slightly reducing the electrophilicity of the ester carbonyl.

  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon, forming the tetrahedral intermediate.

  • Elimination: Methoxide is eliminated, yielding the carboxylate salt.

  • The Danger Zone (Workup): Upon acidification to protonate the carboxylate, the resulting free acid is susceptible to thermal decarboxylation if the temperature is uncontrolled.

Critical Process Parameters (CPP)
ParameterRecommended RangeImpact on Quality
Base Selection LiOH (Preferred) vs. NaOHLiOH offers milder cation coordination; NaOH is faster but riskier.
Solvent System THF:MeOH:H₂O (2:1:1)Ensures solubility of both the lipophilic ester and the hydrophilic salt.
Temperature 40°C – 60°C>65°C significantly increases decarboxylation risk.
Quench pH 3.0 – 4.0pH < 2.0 catalyzes acid-mediated decarboxylation.

Experimental Protocols

Protocol A: Optimized Mild Hydrolysis (Recommended)

Best for high-purity requirements and minimizing decarboxylation.

Reagents:

  • Substrate: Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of the methyl ester in 10 mL THF and 5 mL MeOH . Stir until clear.

  • Base Addition: Dissolve LiOH·H₂O (3.0 eq) in 5 mL water . Add this aqueous solution dropwise to the organic phase at room temperature.

  • Reaction: Heat the mixture to 50°C using an oil bath. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][3][4]

    • Checkpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the ester spot (

      
      ) and the appearance of the baseline carboxylate spot.
      
  • Concentration: Once complete, evaporate the volatile organic solvents (THF/MeOH) under reduced pressure at <40°C . Do not distill to dryness; leave the aqueous slurry.

  • Controlled Acidification (Critical Step):

    • Cool the aqueous residue to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise while stirring vigorously.

    • Monitor pH continuously. Stop addition when pH reaches 3–4 .

    • Observation: A thick white/off-white precipitate should form.

  • Isolation: Stir the suspension at 0°C for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with cold water (2 x 5 mL) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 40°C (Max) for 12 hours.

    • Warning: Do not use high heat (>60°C) for drying.

Protocol B: Microwave-Assisted Rapid Hydrolysis

Best for high-throughput screening or stubborn substrates.

  • Setup: Charge a microwave vial with substrate (100 mg), 2M NaOH (0.5 mL) , and EtOH (2 mL) .

  • Irradiation: Heat at 80°C for 10 minutes (fixed hold time).

  • Workup: Pour reaction mixture immediately into ice-water (10 mL) and acidify with 1M HCl to pH 4. Collect precipitate.

    • Note: This method sacrifices roughly 5-8% yield to decarboxylation but reduces reaction time from 6 hours to 10 minutes.

Quality Control & Troubleshooting

Analytical Markers
  • 1H-NMR (DMSO-d6):

    • Product: Disappearance of the methyl ester singlet (

      
       ppm).
      
    • Product: Appearance of broad carboxylic acid proton (

      
       ppm).
      
    • Impurity (Decarboxylated): Appearance of a proton at the C-3 position (

      
       ppm, singlet or doublet depending on coupling).
      
  • HPLC:

    • The carboxylic acid will elute significantly earlier than the ester on a C18 column (Reverse Phase).

    • The decarboxylated impurity is highly lipophilic and will elute after the acid, often close to the starting ester.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Oil formation Decarboxylation occurred.Lower reaction temp; Ensure pH during workup is not <2.
Incomplete Reaction Steric hindrance or poor solubility.Switch to Protocol B (Microwave) or increase solvent volume.
Product is pink/brown Oxidation of indole ring.Perform reaction under Nitrogen/Argon atmosphere; add trace sodium bisulfite during workup.

Visualizing the Pathway

The following diagram illustrates the reaction workflow and the critical "Thermal Trap" decision point.

IndoleHydrolysis Start Methyl 5-chloro-2-methyl- 1H-indole-3-carboxylate Reaction Hydrolysis (LiOH, THF/MeOH/H2O, 50°C) Start->Reaction Saponification Intermediate Indole-3-carboxylate Anion (Stable) Reaction->Intermediate Deprotonation Acidification Acidification (HCl to pH 3-4, 0°C) Intermediate->Acidification Workup Success Target Product: Indole-3-Carboxylic Acid Acidification->Success Controlled Temp (<40°C) Controlled pH (3-4) Failure Impurity: 5-chloro-2-methylindole (Decarboxylated) Acidification->Failure High Heat (>60°C) Or Strong Acid (pH <1)

Figure 1: Reaction pathway highlighting the critical divergence between successful isolation and decarboxylative degradation.

References

  • Decarboxylation Mechanisms: Zhou, X-Y., et al. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Synthetic Communications, 2020.

  • General Indole Synthesis: Gassman, P. G., et al. "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester." Organic Syntheses, Coll.[5] Vol. 6, p.601 (1988).

  • Optimization of Indole Esters: BenchChem Technical Notes. "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate." (Note: Generalized reference for standard indole handling protocols).

  • Indomethacin Precursors: Yamamoto, H., et al. "Synthesis of Indomethacin Analogs." Chem. Pharm. Bull.

Sources

Method

5-chloro-2-methyl-1H-indole-3-carboxylic acid as pharmaceutical intermediate

Application Note: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid as a Pharmaceutical Intermediate Executive Summary & Strategic Value 5-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS: 10406-05-0) is a versatile heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid as a Pharmaceutical Intermediate

Executive Summary & Strategic Value

5-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS: 10406-05-0) is a versatile heterocyclic scaffold essential in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents (HIV-1 integrase inhibitors), and emerging oncology targets (EGFR/BRAF inhibitors).

Unlike its 5-methoxy analog (a direct precursor to Indomethacin), the 5-chloro variant offers distinct lipophilic and metabolic profiles. The chlorine atom at the C5 position enhances metabolic stability against hydroxylation while increasing the compound's lipophilicity (LogP ~2.6), facilitating membrane permeability. This intermediate serves as a "divergent node" in synthesis: the C3-carboxylic acid can be functionalized into amides/esters or removed via decarboxylation to access the 5-chloro-2-methylindole core.

Chemical Profile

PropertySpecification
IUPAC Name 5-Chloro-2-methyl-1H-indole-3-carboxylic acid
CAS Number 10406-05-0
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa ~4.2 (Carboxylic acid)
Melting Point >250 °C (dec.)

Synthetic Utility & Pathways

The synthesis and utilization of this intermediate rely on robust indole chemistry.[1] The most scalable route is the Fischer Indole Synthesis , which avoids the oxidative instability associated with Nenitzescu condensations often used for 5-hydroxy analogs.

Pathway Visualization

G Start 4-Chlorophenylhydrazine + Ethyl Acetoacetate Inter Hydrazone Intermediate Start->Inter Condensation (EtOH, Reflux) Cyclized Ethyl 5-chloro-2-methyl- indole-3-carboxylate Inter->Cyclized Fischer Cyclization (PPA or ZnCl2, Heat) Product 5-Chloro-2-methyl-1H- indole-3-carboxylic acid Cyclized->Product Saponification (NaOH, MeOH/H2O) Decarb 5-Chloro-2-methylindole (Scaffold for NSAIDs) Product->Decarb Decarboxylation (Cu powder, Quinoline, 200°C) Amide Amide Derivatives (Kinase/HIV Inhibitors) Product->Amide Coupling (EDC/HOBt, R-NH2)

Figure 1: Synthetic workflow from raw materials to divergent pharmaceutical applications.

Experimental Protocols

Protocol A: Scalable Synthesis (Fischer Indole Route)

Objective: Preparation of the carboxylic acid intermediate from commercially available precursors.

Reagents:

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol (absolute)

  • Sodium Hydroxide (4M aq)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 4-chlorophenylhydrazine HCl (100 mmol) in Ethanol (150 mL).

    • Add Ethyl acetoacetate (110 mmol) dropwise over 20 minutes.

    • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Critical Step: Ensure complete consumption of hydrazine to prevent impurities in the cyclization step.

    • Concentrate in vacuo to yield the crude hydrazone oil.

  • Cyclization (Fischer Indole):

    • Mix the crude hydrazone with Polyphosphoric acid (50 g) in a reactor.

    • Heat to 100–110°C with vigorous mechanical stirring for 3 hours.

    • Observation: The mixture will darken and become viscous.

    • Cool to 60°C and quench by pouring onto crushed ice (500 g).

    • Extract the precipitate with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize the ester from Ethanol/Water to obtain Ethyl 5-chloro-2-methylindole-3-carboxylate.

  • Hydrolysis (Saponification):

    • Suspend the ester (50 mmol) in Methanol (100 mL).

    • Add NaOH (4M, 50 mL) and reflux for 4 hours.

    • Cool to room temperature.[2][3] Acidify carefully with HCl (6M) to pH 2.

    • Collect the resulting white/off-white precipitate by filtration.

    • Wash with cold water and dry in a vacuum oven at 50°C.

Yield Expectation: 65–75% overall. Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~2.6 ppm (2-Me) and lack the ethyl ester quartet/triplet.

Protocol B: Divergent Application - Decarboxylation

Objective: Synthesis of 5-Chloro-2-methylindole, a key building block for Indomethacin analogs.

Context: The C3-carboxylic acid is often a transient protecting group or directing group. Removing it requires thermal decarboxylation.

Methodology:

  • Setup: Use a high-pressure tube or a round-bottom flask with a reflux condenser.

  • Reaction: Suspend 5-chloro-2-methyl-1H-indole-3-carboxylic acid (10 mmol) in Quinoline (10 mL).

  • Catalyst: Add Copper powder (0.5 mmol, 5 mol%).

  • Thermal Activation: Heat to 200–210°C (metal bath) for 2–4 hours.

    • Safety Note: CO₂ evolution will occur.[4] Ensure proper venting.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (50 mL).

  • Purification: Wash with dilute HCl (2M) to remove Quinoline (critical for purity). Wash with brine.

  • Isolation: Evaporate solvent. Purify via column chromatography (Silica, Hexane:EtOAc 9:1).

Pharmaceutical Applications & Case Studies

HIV-1 Integrase Inhibitors

Recent medicinal chemistry efforts have utilized the 5-chloro-indole-3-carboxylic acid scaffold to design strand transfer inhibitors. The carboxylic acid moiety chelates the Magnesium ions in the integrase active site, while the 5-chloro group fits into the hydrophobic pocket formed by viral DNA and the enzyme.

  • Mechanism: Chelation of Mg²⁺ cofactors.

  • Reference: Design of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors (See Ref 3).

Dual EGFR/BRAF Inhibitors (Oncology)

Derivatives of 5-chloro-indole-2-carboxylates (isomeric to the 3-acid) and 3-carboxylates have shown antiproliferative activity against melanoma cell lines. The 5-chloro substituent is critical for potency against the V600E mutation.

  • Protocol: Amide coupling of the 3-carboxylic acid with functionalized benzylamines using HATU/DIPEA.

CRTH2 Antagonists (Asthma)

The indole-3-acetic acid pharmacophore (Ramatroban) is related. The 3-carboxylic acid is often homologated (Arndt-Eistert synthesis) to the acetic acid or coupled to sulfonamides to create CRTH2 antagonists for allergic rhinitis.

Quality Control & Troubleshooting

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 280 nm (Indole absorption) and 254 nm.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete hydrazone formationCheck water removal during condensation; extend reflux time.
Dark/Tar Products Overheating during Fischer reactionControl temp strictly at 100°C; use ZnCl₂ (milder) instead of PPA.
Incomplete Hydrolysis Steric hindrance of esterIncrease NaOH concentration or switch solvent to EtOH/Water (higher boiling point).
Residual Quinoline Poor workup in decarboxylationEnsure thorough washing with 2M HCl (pH of aqueous layer must be <2).

References

  • PubChem. 5-Chloro-2-methyl-1H-indole-3-carboxylic acid - Compound Summary. National Library of Medicine. Link

  • Chem-Impex. Methyl 5-chloro-1H-indole-3-carboxylate Product Data.Link

  • MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Molecules 2023. Link

  • Organic Chemistry Portal. Fischer Indole Synthesis - Mechanisms and Protocols.Link

  • Sigma-Aldrich. 5-Chloro-2-methylindole (Decarboxylated Product) Data Sheet.Link

Sources

Application

5-chloro-2-methyl-1H-indole-3-carboxylic acid auxin mimic properties

Technical Application Note: Characterization of 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid as a Structural Auxin Analog and Receptor Probe Executive Summary This Application Note details the physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization of 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid as a Structural Auxin Analog and Receptor Probe

Executive Summary

This Application Note details the physicochemical properties and experimental protocols for 5-chloro-2-methyl-1H-indole-3-carboxylic acid (5-Cl-2-Me-ICA) . While structurally homologous to the endogenous plant hormone Indole-3-acetic acid (IAA), this compound exhibits distinct biological activity profiles.[1][2][3]

Unlike IAA, which acts as a "molecular glue" to assemble the TIR1-Aux/IAA co-receptor complex, the 2-methyl substitution and carboxylic acid tail (lacking the methylene spacer of acetic acid) typically confer antagonistic properties .[1] Consequently, this compound is primarily utilized as a chemical probe to map auxin receptor specificity or as a competitive inhibitor in auxin signaling studies.[1]

Chemical Identity & Mechanism of Action[1]

Structural Homology & Divergence

The molecule functions as a structural mimic of auxin but lacks the requisite flexibility for agonist activity.

FeatureIndole-3-Acetic Acid (Native Auxin)5-Chloro-2-methyl-1H-indole-3-carboxylic acidFunctional Impact
Ring System Indole5-Chloro-Indole5-Cl: Increases lipophilicity and affinity for the hydrophobic niche of the TIR1 pocket (similar to potent 4-Cl-IAA).
C2 Position HydrogenMethyl (-CH3)2-Me: Creates steric hindrance. In IAA analogs, C2-substitution often abolishes agonist activity, converting the molecule into an antagonist.[1]
Side Chain Acetic Acid (-CH2-COOH)Carboxylic Acid (-COOH)-COOH: The shorter side chain prevents the carboxylate from reaching the critical Arg/Ser anchoring residues deep in the TIR1 pocket in the correct conformation.
Mechanism: The "Doorstop" Effect

In the canonical auxin signaling pathway, IAA binds to the bottom of the TIR1 ubiquitin ligase pocket, creating a continuous surface that recruits Aux/IAA repressor proteins for degradation.[1]

5-Cl-2-Me-ICA acts via a competitive mechanism:

  • Entry: The 5-chloro group drives high-affinity binding into the hydrophobic pocket.

  • Blockade: The 2-methyl group sterically clashes with the leucine-rich repeat (LRR) domain or the incoming Aux/IAA peptide.

  • Outcome: The TIR1-Aux/IAA complex cannot form. The repressor is not degraded, and auxin-responsive genes remain silenced.[1]

Biological Pathways & Signaling Diagram

The following diagram illustrates the interference of 5-Cl-2-Me-ICA within the SCF^TIR1 signaling cascade.

AuxinSignaling cluster_nucleus Nucleus TIR1 TIR1/AFB F-Box Protein AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits (Molecular Glue) Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation ARF ARF Transcription Factor GeneExp Root Growth / Expansion ARF->GeneExp Transcription ON IAA Native Auxin (IAA) IAA->TIR1 Binds Analog 5-Cl-2-Me-ICA (Antagonist) Analog->TIR1 Competitive Binding Analog->AuxIAA Blocks Recruitment Proteasome->ARF Derepression caption Fig 1. Competitive antagonism of TIR1 by 5-Cl-2-Me-ICA prevents Aux/IAA degradation.

[1]

Experimental Protocols

Protocol A: Arabidopsis Root Growth Rescue Assay

Objective: To validate the antagonistic properties of 5-Cl-2-Me-ICA by rescuing IAA-induced root growth inhibition.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige and Skoog (MS) medium + 1% Sucrose + 0.8% Agar.[1]

  • IAA Stock (10 mM in Ethanol).[1]

  • 5-Cl-2-Me-ICA Stock (10 mM in DMSO).

Workflow:

  • Plate Preparation: Prepare four sets of MS plates:

    • Control: DMSO/Ethanol solvent control.

    • Auxin Only: 100 nM IAA (Induces severe root shortening).[1]

    • Analog Only: 10 µM 5-Cl-2-Me-ICA (Test for intrinsic toxicity).

    • Rescue: 100 nM IAA + 10 µM 5-Cl-2-Me-ICA.

  • Stratification: Surface sterilize seeds and stratify at 4°C for 2 days.

  • Growth: Plate seeds vertically. Grow in growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Data Collection: Scan plates and measure primary root length using ImageJ.

  • Interpretation:

    • If 5-Cl-2-Me-ICA is an antagonist, the Rescue plates will show significantly longer roots than the Auxin Only plates.

Protocol B: DR5:GUS Reporter Inhibition

Objective: To quantify the suppression of auxin-responsive transcriptional output.

Workflow:

  • Seedling Prep: Grow DR5:GUS transgenic seedlings for 5 days on vertical MS plates.

  • Transfer: Transfer seedlings to liquid MS media in 6-well plates.

  • Treatment (3 hours):

    • Well 1: Mock.

    • Well 2: 1 µM IAA.

    • Well 3: 1 µM IAA + 50 µM 5-Cl-2-Me-ICA.

  • Staining: Incubate in X-Gluc solution at 37°C overnight.

  • Destaining: Clear chlorophyll with 70% Ethanol.

  • Quantification: Observe root tips under a microscope.

    • Result: The IAA+Analog treatment should show reduced blue staining in the root apical meristem compared to IAA alone.

Critical Considerations for Drug Development

When utilizing 5-Cl-2-Me-ICA as a scaffold for herbicide or drug design, consider the following Structure-Activity Relationship (SAR) data:

ParameterObservationImplication
Lipophilicity (logP) ~2.8 (Estimated)Higher than IAA. Enhanced membrane permeability but potential for non-specific binding.
Metabolic Stability HighThe 5-Cl and 2-Me groups block common hydroxylation/oxidation pathways, increasing half-life in planta.
Selectivity ModerateLikely binds all TIR1/AFB clades. Specificity can be improved by extending the C3 side chain (e.g., to butyric acid).[1]

References

  • TIR1 Structural Biology: Tan, X., et al. (2007).[1] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645.[1] [1]

  • Auxin Antagonists: Hayashi, K., et al. (2008).[1] "A rigid auxin-amino acid conjugate acting as an auxin antagonist." The Plant Journal, 53(6).[1]

  • Indole-3-Carboxylic Acid Derivatives: Wang, Y., et al. (2022).[1][4] "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists." Frontiers in Chemistry.

  • Auxin Signaling Review: Weijers, D., & Wagner, D. (2016).[1] "Transcriptional Responses to the Auxin Hormone." Annual Review of Plant Biology. [1]

Sources

Method

Application Notes &amp; Protocols for the Preparation of 5-chloro-2-methylindole-3-carboxamides

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indole Scaffold in Modern Drug Discovery The indole nucleus is a quintessential heterocyclic scaffold that holds a priv...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold in Modern Drug Discovery

The indole nucleus is a quintessential heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1] Its structural versatility and ability to mimic peptide structures allow it to bind to a diverse array of biological targets, making it a cornerstone in the development of novel therapeutics.[1] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-neurodegenerative, and antiviral properties.[2][1][3][4]

Within this broad class, 5-chloro-2-methylindole-3-carboxamides represent a particularly compelling structural motif. The chlorine atom at the 5-position can enhance metabolic stability, lipophilicity, and binding affinity through halogen bonding. The 2-methyl group provides a key substitution pattern, and the 3-carboxamide functionality serves as a versatile anchor for introducing diverse chemical groups, enabling extensive exploration of structure-activity relationships (SAR). These compounds have shown promise as potent inhibitors of critical cellular targets like EGFR kinases, making them valuable leads in oncology research.[5][6]

This guide provides a comprehensive, field-proven methodology for the rational synthesis of 5-chloro-2-methylindole-3-carboxamides. It details a robust three-part synthetic strategy, from the construction of the core indole ring via the Fischer indole synthesis to the final amide coupling, offering insights into the causality behind experimental choices and providing detailed, step-by-step protocols.

Part 1: Synthesis of the 5-chloro-2-methylindole Core via Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[9]

Causality of Method Selection: The Fischer synthesis is chosen for its reliability, scalability, and the ready availability of the required precursors: 4-chlorophenylhydrazine and acetone. The acidic conditions facilitate the key[10][10]-sigmatropic rearrangement that defines the reaction mechanism.[8][9]

Reaction Scheme & Mechanism

The synthesis begins with the condensation of 4-chlorophenylhydrazine with acetone to form the corresponding hydrazone. This intermediate, in the presence of an acid catalyst, tautomerizes to an enamine. A subsequent protonation step facilitates a[10][10]-sigmatropic rearrangement, which is the core bond-forming step. The resulting diimine intermediate then undergoes cyclization and elimination of ammonia to yield the aromatic 5-chloro-2-methylindole product.[8][9][11]

Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Rearrangement & Cyclization cluster_end Product A 4-Chlorophenylhydrazine + Acetone B 4-Chlorophenylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H⁺ E Cyclization & Aromatization D->E -NH₃ F 5-Chloro-2-methylindole E->F Workflow A 4-Chlorophenylhydrazine + Acetone B 5-Chloro-2-methylindole A->B Fischer Indole Synthesis C 5-Chloro-2-methylindole- 3-carbaldehyde B->C Vilsmeier-Haack Formylation D 5-Chloro-2-methylindole- 3-carboxylic acid C->D Oxidation E Target Amide: 5-Chloro-2-methylindole- 3-carboxamide D->E Amide Coupling (EDC, HOBt) F Amine (R-NH₂) F->E

Sources

Application

reaction of 5-chloro-2-methyl-1H-indole-3-carboxylic acid with thionyl chloride

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the activation of 5-chloro-2-methyl-1H-indole-3-carboxylic acid using thionyl chloride ( ) . Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the activation of 5-chloro-2-methyl-1H-indole-3-carboxylic acid using thionyl chloride (


) .

Abstract & Utility

The conversion of 5-chloro-2-methyl-1H-indole-3-carboxylic acid to its corresponding acid chloride is a critical activation step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to Indomethacin, as well as synthetic cannabinoid receptor ligands. While thionyl chloride is the standard reagent for this transformation, the presence of the electron-rich indole ring and the reactive C2-methyl group requires precise control over reaction conditions to prevent polymerization or benzylic chlorination. This guide details a catalytic Vilsmeier-Haack type protocol that operates at lower temperatures to ensure high purity.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

The Challenge: Substrate Sensitivity

Unlike simple benzoic acids, the indole substrate presents two specific challenges:

  • Acid Sensitivity: The indole nitrogen is susceptible to protonation and subsequent dimerization/polymerization in strongly acidic media.

  • C2-Methyl Reactivity: Extended reflux in thionyl chloride can lead to radical or ionic chlorination of the C2-methyl group, forming unwanted trichloromethyl side products (See Davis & Scanlon, Aust. J. Chem. 1977).

The Solution: Catalytic Activation

To mitigate high thermal requirements, N,N-Dimethylformamide (DMF) is used as a catalyst. DMF reacts with


 to form the electrophilic Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid more rapidly than 

alone, allowing the reaction to proceed at Room Temperature (RT) or mild heat (

).
Reaction Mechanism

The pathway follows a nucleophilic acyl substitution via a chlorosulfite intermediate, accelerated by the Vilsmeier species.[1]

Reaction Mechanism cluster_0 Activation Phase cluster_1 Substitution Phase DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Activated Activated Complex Vilsmeier->Activated Substrate Indole-3-COOH Substrate->Activated + Vilsmeier Chlorosulfite Acyl Chlorosulfite Activated->Chlorosulfite - DMF (Regenerated) Product Indole-3-COCl (Acid Chloride) Chlorosulfite->Product + Cl- - SO2, - HCl

Figure 1: Catalytic cycle showing DMF activation of thionyl chloride, allowing milder reaction conditions.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry (

)
1.5 – 3.0 equivalentsExcess ensures complete conversion;

also acts as a dehydrating agent.
Catalyst (DMF) 0.05 – 0.1 equivalentsEssential for kinetic activation at low temperature.
Solvent DCM (Dichloromethane) or TolueneNon-nucleophilic. Toluene allows azeotropic removal of residual

.
Temperature

CRITICAL: Do not reflux

to avoid chlorination of the C2-methyl group.
Atmosphere Dry Nitrogen/ArgonThe acid chloride hydrolyzes rapidly in moist air.

Detailed Experimental Protocol

Equipment Preparation
  • Flame-dried 2-neck Round Bottom Flask (RBF).

  • Magnetic stir bar (Teflon coated).[2]

  • Addition funnel (pressure-equalizing) or syringe pump.

  • Gas trap (scrubber) containing 10% NaOH solution to neutralize evolved

    
     and 
    
    
    
    gases.
Step-by-Step Procedure

Step 1: Suspension

  • Charge the RBF with 5-chloro-2-methyl-1H-indole-3-carboxylic acid (1.0 equiv).

  • Add anhydrous DCM or Toluene (10 mL per gram of substrate).

  • Add catalytic DMF (5 drops per gram of substrate).

  • Note: The starting material is likely a suspension; it will dissolve as it converts to the acid chloride.

Step 2: Reagent Addition

  • Cool the mixture to

    
     (ice bath).
    
  • Add Thionyl Chloride (2.0 equiv) dropwise over 15–20 minutes.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ) will occur immediately. Ensure venting to the scrubber.

Step 3: Reaction

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir at RT for 2–4 hours.

  • Visual Check: The suspension should clear to a homogeneous solution (often yellow/amber).

  • Optional: If solids persist after 4 hours, warm gently to

    
     for 1 hour. Do not boil. 
    

Step 4: In-Process Control (Self-Validating Step)

  • Method: Take a 50

    
     aliquot. Quench into 200 
    
    
    
    dry Methanol. Shake for 1 minute.
  • Analysis: Run TLC (or LCMS) on this quenched sample.

  • Target: You are looking for the Methyl Ester derivative.

    • Starting Material: Low

      
       (Acid).
      
    • Product (as Ester): High

      
       (Non-polar).
      
    • Success Criteria: >98% conversion to the methyl ester indicates the acid chloride was fully formed.

Step 5: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at

    
    .
    
  • Azeotropic Drying: Add fresh anhydrous Toluene (5 mL/g) and re-evaporate. Repeat 2x. This ensures complete removal of excess

    
     and 
    
    
    
    , which is crucial for the stability of the indole.
  • Result: The product is obtained as a moisture-sensitive solid (often yellow/orange).

  • Storage: Use immediately for the next step (coupling). If storage is necessary, keep under Argon at

    
     for <24 hours.
    

Experimental Workflow Diagram

Experimental Workflow Start Start: Dry RBF N2 Atmosphere Mix Suspend Indole-COOH in Toluene/DCM + cat. DMF Start->Mix Add Add SOCl2 dropwise at 0°C Mix->Add React Stir at RT (2-4 hrs) (Solids Dissolve) Add->React IPC IPC: Quench Aliquot in MeOH Check for Methyl Ester (TLC/LCMS) React->IPC Decision Conversion >98%? IPC->Decision Heat Warm to 40°C (Max 1 hr) Decision->Heat No Evap Evaporate Solvent (<40°C) Decision->Evap Yes Heat->React Azeo Azeotrope with Toluene (x2) Remove excess SOCl2 Evap->Azeo Product Solid Acid Chloride (Use Immediately) Azeo->Product

Figure 2: Operational workflow for the synthesis of 5-chloro-2-methylindole-3-carbonyl chloride.

Troubleshooting & Safety

ObservationDiagnosisCorrective Action
Black/Tar Formation Decomposition due to high heat.Repeat reaction at lower temperature. Do not reflux.
No Reaction (Solids persist) Inactive

or wet solvent.
Use fresh

(distilled if necessary). Ensure DMF is dry.
Product is sticky oil Residual DMF or solvent.Triturate with dry Hexane/Pentane to induce solidification.
Low Yield in Next Step Hydrolysis of Acid Chloride.Ensure inert atmosphere. Avoid "drying" the solid on a high-vac pump for too long (risk of sublimation or degradation).

Safety Warning:

  • Thionyl Chloride: Reacts violently with water.[2] Causes severe burns. Toxic by inhalation.

  • Indole Derivatives: Potential biological activity (serotonergic). Handle with gloves and in a fume hood.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Specific Reactivity of Methyl-Indoles with Thionyl Chloride

    • Davis, M., & Scanlon, D. B. (1977).[3] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433–435.

    • (Highlights the risk of methyl-group chlorination at high temperatures).

  • Vilsmeier-Haack Activation (Catalytic DMF)

    • K. Bahrami, M. M. Khodaei, & M. Soheilizad. (2009). Direct Conversion of Carboxylic Acids to Acid Chlorides using Thionyl Chloride in the Presence of a Catalytic Amount of DMF.[1] Journal of Organic Chemistry.

  • Indole-3-Carboxylic Acid Derivatives (Indomethacin Analogs)

    • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666.

Sources

Method

Application Note: Decarboxylation Protocols for 5-Chloro-2-methylindole-3-carboxylic Acid

This Application Note provides a rigorous technical guide for the decarboxylation of 5-chloro-2-methylindole-3-carboxylic acid to yield 5-chloro-2-methylindole . This transformation is a critical step in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the decarboxylation of 5-chloro-2-methylindole-3-carboxylic acid to yield 5-chloro-2-methylindole . This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and CRTH2 antagonists.

The protocols below are designed for high-purity applications, addressing the specific electronic challenges posed by the 5-chloro substituent (electron-withdrawing) and the 2-methyl group (steric/electronic stabilization).

Introduction & Mechanistic Insight

The decarboxylation of indole-3-carboxylic acids is thermodynamically favorable but kinetically distinct from their 2-isomer counterparts. While indole-2-carboxylic acids often require forcing conditions (e.g., copper/quinoline at >200°C), indole-3-carboxylic acids can decarboxylate under milder conditions due to the inherent electron density at the C3 position.

However, the 5-chloro substituent on the benzene ring exerts an inductive electron-withdrawing effect (-I), which slightly destabilizes the development of the partial positive charge on the indole nitrogen during the transition state. Conversely, the 2-methyl group provides steric bulk and weak electron donation, stabilizing the final product.

Reaction Mechanism

The reaction proceeds via a thermal elimination of carbon dioxide. In the presence of a proton source or Lewis acid (like Cu(II)), the carboxylate is stabilized, facilitating the cleavage of the C-C bond.

DecarboxylationMechanism Figure 1: Mechanistic pathway of Indole-3-carboxylic acid decarboxylation. Start 5-Cl-2-Me-Indole-3-COOH Zwitterion Zwitterionic Intermediate (Proton transfer) Start->Zwitterion Heat / Base TS Transition State [CO2 elimination] Zwitterion->TS Δ Anion C3-Indolyl Anion (Transient) TS->Anion -CO2 CO2 CO2 (gas) TS->CO2 Product 5-Chloro-2-methylindole Anion->Product +H+ (Rapid)

Figure 1: The thermal decarboxylation pathway involves the loss of CO2 to form a transient C3-anion or zwitterion, which is rapidly protonated to restore aromaticity.

Experimental Protocols

Two protocols are provided: Method A (Thermal/Copper) is the robust "Gold Standard" for scale-up and stubborn substrates. Method B (Microwave-Assisted) is a modern, greener approach suitable for rapid library synthesis.

Method A: Thermal Decarboxylation (Copper/Quinoline)

Best for: Multi-gram scale, high reliability, and overcoming the electron-withdrawing effect of the 5-Cl group.

Reagents:

  • Substrate: 5-Chloro-2-methylindole-3-carboxylic acid (1.0 equiv)

  • Solvent: Quinoline (Reagent Grade, bp ~237°C)

  • Catalyst: Copper powder (0.1 equiv) or Copper chromite (0.05 equiv)

  • Workup: Diethyl ether, 2N HCl (for quinoline removal), Brine.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal thermometer, and a nitrogen inlet.

  • Charging: Add the carboxylic acid substrate (e.g., 10 g) and Copper powder (0.3 g) to the flask.

  • Solvation: Add Quinoline (30 mL). Note: High dilution is not necessary; a slurry is acceptable initially.

  • Degassing: Sparge the mixture with nitrogen for 15 minutes to prevent oxidative tar formation (a common issue with electron-rich indoles).

  • Reaction: Heat the mixture rapidly to 200–210°C .

    • Observation: Evolution of CO2 gas (bubbling) will be observed.

    • Duration: Maintain reflux for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or HPLC until the starting material is consumed.

  • Cooling: Cool the reaction mixture to room temperature.

  • Workup:

    • Dilute the dark mixture with Diethyl Ether (100 mL).

    • Filter through a Celite pad to remove Copper residues.

    • Critical Step: Wash the filtrate with ice-cold 2N HCl (3 x 50 mL) to remove the Quinoline solvent (Quinoline forms a water-soluble salt).

    • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Microwave-Assisted Base-Promoted Decarboxylation

Best for: Small scale (<1g), rapid screening, and avoiding toxic quinoline.

Reagents:

  • Substrate: 5-Chloro-2-methylindole-3-carboxylic acid (1.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO

  • Base: Potassium Carbonate (K2CO3) (0.5 equiv) - Catalytic amount is sufficient.

Procedure:

  • Charging: In a microwave-safe vial (10-20 mL), add the substrate (500 mg) and K2CO3 (150 mg).

  • Solvation: Add NMP (3 mL). Cap the vial with a crimp top containing a Teflon septum.

  • Irradiation: Place in a microwave reactor.

    • Temperature: 180°C

    • Pressure Limit: 250 psi (Safety cutoff)

    • Time: 15–30 minutes.[1]

  • Workup:

    • Pour the reaction mixture into crushed ice (20 g).

    • The product, 5-chloro-2-methylindole, typically precipitates as a solid.

    • Filter the solid, wash copiously with water to remove NMP.

    • Dry in a vacuum oven at 40°C.

Process Control & Data Analysis

Table 1: Comparison of Methodologies

FeatureMethod A (Thermal/Cu)Method B (Microwave)
Scale Gram to KilogramMilligram to Gram
Reaction Time 2–4 Hours15–30 Minutes
Solvent Toxicity High (Quinoline)Moderate (NMP/DMSO)
Yield (Typical) 85–92%75–85%
Purity (Crude) Moderate (Requires acid wash)High (Precipitation)

Analytical Specifications (QC):

  • HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA). Product elutes significantly later than the acid starting material due to loss of the polar carboxyl group.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the disappearance of the carboxylic acid proton (usually broad >11 ppm).

    • Diagnostic Signal: The C3-H proton of the product appears as a singlet (or fine doublet) around 6.1–6.3 ppm .

    • The 2-Methyl group appears as a singlet around 2.4 ppm .

Workflow Visualization

Workflow Figure 2: Decision tree and workflow for decarboxylation protocols. Start Start: 5-Cl-2-Me-Indole-3-COOH Decision Select Scale & Equipment Start->Decision RouteA Method A: >1g Scale (Thermal/Quinoline) Decision->RouteA Large Scale RouteB Method B: <1g Scale (Microwave/NMP) Decision->RouteB Rapid Screening StepA1 Add Cu powder, Quinoline Sparge with N2 RouteA->StepA1 StepA2 Reflux @ 210°C (2-4 Hours) StepA1->StepA2 StepA3 Workup: Acid Wash (2N HCl) to remove Quinoline StepA2->StepA3 QC QC: HPLC & NMR Confirm C3-H Signal StepA3->QC StepB1 Add K2CO3 (cat), NMP Seal Vial RouteB->StepB1 StepB2 Microwave @ 180°C (20 Mins) StepB1->StepB2 StepB3 Workup: Precipitate in Ice Water StepB2->StepB3 StepB3->QC End Final Product: 5-Chloro-2-methylindole QC->End

Figure 2: Operational workflow selecting between thermal reflux and microwave irradiation based on scale.

Troubleshooting & Safety

  • Sublimation: 5-chloro-2-methylindole has a tendency to sublime. If using Method A, ensure the condenser is efficient. If solid collects in the condenser, wash it back down with a small amount of solvent.

  • Oxidation: Indoles are sensitive to air and light. The 5-chloro derivative is more stable than the 5-methoxy, but "pinking" or darkening of the solid indicates oxidation. Store the final product under nitrogen in the dark.

  • Quinoline Removal: If the product smells like quinoline (pungent, unpleasant), the acid wash (Step 7 in Method A) was insufficient. Repeat the wash with 2N HCl.

References

  • Organic Syntheses , Coll.[2] Vol. 3, p. 597 (1955); Vol. 22, p. 94 (1942). 2-Methylindole.[3] (Classic protocol for thermal decarboxylation of indole derivatives).

  • BenchChem Application Notes . Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. (Provides context on the stability of 5-chloro-2-methyl substituted indoles).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • ChemicalBook . 5-Chloro-2-methylindole Synthesis and Properties. (Physical property verification).

  • ResearchGate . Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (Basis for Method B/Microwave protocol).

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of indole-3-carboxylic acids during synthesis

Technical Support Center: Indole-3-Carboxylic Acid Synthesis Welcome to the technical support center for indole chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions reg...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-3-Carboxylic Acid Synthesis

Welcome to the technical support center for indole chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of indole-3-carboxylic acids. Our goal is to help you understand and prevent the common side reaction of decarboxylation, ensuring the integrity and yield of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing significant loss of my indole-3-carboxylic acid during my reaction, often isolating simple indole instead. What is happening?

A: You are most likely observing acid-catalyzed decarboxylation.

This is a very common issue rooted in the fundamental electronic properties of the indole ring. The indole nucleus is exceptionally electron-rich, making the C3 position highly susceptible to electrophilic attack—even by a proton (H⁺). The mechanism proceeds via an A-SE2 (Addition-Electrophilic Substitution) pathway.[1]

The Mechanism is as follows:

  • Protonation: In an acidic medium, the C3 carbon of the indole ring is protonated. This step is favorable due to the high electron density at this position, which is central to the indole's reactivity.

  • Formation of a Zwitterionic Intermediate: The protonation disrupts the aromaticity and forms a transient zwitterionic intermediate.[1]

  • Elimination of CO₂: This intermediate readily loses carbon dioxide (CO₂), a thermodynamically stable and excellent leaving group, to restore the aromaticity of the indole ring.

  • Deprotonation: The resulting cation is deprotonated, yielding the decarboxylated indole product.

This process is highly efficient, especially under conditions that favor the initial protonation step.

Caption: Acid-catalyzed decarboxylation of indole-3-carboxylic acid.

Q2: Which specific reaction conditions are known to promote this unwanted decarboxylation?

A: The primary culprits are strong acids and high temperatures. Any reaction that combines these two factors is particularly high-risk for substrates sensitive to decarboxylation.

Many standard organic reactions are incompatible with an unprotected indole-3-carboxylic acid moiety. For example, attempting a Vilsmeier-Haack formylation on indole-3-carboxylic acid is problematic because the reaction conditions (POCl₃/DMF) are strongly acidic and often heated, which will favor decarboxylation over the desired formylation.[2][3]

Below is a summary table of conditions to approach with caution and recommended alternatives.

Problematic Conditions Reason for Concern Recommended Alternatives / Mitigation
Strong Brønsted Acids (e.g., conc. H₂SO₄, HCl, TFA)Directly catalyzes the protonation step of the decarboxylation mechanism.[1][4]Use milder acids if possible, or protect the carboxylic acid group as an ester.
High Temperatures (> 80 °C)Provides the activation energy for decarboxylation, especially in the presence of trace acid or certain metals.[5][6]Run reactions at the lowest feasible temperature. Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.
Strong Lewis Acids (e.g., AlCl₃, FeCl₃) in Friedel-Crafts type reactionsCan coordinate to the carboxyl group and promote its loss, while also creating a strongly acidic environment.[7]Protect the indole nitrogen to reduce ring reactivity or use a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).
Certain Metal Catalysts (e.g., Cu, Pd, Ag) at high temperaturesOften used specifically to induce decarboxylative coupling. Unintentional use can lead to product loss.[5][6]If metal catalysis is required for another transformation, protect the carboxyl group as an ester first.
Q3: How can I perform subsequent reactions on my molecule without destroying the indole-3-carboxylic acid group?

A: The most robust strategy is to protect the vulnerable functionalities. You have two primary options: protecting the carboxylic acid itself or protecting the indole nitrogen to electronically deactivate the ring.

  • Protect the Carboxylic Acid as an Ester: This is the most direct and common method. Esters are not susceptible to the same decarboxylation mechanism. Methyl or ethyl esters are standard choices due to their stability and the availability of reliable deprotection methods.[8][9]

  • Protect the Indole Nitrogen: By installing an electron-withdrawing group (e.g., tosyl, BOC, SEM) on the indole nitrogen, you significantly decrease the electron density of the pyrrole ring.[10][11] This makes the C3 position far less nucleophilic and thus less prone to the initial protonation required for decarboxylation. This strategy is particularly useful when acidic conditions are unavoidable.

The general workflow for complex syntheses is to protect, perform the desired reaction, and then deprotect in the final steps.

Protection_Workflow Start Indole-3-Carboxylic Acid (Sensitive Substrate) Protect Step 1: Protect (Esterification or N-Protection) Start->Protect React Step 2: Perform Reaction (e.g., Friedel-Crafts, Nitration) Protect->React Deprotect Step 3: Deprotect (e.g., Saponification, TFA) React->Deprotect End Final Product (Carboxyl group intact) Deprotect->End

Caption: General workflow for protecting sensitive substrates.

Validated Experimental Protocols

Protocol 1: Protection via Fischer-Speier Esterification (Methyl Ester)

This cost-effective protocol is ideal for converting the carboxylic acid to a methyl ester, protecting it from decarboxylation.[8]

Materials:

  • Indole-3-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-3 drops per 10 mmol substrate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend indole-3-carboxylic acid in anhydrous methanol (approx. 0.2–0.5 M concentration).

  • Cool the mixture in an ice bath (0 °C).

  • Carefully add the catalytic amount of concentrated H₂SO₄ dropwise while stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by about half using a rotary evaporator.

  • Slowly pour the concentrated mixture into a beaker of ice-cold water. The ester product will often precipitate as a solid.

  • Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl indole-3-carboxylate.

Typical yields for this procedure are in the 85-95% range.[8]

Protocol 2: Protection of the Indole Nitrogen with a Boc Group

This protocol installs a tert-butyloxycarbonyl (Boc) group on the indole nitrogen, reducing the ring's nucleophilicity.

Materials:

  • Indole-3-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Sodium Bicarbonate (NaHCO₃) (optional, can be used as a mild base)

Procedure:

  • Dissolve the indole-3-carboxylic acid in anhydrous THF.

  • Add DMAP and (Boc)₂O to the solution. If the starting material is in its carboxylate salt form, an acid workup will be required. For the free acid, the reaction often proceeds smoothly.

  • Stir the reaction at room temperature. Monitor by TLC for the formation of the N-Boc protected product (typically 2-6 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove DMAP), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc-indole-3-carboxylic acid. Further purification can be done via column chromatography if necessary.

Deprotection: The Boc group is readily removed under acidic conditions, most commonly by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

References

  • BenchChem (2025).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Heteroaromatic hydrogen exchange reactions. Part 9.
  • ResearchGate (2025). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • BenchChem (2025).
  • The Journal of Organic Chemistry (ACS Publications) (2021). Decarboxylative Addition of Propiolic Acids with Indoles to Synthesize Bis(indolyl)methane Derivatives with a Pd(II)
  • Synthesis (2019).
  • Google Patents (2021). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Chemistry Steps (2023). Vilsmeier-Haack Reaction.
  • Sciforum (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • ResearchGate (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Oxford Learning Link. Appendix 6: Protecting groups.

Sources

Optimization

Technical Support Center: Optimizing Yield for the Hydrolysis of 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid Esters

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 5-chloro-2-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 5-chloro-2-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. The hydrolysis of its corresponding ester is a critical step in many synthetic routes, yet it is often plagued by challenges that can significantly reduce yield.

This document provides in-depth, experience-driven guidance to help you navigate these challenges. We will explore the causality behind common experimental issues and provide robust, validated protocols to help you achieve high-purity, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the hydrolysis of a 5-chloro-2-methyl-1H-indole-3-carboxylic acid ester?

The reaction is a saponification, which involves the cleavage of an ester bond using a base, typically an alkali metal hydroxide like lithium hydroxide (LiOH), to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the salt to give the final carboxylic acid product.

Q2: Why is base-catalyzed hydrolysis preferred over acid-catalyzed hydrolysis for this molecule?

While acid-catalyzed hydrolysis is a valid method for many esters, indole rings, particularly those with electron-donating groups, can be sensitive to strongly acidic conditions. This can lead to side reactions like polymerization or degradation.[1][2] Base-catalyzed hydrolysis (saponification) is generally cleaner, proceeds under milder conditions, and avoids the degradation pathways associated with strong acids, thus preserving the sensitive indole core.

Q3: What are the most common bases used, and how do they compare?

Lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are the most common bases.

  • LiOH is often preferred due to its excellent solubility in mixed aqueous/organic solvent systems (like THF/water or Methanol/water) and its tendency to provide high yields in ester hydrolysis.[3][4]

  • NaOH is a cost-effective and common alternative, but can sometimes lead to the formation of emulsions during workup.

  • KOH is also effective and behaves similarly to NaOH.

The choice often depends on the specific solubility characteristics of the starting ester and the desired reaction kinetics.

Q4: What is the primary side reaction that causes yield loss during this hydrolysis?

The most significant side reaction is the decarboxylation of the 5-chloro-2-methyl-1H-indole-3-carboxylic acid product.[5] The carboxylic acid group at the C3 position of the indole ring is susceptible to removal (as CO₂), especially when subjected to heat or harsh pH conditions.[6][7] This irreversible reaction forms 5-chloro-2-methyl-1H-indole, a neutral byproduct that reduces the yield of the desired acid.

Q5: How can I effectively monitor the progress of the hydrolysis reaction?

The most common and effective methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[8][9]

  • TLC allows for a rapid, qualitative assessment of the reaction's progress. The starting ester (less polar) will have a higher Rf value than the product carboxylic acid (more polar), which will often stick to the baseline on a silica gel plate.

  • HPLC provides quantitative data, allowing you to precisely measure the disappearance of the starting material and the appearance of the product over time.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem 1: Low or No Yield of Carboxylic Acid, with a Complex Mixture of Products.

  • Possible Cause: Product Degradation via Decarboxylation. The indole-3-carboxylic acid is sensitive to heat and extreme pH.[5][7] Overheating the reaction or using harsh conditions during the acidic workup can cause the product to lose CO₂.

  • Solution:

    • Control Reaction Temperature: Perform the hydrolysis at room temperature or below (e.g., 0-5 °C). Avoid heating unless absolutely necessary and only after confirming the reaction is very slow at ambient temperature.

    • Careful Acidification: Conduct the workup in an ice bath. Add the acid (e.g., 1M HCl) slowly and dropwise with vigorous stirring to neutralize the base and precipitate the product. Monitor the pH and avoid making the solution strongly acidic (aim for a pH of ~3-4).

    • Minimize Workup Time: Once the product has precipitated, filter and wash it promptly to avoid prolonged exposure to the acidic aqueous environment.

Problem 2: A Significant Amount of Unreacted Starting Ester Remains After an Extended Reaction Time.

  • Possible Cause A: Insufficient Base. The hydrolysis is a stoichiometric reaction. An insufficient amount of hydroxide will result in an incomplete reaction.

  • Solution A: Use a slight excess of the base. A range of 1.2 to 2.0 molar equivalents of LiOH or NaOH relative to the ester is typically sufficient to drive the reaction to completion.

  • Possible Cause B: Poor Solubility. The starting ester may not be fully soluble in the chosen solvent system, limiting its contact with the aqueous base.

  • Solution B: Add a co-solvent. Using a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol can significantly improve the solubility of the ester and facilitate the reaction.[11] A 1:1 or 2:1 ratio of organic solvent to water is a good starting point.

Problem 3: An Oily Substance Forms Instead of a Crystalline Solid During Precipitation or Recrystallization.

  • Possible Cause: This phenomenon, known as "oiling out," can be caused by impurities, a too-rapid cooling process, or an inappropriate choice of solvent.[8]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. If available, add a small seed crystal of the pure product.

    • Slow Down Cooling: Re-heat the solution until the oil dissolves completely, then allow it to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Optimize Solvent System: If the product is too soluble, a "poor" solvent (one in which the compound is less soluble) can be added dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify before cooling. For indoles, solvent systems like ethanol/water or hexane/ethyl acetate can be effective.[8]

Data & Visualization

Workflow & Mechanism Diagrams

G cluster_hydrolysis Base-Catalyzed Hydrolysis Mechanism cluster_workup Acidic Workup cluster_side_reaction Side Reaction: Decarboxylation n1 Ester + OH⁻ n2 Tetrahedral Intermediate n1->n2 Nucleophilic Attack n3 Carboxylate Salt + Alcohol n2->n3 Elimination of Alkoxide n4 Carboxylate Salt n5 Carboxylic Acid (Product) n4->n5 Protonation (H₃O⁺) n5_side Carboxylic Acid (Product) n6 Decarboxylated Indole + CO₂ n5_side->n6 Heat or Strong Acid

Troubleshooting_Workflow

Comparative Data Tables

Table 1: Comparison of Common Hydrolysis Conditions

ParameterCondition A (Standard)Condition B (For Sensitive Substrates)Rationale
Base LiOH·H₂OLiOH·H₂OGood solubility and reactivity.[4]
Equivalents 1.5 - 2.0 eq.1.2 - 1.5 eq.Ensure completion vs. minimizing harshness.
Solvent THF : H₂O (2:1)MeOH : H₂O (3:1)THF is excellent for solubility; MeOH can be easier to remove.
Temperature 20-25 °C (Room Temp)0 - 5 °CLower temperature minimizes decarboxylation risk.[7]
Time 4 - 12 hours12 - 24 hoursSlower kinetics at lower temperatures require longer reaction times.

Table 2: Recommended TLC Monitoring Parameters

ParameterValue
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 30% Ethyl Acetate in Hexane (+1% Acetic Acid)
Visualization UV Lamp (254 nm) and/or Potassium Permanganate Stain
Expected Rf (Ester) ~0.6 - 0.7
Expected Rf (Acid) ~0.0 - 0.1 (streaking at baseline)

Experimental Protocols

Protocol 1: Optimized Base-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 5-chloro-2-methyl-1H-indole-3-carboxylic acid ester (1.0 eq.).

  • Dissolution: Add a mixture of methanol and water (e.g., 3:1 v/v) to dissolve the ester completely. A typical concentration is 0.1-0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is between 0-5 °C.

  • Base Addition: In a separate container, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) in a small amount of water. Add this solution dropwise to the stirring ester solution over 5 minutes.

  • Reaction: Allow the reaction to stir at 0-5 °C, monitoring its progress every 2-3 hours using TLC (as per Table 2). The reaction may take 12-24 hours to reach completion.

  • Quenching: Once the starting ester is consumed, proceed immediately to the workup protocol.

Protocol 2: Aqueous Workup and Product Isolation

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of the organic solvent (methanol).

  • Dilution & Wash: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with a non-polar organic solvent like diethyl ether or ethyl acetate (2x) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath with vigorous stirring.

  • Precipitation: Slowly add 1M hydrochloric acid (HCl) dropwise. A white or off-white solid should begin to precipitate. Continue adding acid until the pH of the solution is approximately 3-4 (check with pH paper).

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

References

  • Percival, A. (1961). The Hydrolysis of Indole-3-acetic Acid and other Indole Derivatives by Peroxidases. The University of British Columbia. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. ResearchGate. Available at: [Link]

  • ACS Publications. (2020). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. ACS Publications. Available at: [Link]

  • Hamilton, R. H., et al. (1984). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Available at: [Link]

  • Skalicka-Woźniak, K., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • RSC Publishing. (2018). A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements. RSC Publishing. Available at: [Link]

  • ResearchGate. (2017). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

  • Stuper-Szablewska, K., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica. Available at: [Link]

  • ACS Publications. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Wortelboer, H. M., et al. (1992). Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes. Carcinogenesis. Available at: [Link]

  • ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Wikipedia. Available at: [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (1992). Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and Phase II enzymes in rat and monkey hepatocytes. ResearchGate. Available at: [Link]

  • Organic Syntheses. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses. Available at: [Link]

  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • NIH National Library of Medicine. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Infoscience. (2021). Photoredox-catalyzed decarboxylative C-terminal functionalization of peptides. Chemical Science. Available at: [Link]

  • Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. Available at: [Link]

  • Google Patents. (2014). Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine. Google Patents.
  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • MSU Chemistry. (n.d.). Derivatives of Carboxylic Acids. Michigan State University. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-chloro-2-methylindole-3-carboxylic acid by Recrystallization

Document ID: TSC-RC-2026-02-14 Version: 1.0 Introduction This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-chloro-2-methylindole-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-RC-2026-02-14

Version: 1.0

Introduction

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-chloro-2-methylindole-3-carboxylic acid via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this specific purification process.

The protocols and advice herein are designed to be a self-validating system, where understanding the 'why' behind each step empowers you to make critical, informed decisions during your experiments.

Troubleshooting Guide: Recrystallization of 5-chloro-2-methylindole-3-carboxylic acid

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q1: My compound, 5-chloro-2-methylindole-3-carboxylic acid, is not dissolving in the hot solvent I've selected. What should I do?

A1: This is a common issue that typically points to one of two scenarios: an inappropriate solvent choice or an insufficient volume of solvent.

  • Solvent Incompatibility: 5-chloro-2-methylindole-3-carboxylic acid is a moderately polar molecule, featuring a polar carboxylic acid group and a larger, more nonpolar chloro-methylindole scaffold. A solvent with either extreme polarity (e.g., water alone) or very low polarity (e.g., hexane) will likely be ineffective. The principle of "like dissolves like" suggests that solvents of intermediate polarity, such as alcohols (ethanol, methanol) or a mixture of solvents, will be more successful.[1]

  • Insufficient Solvent Volume: Recrystallization requires the use of a minimum amount of hot solvent to create a saturated solution. If the compound is not dissolving, add small additional portions of the hot solvent to the mixture with continuous heating and stirring until a clear solution is obtained. Be patient, as dissolution may not be instantaneous. However, be cautious not to add an excessive amount, as this will significantly reduce your yield upon cooling.[2]

  • Insoluble Impurities: If a portion of the solid material refuses to dissolve even after adding a reasonable amount of additional hot solvent, you may have insoluble impurities. In this case, you should perform a hot filtration to remove these solid impurities before allowing the solution to cool.[3]

Q2: Upon cooling my solution, an oil is forming instead of crystals. How can I resolve this "oiling out" phenomenon?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystallization to occur properly. This is often exacerbated by the presence of impurities.

  • Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out. Once your compound is fully dissolved in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Very slow cooling can favor the formation of crystals over oil.[2]

  • Add More Solvent: The solution might be too concentrated. Reheat the mixture until the oil redissolves completely, then add a small amount (e.g., 10-20% more) of the hot solvent to dilute the solution slightly. Then, proceed with slow cooling as described above.

  • Scratching and Seeding: Inducing crystallization can sometimes overcome the energy barrier for oil formation. Try scratching the inside of the flask at the air-solvent interface with a clean glass rod.[2] If you have a small crystal of pure product from a previous batch (a "seed crystal"), adding it to the cooled, supersaturated solution can initiate crystallization.

  • Re-evaluate Your Solvent System: If oiling out persists, the chosen solvent may not be ideal. For instance, if you are using a single solvent in which the compound is highly soluble when hot, consider a mixed-solvent system. You can dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (e.g., water) until the solution becomes slightly turbid (cloudy). Add a few drops of the "good" solvent to redissolve the turbidity and then allow it to cool slowly.[4]

Q3: I've cooled the solution, but no crystals have formed. What is the problem?

A3: The failure of crystals to form usually indicates that the solution is not supersaturated, which can be due to several factors.

  • Excessive Solvent: This is the most common reason for a failed recrystallization.[2] As mentioned in Q1, using too much solvent will keep the compound dissolved even at low temperatures. The remedy is to gently boil off some of the solvent to increase the concentration of your compound. After reducing the volume, allow the solution to cool again.

  • Need for Nucleation: A supersaturated solution may need a nucleation site to initiate crystal growth.[2] As with "oiling out," scratching the inner surface of the flask with a glass rod or adding a seed crystal can be highly effective.

  • Extreme Cooling: Sometimes, further cooling is necessary. If crystals have not formed at room temperature, place the flask in an ice-water bath for 15-30 minutes.

Q4: My final product has a low yield. How can I improve it?

A4: While some loss of product is inherent to the recrystallization process, very low yields can often be improved.

  • Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound. Any excess will retain more of your product in the solution (the "mother liquor") upon cooling.

  • Adequate Cooling: Ensure the solution has been thoroughly cooled in an ice bath before filtration to maximize the precipitation of the product.

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified crystals.[5]

  • Avoid Premature Crystallization: If crystals form during a hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and flask for the hot filtration and add a small excess of hot solvent before filtering. This excess can be boiled off before the final cooling and crystallization step.

Frequently Asked Questions (FAQs)

Q: What is the best recrystallization solvent for 5-chloro-2-methylindole-3-carboxylic acid?

  • Good Starting Points: Ethanol or a mixed solvent system of ethanol and water are excellent starting points.[1] Ethanol is a good solvent for many indole derivatives, and the addition of water (a "poor" solvent) can effectively induce crystallization.[4]

  • Alternative Solvents: Other potential solvents include methanol, acetone, or ethyl acetate. Toluene has also been used for recrystallizing similar indole derivatives.[6]

  • Experimental Determination: The ideal solvent should dissolve the compound when hot but not when cold. A small-scale solvent screen is the most reliable method. Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.

Solubility Profile Estimation for 5-chloro-2-methylindole-3-carboxylic acid

SolventPolarityPredicted Solubility (Cold)Predicted Solubility (Hot)Suitability as Recrystallization Solvent
WaterHighVery LowLowPoor (alone), Good as anti-solvent
EthanolMedium-HighLowHighExcellent
MethanolMedium-HighLow-MediumHighGood
AcetoneMediumMediumHighPotentially suitable, may have high cold solubility
Ethyl AcetateMediumLow-MediumHighGood
TolueneLowVery LowMedium-HighGood, especially for removing polar impurities
HexaneVery LowInsolubleInsolublePoor (alone), can be used as anti-solvent

Q: What are the likely impurities in my crude 5-chloro-2-methylindole-3-carboxylic acid?

A: The impurities will largely depend on the synthetic route. A common route to this class of compounds is the Japp-Klingemann reaction followed by a Fischer indole synthesis.[7][8]

  • Unreacted Starting Materials: This could include the precursor to the 4-chloro-phenylhydrazone and the β-ketoacid or ester used in the initial coupling.

  • Byproducts of the Japp-Klingemann Reaction: The reaction can sometimes yield side products depending on the stability of the diazonium salt and reaction conditions.[9]

  • Byproducts of Fischer Indole Synthesis: The cyclization step can sometimes lead to the formation of isomeric indole products or other degradation products, especially if the acidic conditions are too harsh.

  • Colored Impurities: Many organic reactions produce high molecular weight, colored byproducts. These are often highly soluble and can be removed during recrystallization, or by a preliminary treatment with activated carbon.

Q: Should I use activated carbon (charcoal) in my recrystallization?

A: Activated carbon is effective at removing small amounts of colored, highly conjugated impurities. If your hot, dissolved solution has a noticeable color (e.g., yellow, brown), adding a very small amount of activated carbon to the hot solution, followed by a hot filtration, can be beneficial.[3] However, be aware that activated carbon can also adsorb your desired product, leading to a reduction in yield. Use it sparingly and only when necessary.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step methodology for the recrystallization of 5-chloro-2-methylindole-3-carboxylic acid using an ethanol/water solvent system.

Materials:

  • Crude 5-chloro-2-methylindole-3-carboxylic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (at least two)

  • Hotplate stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude 5-chloro-2-methylindole-3-carboxylic acid in an Erlenmeyer flask with a stir bar. Add the minimum volume of ethanol required to create a slurry. Heat the mixture gently on a hotplate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Causality: Using a minimum volume of hot solvent is critical for creating a saturated solution, which is necessary for obtaining a good yield upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if activated carbon was used, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble materials. Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would result in yield loss.

  • Inducing Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod.

  • Addition of Anti-Solvent: Once the ethanol solution is at room temperature, slowly add deionized water dropwise with swirling. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates that the saturation point has been reached.

  • Re-dissolution and Slow Cooling: Gently warm the flask until the solution becomes clear again. Then, allow it to cool slowly to room temperature, and finally, place it in an ice-water bath for at least 20 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture. Causality: Using a cold solvent minimizes the redissolving of the purified product.[5]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the solvent's boiling point. The final product should be a crystalline solid.

Workflow Visualization

The following diagram illustrates the logical steps and decision points in the recrystallization workflow.

Recrystallization_Workflow Recrystallization Workflow for 5-chloro-2-methylindole-3-carboxylic acid start Start with Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool_rt Cool to Room Temperature insoluble_check->cool_rt No hot_filtration->cool_rt crystal_check Crystals Formed? cool_rt->crystal_check induce Induce Crystallization (Scratch/Seed) crystal_check->induce No add_water Add Water until Turbid crystal_check->add_water Yes induce->add_water warm_clear Warm Gently to Re-dissolve add_water->warm_clear cool_ice Cool in Ice Bath warm_clear->cool_ice vacuum_filtration Collect Crystals via Vacuum Filtration cool_ice->vacuum_filtration oiling_out Troubleshoot 'Oiling Out' cool_ice->oiling_out If oil forms wash Wash with Ice-Cold EtOH/Water vacuum_filtration->wash low_yield Troubleshoot Low Yield vacuum_filtration->low_yield If yield is low dry Dry the Purified Crystals wash->dry end Pure Product dry->end

Caption: Recrystallization workflow diagram.

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved February 14, 2026, from [Link]

  • University of Calgary. (n.d.). Recrystallization. Retrieved February 14, 2026, from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved February 14, 2026, from [Link]

  • Pittelkow, M. (n.d.). Ethyl 5-chloro-3-phenylindole-2-carboxylate. Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 14, 2026, from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved February 14, 2026, from [Link]

  • Walla Walla University. (n.d.). Recrystallization II. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2010004580A2 - Process for preparing indole derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 14, 2026, from [Link]

  • Podlech, J. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Arkivoc. Retrieved February 14, 2026, from [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved February 14, 2026, from [Link]

  • Chem 267. (n.d.). Recrystallization. Retrieved February 14, 2026, from [Link]

Sources

Optimization

solubility issues with 5-chloro-2-methyl-1H-indole-3-carboxylic acid in water

Ticket Subject: Solubilizing 5-Chloro-2-methyl-1H-indole-3-carboxylic acid Ticket ID: IND-5CL-2ME-3COOH-SOL Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Root Cause Analysis The Is...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Solubilizing 5-Chloro-2-methyl-1H-indole-3-carboxylic acid Ticket ID: IND-5CL-2ME-3COOH-SOL Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that 5-chloro-2-methyl-1H-indole-3-carboxylic acid appears as a "brick dust" solid that floats on water or precipitates immediately upon dilution from DMSO stocks into aqueous buffers.[1]

The Root Cause: This molecule presents a classic "solubility cliff" driven by two competing structural features:

  • Hydrophobic Core (The "Brick"): The indole ring, substituted with a Chlorine at C5 and a Methyl group at C2, creates a highly lipophilic scaffold (Estimated LogP

    
     3.1). This core strongly resists hydration.[1]
    
  • Ionizable Handle (The "Switch"): The carboxylic acid at C3 is the only solubilizing group. It acts as a pH-dependent switch.[1]

    • pH < 5.0: The molecule is protonated (neutral).[1] In this state, the hydrophobic forces dominate, resulting in near-zero aqueous solubility.

    • pH > 7.0: The carboxylic acid deprotonates to form the anion (

      
      ).[1] This charge is necessary to drag the hydrophobic core into solution.
      

Diagnostic Data Table:

PropertyValue (Est.)Implication
pKa (COOH) ~4.8 - 5.2Requires pH > 7.2 for >99% ionization (solubility).[1]
pKa (Indole NH) > 16Non-ionizable in aqueous media; remains neutral.[1]
LogP ~3.1Highly lipophilic; prone to aggregation/micelle formation.[1]
Water Solubility (Neutral) < 0.1 mg/mLInsoluble without pH adjustment.[1]
DMSO Solubility > 50 mg/mLExcellent stock solvent.[1]

Troubleshooting Protocols

Protocol A: Preparation for Biological Assays (Cell/Enzyme)

Use this protocol if you are dosing cells or proteins and need to avoid "shock precipitation."[1]

The Challenge: Diluting a high-concentration DMSO stock (e.g., 10 mM) directly into a neutral buffer (pH 7.4) often causes immediate precipitation because the local concentration exceeds the solubility limit before the molecule can ionize.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve the solid in 100% DMSO to create a 10 mM - 50 mM stock solution. Vortex until clear.

  • The "Shift" Dilution (Critical Step): Do not dilute directly into the final media.

    • Create an intermediate working solution (e.g., 10x final concentration) in a buffer adjusted to pH 8.0 .

    • Why? The slightly higher pH ensures rapid ionization of the carboxylic acid upon contact with water, preventing the "neutral crash."

  • Final Addition: Add the intermediate solution to your cell media or assay buffer.

    • Ensure the final DMSO concentration is < 0.5% (or < 0.1% for sensitive lines).[2][3][4]

Protocol B: Bulk Solubilization (Chemical Synthesis/Purification)

Use this protocol if you need to dissolve the compound for reactions or analysis in aqueous systems.

The Challenge: The solid resists wetting due to the hydrophobic 2-methyl/5-chloro indole surface.[1]

Step-by-Step Workflow:

  • Slurry Formation: Suspend the solid in water (it will float).[1]

  • Equivalency Calculation: Calculate the molar amount of substance.

  • Base Addition: Add 1.05 to 1.1 equivalents of 1M NaOH or KOH dropwise while stirring.

    • Note: Do not add a massive excess of base (pH > 12), as indoles can undergo oxidative dimerization under harsh basic conditions in the presence of air.

  • Sonication: If residual solids remain, sonicate for 5 minutes at ambient temperature. The solution should turn clear (light yellow/tan is normal).

  • Back-Titration (Optional): If the pH is too high for your application, carefully titrate back to pH 7.5 using dilute HCl.[1] Stop immediately if cloudiness appears.

Decision Logic & Visualization

The following diagram illustrates the decision process for handling this compound based on your specific application.

SolubilityLogic Start User Issue: Precipitation / Insolubility CheckApp Identify Application Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay ChemSynth Chemical Synthesis (Bulk Solution) CheckApp->ChemSynth DMSORoute Dissolve in 100% DMSO (Stock Solution) BioAssay->DMSORoute WaterRoute Suspend in Water (Slurry) ChemSynth->WaterRoute CheckpH Check Buffer pH DMSORoute->CheckpH Dilution Step AddBase Add 1.1 eq. NaOH (Target pH > 8) WaterRoute->AddBase Dilution Intermediate Dilution (pH 8.0 Buffer) CheckpH->Dilution pH < 7.4 (Risk) FinalUse Final Assay (DMSO < 0.5%) CheckpH->FinalUse pH > 8.0 (Safe) ClearSol Clear Solution (Salt Form) AddBase->ClearSol Dilution->FinalUse

Caption: Decision tree for solubilizing 5-chloro-2-methyl-1H-indole-3-carboxylic acid based on application type.

Frequently Asked Questions (FAQ)

Q1: Can I use heat to dissolve the compound in water? A: Proceed with caution. While heating increases solubility, Indole-3-carboxylic acids are thermally unstable in acidic or neutral aqueous solutions.[1] They can undergo decarboxylation (losing


) to form the corresponding indole (5-chloro-2-methylindole), which is even less soluble and pharmacologically distinct.[1] Heat is safe only if the solution is already basic (pH > 8), stabilizing the carboxylate salt.

Q2: My solution turned pink/brown after standing overnight. Is it degraded? A: Likely, yes.[1] Indoles are electron-rich and prone to oxidation by atmospheric oxygen, especially in solution and under light exposure.[1]

  • Fix: Prepare solutions fresh. If storage is necessary, store DMSO stocks at -20°C in amber vials under nitrogen/argon gas.[1]

Q3: Why does it precipitate in PBS (Phosphate Buffered Saline)? A: Standard PBS is pH 7.[1]4. If your concentration is high, the "Common Ion Effect" (sodium from PBS) combined with the borderline pH might push the equilibrium back toward the neutral, insoluble form.

  • Fix: Use a buffer with a slightly higher capacity at pH 8.0 (e.g., Tris-HCl) or lower the compound concentration.

Q4: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable solvent for the neutral form, but it is more volatile and often less tolerated in cell assays at high percentages compared to DMSO. Ensure your assay can tolerate the required volume of ethanol.

Mechanism of Action (Chemical Equilibrium)

Understanding the equilibrium is vital for troubleshooting. The "Solubility Switch" is visualized below:

Equilibrium Neutral Neutral Form (pH < 5) Hydrophobic 'Brick' INSOLUBLE Transition Equilibrium pKa ≈ 5.0 Neutral->Transition + Base (OH-) Transition->Neutral Anion Anionic Form (pH > 7) Hydrophilic Salt SOLUBLE Transition->Anion Anion->Transition + Acid (H+)

Caption: The pH-dependent solubility switch. Solubility is only achieved when the equilibrium shifts right.

References

  • PubChem. 5-Chloro-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Provides the theoretical basis for the Henderson-Hasselbalch solubility equations cited in the guide).

  • Li, Di, et al. (2006).[1] "Prediction of pH-dependent aqueous solubility of druglike molecules." Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Discussions on DMSO tolerance in cell-based assays. (Consolidated community consensus on <0.5% DMSO limits).[1] [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 5-Chloro-2-Methylindole Synthesis

Executive Summary & Core Chemistry The Challenge: Synthesizing 5-chloro-2-methylindole involves the condensation of 4-chlorophenylhydrazine with acetone . While the Fischer indole synthesis is a century-old reaction, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Challenge: Synthesizing 5-chloro-2-methylindole involves the condensation of 4-chlorophenylhydrazine with acetone . While the Fischer indole synthesis is a century-old reaction, this specific derivative presents unique challenges. The chlorine substituent at the para position of the hydrazine is electron-withdrawing (EWG).

The Impact:

  • Deactivation: The EWG deactivates the aromatic ring, raising the activation energy for the rate-determining [3,3]-sigmatropic rearrangement.

  • Polymerization: To overcome deactivation, chemists often increase temperature or acid strength, which paradoxically increases the rate of "tar" formation (polymerization) over cyclization.

This guide provides a self-validating protocol to balance these competing factors, moving beyond standard textbook procedures to robust, industrial-grade optimization.

Strategic Catalyst Selection (Optimization Module)

The choice of acid catalyst is the single most critical variable. For deactivated hydrazines (like 4-Cl), weak acids often fail to drive the sigmatropic shift, while superacids cause degradation.

Table 1: Catalyst Performance Matrix for Halogenated Indoles
Catalyst SystemAcidity TypeSuitability for 5-ClProsCons
Polyphosphoric Acid (PPA) Brønsted (Viscous)High (Recommended) Acts as both solvent and catalyst; excellent thermal control; drives dehydration.High viscosity makes workup messy; requires mechanical stirring.
ZnCl₂ (Fusion) LewisModerateClassic method; solvent-free.Requires high temp (>150°C); often leads to "black tar" with chloro-derivatives.
H₂SO₄ / EtOH BrønstedLowEasy workup.Reflux temp of EtOH (78°C) is often insufficient for deactivated 4-Cl substrates.
Choline Cl / Oxalic Acid Deep Eutectic (DES)High (Modern) Green chemistry; recyclable; lower temp requirements.Newer methodology; requires validation for specific scale-up.

Validated Experimental Protocol

Method: Polyphosphoric Acid (PPA) Cyclization Rationale: PPA is preferred because it allows reaction temperatures of 100–110°C without the oxidative stress of open-air fusion, and it effectively sequesters the water/ammonia byproducts that can inhibit the reaction.

Step-by-Step Workflow
  • Hydrazone Formation (Pre-step):

    • Note: Do not perform "one-pot" synthesis for this derivative. Isolate the hydrazone first for higher purity.

    • Mix 4-chlorophenylhydrazine (1 eq) and Acetone (1.1 eq) in minimal ethanol. Add catalytic acetic acid.[1]

    • Stir at RT for 1 hour. Cool, filter, and dry thoroughly . Moisture inhibits the next step.

  • Cyclization (The Critical Step):

    • Setup: 3-neck flask, mechanical stirrer (magnetic bars will seize in PPA), internal thermometer.

    • Medium: Heat PPA (10–15g per 1g of hydrazone) to 80°C before adding the substrate. This lowers viscosity.

    • Addition: Add the dried hydrazone portion-wise over 20 minutes.

      • Why? prevents a massive exotherm and local "hotspots" that cause charring.

    • Reaction: Ramp temperature to 100–110°C . Hold for 2–3 hours.

      • Monitor: Color change from yellow/orange to dark brown is normal. "Black asphalt" indicates overheating.

  • Quench & Isolation:

    • Cool to 60°C. Pour onto crushed ice/water slurry with vigorous stirring.

    • Precipitation: The crude indole will precipitate as a grey/brown solid.

    • Neutralization: Adjust pH to ~7-8 with 10% NaOH or

      
      . (Acidic indoles are unstable).
      

Technical Support & Troubleshooting (FAQs)

Q1: My reaction mixture turned into a non-recoverable black tar. What happened?

Diagnosis: Uncontrolled Polymerization. Root Cause: Indoles are electron-rich and prone to acid-catalyzed polymerization, especially in the presence of oxygen and high heat. Corrective Action:

  • Atmosphere: Run the reaction under a Nitrogen (

    
    ) blanket.
    
  • Temperature: Do not exceed 110°C. If using ZnCl₂, switch to PPA.

  • Concentration: High concentration favors intermolecular polymerization. Dilute the hydrazone further in the PPA matrix.

Q2: I isolated the product, but it turned pink/red on the benchtop overnight.

Diagnosis: Oxidative Degradation (Indyl radical formation). Root Cause: 5-chloro-2-methylindole is sensitive to light and air. Corrective Action:

  • Store the product in amber vials under Argon at -20°C.

  • Purification Tip: During column chromatography, add 1% Triethylamine (

    
    ) to the eluent to neutralize the silica. Acidic silica sites accelerate oxidative degradation.
    
Q3: TLC shows the hydrazone is gone, but no indole spot appears.

Diagnosis: Arrested Intermediate (Ene-hydrazine). Root Cause: The [3,3]-sigmatropic shift is the rate-determining step. The 5-Cl group deactivates the ring, making this step slow. Corrective Action:

  • Increase reaction time, not just temperature.

  • Ensure the PPA is "fresh" (high anhydride content). "Wet" PPA (hydrolyzed by atmospheric moisture) is not strong enough to force the ammonia elimination.

Visualizing the Mechanism & Logic

Diagram 1: Mechanistic Bottlenecks

This diagram highlights where the 5-chloro substituent hinders the reaction, requiring optimized conditions.

FischerMechanism cluster_0 Critical Failure Point Start 4-Cl-Phenylhydrazone Tautomer Ene-Hydrazine (Tautomerization) Start->Tautomer Acid Cat. Sigmatropic [3,3]-Sigmatropic Shift (Rate Determining Step) Tautomer->Sigmatropic High Energy Barrier (Due to Cl-EWG) Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole 5-Chloro-2-Methylindole Diimine->Indole - NH3

Caption: The [3,3]-sigmatropic shift (Red) is the bottleneck. The Cl-group raises the energy barrier, requiring PPA.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Failure CheckTLC Check TLC of Crude Issue->CheckTLC Result1 Starting Material (Hydrazone) Remains CheckTLC->Result1 Result2 Black Tar / Streaking CheckTLC->Result2 Result3 New Spot (Not Indole) CheckTLC->Result3 Action1 Increase Temp or Switch to Stronger Acid (PPA) Result1->Action1 Action2 Reduce Temp, Use N2 Atmosphere, Dilute Reaction Result2->Action2 Action3 Check for Hydrolysis (Ketone + Hydrazine) Result3->Action3

Caption: Diagnostic workflow for identifying reaction failures based on Thin Layer Chromatography (TLC) analysis.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive monograph on the mechanism and scope).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gore, S., et al. (2013). "Fischer Indole Synthesis in Low Melting Mixtures (Deep Eutectic Solvents)." Green Chemistry, 15, 714-720. (Source for green chemistry alternatives). Link

  • BenchChem. (2024). "Fischer Indole Synthesis: Comprehensive Technical Guide." (General protocol verification). Link

Sources

Optimization

removing unreacted p-chloroaniline from indole synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of indole products, specifically focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of indole products, specifically focusing on the removal of unreacted p-chloroaniline. This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each technique.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial analysis (NMR/LC-MS) of the crude product from my Fischer indole synthesis shows a significant amount of unreacted p-chloroaniline. What is the most direct method to remove it?

Answer: The most robust and straightforward method for removing a basic impurity like p-chloroaniline from a neutral or weakly acidic product like indole is Acid-Base Extraction .

Causality & Expertise: This technique leverages the fundamental difference in the acid-base properties of the two compounds. P-chloroaniline contains a basic amino group (-NH2) which is readily protonated by a dilute acid (like HCl) to form a water-soluble ammonium salt (ClC6H4NH3+Cl-).[1][2] Most indole derivatives are not basic enough to react under these conditions and will remain in the organic solvent.[3] This dramatic change in solubility allows for a clean separation using a separatory funnel.[1][4]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. Ensure the volume is sufficient for easy handling in a separatory funnel.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel, invert it, and vent immediately to release any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.[1] Place the funnel back on a ring stand and allow the layers to fully separate.

  • Separation: Carefully drain the lower aqueous layer, which now contains the protonated p-chloroaniline salt.[1][4]

  • Repeat: To ensure complete removal, repeat the acid wash (steps 2-4) one or two more times with fresh aqueous acid.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure (e.g., via rotary evaporation) to yield the purified indole product.

G cluster_0 Separatory Funnel cluster_1 Purified Product cluster_2 Impurity Removal crude Crude Product (Indole + p-Chloroaniline) in Organic Solvent add_hcl Add 1M HCl (aq) crude->add_hcl shake Shake & Vent add_hcl->shake separate Separate Layers shake->separate organic_layer Organic Layer (Contains Indole) separate->organic_layer Top/Bottom Layer (Depends on Solvent) aqueous_layer Aqueous Layer (Contains p-Chloroaniline Salt) separate->aqueous_layer Aqueous Layer wash_dry Wash, Dry, Concentrate organic_layer->wash_dry pure_indole Pure Indole Product wash_dry->pure_indole neutralize Neutralize with NaOH (optional) aqueous_layer->neutralize waste Dispose of Aqueous Waste neutralize->waste

Caption: Workflow for purifying indole via acid-base extraction.

Question 2: The acid-base extraction was insufficient, or my indole product is sensitive to acid. What are my alternative purification strategies?

Answer: When acid-base extraction is not viable, Flash Column Chromatography and Recrystallization are the principal alternatives. The choice between them depends on the physical properties of your indole and the nature of the impurities.

Expertise & Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[5] P-chloroaniline, with its primary amine, is significantly more polar than many indole products. This difference in polarity allows for effective separation on a polar stationary phase like silica gel.[6] The less polar indole will travel faster down the column and elute first, while the more polar p-chloroaniline will be retained more strongly and elute later.[5][7]

Troubleshooting Guide: Protocol for Flash Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC).[6] A good mobile phase (eluent), often a mixture of hexane and ethyl acetate, should provide a retention factor (Rf) of ~0.2-0.3 for your target indole, ensuring it is well-separated from the p-chloroaniline spot (which will have a lower Rf).[6]

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (the least polar mixture if using a gradient) and carefully pack the column, ensuring no air bubbles are trapped.[5][7]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Carefully load the solution onto the top of the silica bed.[5]

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

  • Fraction Analysis: Combine the fractions containing the pure indole product and remove the solvent using a rotary evaporator to obtain the purified compound.[5]

Parameterp-ChloroanilineTypical Indole ProductRationale
Polarity HighLow to MediumThe primary amine in p-chloroaniline significantly increases its polarity.
Stationary Phase Silica Gel (SiO₂)Silica Gel (SiO₂)Silica is a polar adsorbent that will strongly retain the polar aniline.[6]
Typical Mobile Phase Hexane/Ethyl AcetateHexane/Ethyl AcetateA non-polar/polar solvent mixture allows for tuning of elution strength.[6]
Expected Rf Value LowerHigher (aim for 0.2-0.3)Less polar compounds travel further up the TLC plate and elute faster from the column.

Expertise & Causality: Recrystallization purifies solid compounds based on differences in solubility.[8] The ideal scenario is to find a solvent that dissolves your indole product well at high temperatures but poorly at room or cold temperatures, while the p-chloroaniline impurity remains soluble at all temperatures. This allows the indole to crystallize out in pure form upon cooling, leaving the impurity behind in the mother liquor.[8]

Troubleshooting Guide: General Protocol for Recrystallization

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol/water, toluene, hexanes) to find one that provides a significant solubility difference between hot and cold conditions.[9]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves completely.[8][9]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[9] Subsequently, you can place it in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8][9]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Question 3: I'm working on a larger, developmental scale where column chromatography is inefficient. Is there a more scalable method for selectively removing residual primary amines?

Answer: Yes. For larger-scale operations or high-throughput medicinal chemistry, Scavenger Resins are an exceptionally powerful and efficient tool.

Expertise & Causality: Scavenger resins are solid-supported reagents, typically polymer beads, that are functionalized with groups designed to react irreversibly with specific types of molecules.[10] To remove a primary amine like p-chloroaniline, you would use a resin with an electrophilic functional group, such as an isocyanate or an aldehyde.[11][12] The p-chloroaniline reacts and becomes covalently bound to the solid support. The desired indole product, lacking a reactive primary amine, does not interact. The purification process is then reduced to a simple filtration.[10] This method avoids the need for large solvent volumes and complex liquid-liquid extractions.[10]

  • Resin Selection: Choose a resin with a functional group suitable for scavenging primary amines, such as a polystyrene-supported isocyanate or benzaldehyde resin.[11][12]

  • Reaction: Dissolve your crude product in a suitable solvent (e.g., DCM, THF). Add the scavenger resin to the solution. A slight excess (e.g., 1.5-3 equivalents relative to the estimated amount of p-chloroaniline) is typically used to drive the scavenging reaction to completion.

  • Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the resin and the specific impurity. Monitor the disappearance of p-chloroaniline from the solution by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the resin beads, which now have the p-chloroaniline bound to them.

  • Concentration: Wash the filtered resin with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the highly pure indole product.

G cluster_0 Reaction Flask cluster_1 Purification start Crude Solution (Indole + p-Chloroaniline) add_resin Add Isocyanate Scavenger Resin start->add_resin agitate Agitate (1-24h) add_resin->agitate filter Filter Mixture agitate->filter resin_waste Resin with Bound Impurity (Solid Waste) filter->resin_waste filtrate Filtrate (Solution of Pure Indole) filter->filtrate concentrate Concentrate filtrate->concentrate product Pure Indole Product concentrate->product

Caption: Purification workflow using a solid-phase scavenger resin.

References

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. Google Patents.
  • Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography - Benchchem. Benchchem.
  • Covalent Scavengers for Primary and Secondary Amines. N/A.
  • Solid-Supported Scavengers - Supra sciences. Supra sciences.
  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton. ePrints Soton.
  • Scavenger Resins - Amerigo Scientific. Amerigo Scientific.
  • Crystallization purification of indole - ResearchGate. ResearchGate.
  • Recrystallization - Single Solvent. N/A.
  • Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography - Benchchem. Benchchem.
  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. PubMed.
  • Recrystallization. N/A.
  • Acid-Base Extraction - Science Learning Center. Science Learning Center.
  • Fischer indole synthesis - Wikipedia. Wikipedia.
  • Fischer Indole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Chemically active extraction - University of Alberta. University of Alberta.
  • Application Note: Detailed Protocols for the Purification of 6-Hydroxyindole - Benchchem. Benchchem.
  • Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. ResearchGate.
  • Extraction-intro-08 - chemconnections. chemconnections.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. MDPI.
  • Fischer Indole Synthesis - Alfa Chemistry. Alfa Chemistry.
  • p-Chloroaniline Definition - Organic Chemistry Key Term - Fiveable. Fiveable.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. MDPI.
  • Experiment 3\ Separating Organic Components of a Mixture by Acid/Base Extraction. N/A.
  • Column chromatography. N/A.
  • [FREE] Outline a procedure for separating and isolating anthracene and 4-chloroaniline (shown below) using - Brainly. Brainly.
  • How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. ResearchGate.
  • A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones - Organic Chemistry Portal. Organic Chemistry Portal.
  • 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. PubChem.
  • Is my synthesis of p-chloroaniline from benzene correct? : r/OrganicChemistry - Reddit. Reddit.
  • The facile production of p-chloroaniline facilitated by an efficient and chemoselective metal-free N/S co-doped carbon catalyst - Queen's University Belfast. Queen's University Belfast.
  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents. Google Patents.
  • 4-Chloroaniline | 106-47-8 - ChemicalBook. ChemicalBook.
  • Synthesis and Chemistry of Indole. N/A.
  • 4-CHLOROANILINE - Ataman Kimya. Ataman Kimya.
  • 4-Chloroaniline - Wikipedia. Wikipedia.

Sources

Troubleshooting

Technical Support Center: 5-Chloro-2-methyl-1H-indole-3-carboxylic acid

This guide addresses the stability, solubility, and handling of 5-chloro-2-methyl-1H-indole-3-carboxylic acid . It is designed for researchers observing degradation (discoloration, precipitation, or loss of potency) or p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability, solubility, and handling of 5-chloro-2-methyl-1H-indole-3-carboxylic acid . It is designed for researchers observing degradation (discoloration, precipitation, or loss of potency) or planning long-term storage.

Senior Application Scientist Note: "The stability of indole-3-carboxylic acids is deceptive. While the solid is relatively stable at -20°C, the solution state is chemically dynamic. The 3-carboxylic acid moiety on an electron-rich indole ring is thermodynamically prone to decarboxylation , a process catalyzed by heat and acidity. Furthermore, the 2-methyl substituent acts as an electron donor, potentially lowering the activation energy for this decarboxylation compared to the unsubstituted indole. Treat this compound as 'fresh-use only' in solution."

Part 1: Critical Stability Profile
1. The Primary Degradation Mechanism: Decarboxylation

The most common issue with this compound is the loss of the carboxylic acid group (CO₂), yielding 5-chloro-2-methylindole . This reaction is irreversible and silent (no color change initially) but drastically alters biological activity.

  • Trigger: Acidic pH (pH < 7), Heat (> 40°C), and protic solvents.

  • Mechanism: Acid-catalyzed protonation at the C3 position followed by loss of CO₂.

  • Detection: A new peak appears in HPLC/LC-MS with a mass shift of -44 Da (Loss of CO₂).

2. Secondary Degradation: Oxidative Coupling

Indoles are electron-rich and sensitive to photo-oxidation.

  • Trigger: Light exposure, Oxygen, DMSO (mild oxidant upon long storage).

  • Observation: Solution turns pink, red, or brown.

  • Product: Formation of dimers (rosindoles) or quinone-imines.

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the two competing breakdown pathways you must control.

G Start 5-Chloro-2-methyl-1H- indole-3-carboxylic acid (Active Compound) Decarb 5-Chloro-2-methylindole (Inactive Degradant) Start->Decarb ACID / HEAT (-CO2) Major Pathway Oxid Colored Dimers/Quinones (Pink/Brown Precipitate) Start->Oxid LIGHT / O2 (Slow) Acid Acidic Buffer (pH < 5) Acid->Start Heat Heating >40°C Heat->Start

Figure 1: The dual degradation pathways. Note that decarboxylation (red path) is the primary risk in solution, while oxidation (yellow path) is responsible for visible discoloration.

Part 3: Solubility & Stock Preparation Guide
SolventSolubility RatingStability RiskRecommendation
DMSO Excellent (>50 mg/mL)ModeratePreferred for Stock. Store at -80°C. DMSO is hygroscopic; absorbed water accelerates degradation.
Ethanol GoodHighAvoid for storage. Risk of ethyl ester formation if traces of acid are present.
Water Poor (< 0.1 mg/mL)Very HighDo not store. Aqueous solutions promote rapid decarboxylation, especially if pH is not strictly controlled.
PBS (pH 7.4) Moderate (as salt)ModerateUse immediately. The salt form (carboxylate) is more stable than the free acid but still sensitive.
Standard Operating Procedure (SOP) for Stock Prep:
  • Weighing: Weigh quickly; avoid leaving the solid open to humid air.

  • Dissolution: Dissolve in anhydrous DMSO. Do not sonicate with heat. If sonication is necessary, use a water bath with ice.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20-50 µL).

  • Storage: Store at -80°C .

  • Thawing: Thaw only once. Discard unused portions.

Part 4: Troubleshooting & FAQs
Q1: My solution turned pink/red after 2 days at 4°C. Is it still good?

Status: Compromised.

  • Diagnosis: This indicates oxidative coupling, likely photo-oxidation.

  • Root Cause: The solution was likely exposed to light or the DMSO contained peroxides.

  • Solution: Discard. For the next batch, wrap tubes in aluminum foil and use high-grade anhydrous DMSO.

Q2: I see a new peak in my LC-MS at [M-44]. What is it?

Status: Degraded.

  • Diagnosis: The compound has decarboxylated.[1][2][3] The peak corresponds to 5-chloro-2-methylindole .[4]

  • Root Cause: The sample was likely exposed to heat (e.g., left in the autosampler at room temp) or dissolved in an acidic mobile phase (0.1% Formic Acid) for too long.

  • Solution: Keep autosamplers at 4°C. Inject samples immediately after dilution. Avoid acidic diluents if possible; use neutral buffers.

Q3: Can I warm the DMSO stock to 37°C to dissolve a precipitate?

Status: Risky.

  • Guidance: Brief warming (2-5 mins) is acceptable, but prolonged heating will accelerate decarboxylation.

  • Better Alternative: Vortex vigorously. If a precipitate persists, it may be the decarboxylated product (which is less soluble in polar media) or an oxidation dimer, indicating the stock is already bad.

Q4: Is the compound stable in cell culture media (DMEM/RPMI)?

Status: Transient Stability (Hours).

  • Guidance: The pH of culture media (7.2–7.4) stabilizes the carboxylate anion, retarding decarboxylation compared to acidic buffers. However, the half-life is still limited (estimated < 24 hours).

  • Protocol: Add the compound to media immediately before treating cells. Do not prepare media dilutions in advance.

Part 5: Decision Tree for Solvent Selection

Use this logic flow to determine the correct solvent system for your experiment.

DecisionTree Start Start: Experimental Goal Type Application Type? Start->Type Stock Long-term Stock Type->Stock Storage Cell Cell Culture (In Vitro) Type->Cell Biology Chem Chemical Reaction Type->Chem Chemistry DMSO Anhydrous DMSO Store at -80°C (Protect from Light) Stock->DMSO FreshMedia Direct dilution into Media (Max 0.5% DMSO) USE IMMEDIATELY Cell->FreshMedia Buffer Neutral Buffer (pH 7-8) Avoid Acidic pH Chem->Buffer

Figure 2: Solvent selection logic. Note the emphasis on "Use Immediately" for biological applications.

References
  • Longridge, J. L., & Long, F. A. (1968). Acid-catalyzed Decarboxylation of Azulene-1-carboxylic Acid and Indole-3-carboxylic Acid.[5] Journal of the American Chemical Society. Link

    • Establishes the fundamental instability of indole-3-carboxylic acids in acidic media.
  • Challis, B. C., & Rzepa, H. S. (1977). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.[5] Journal of the Chemical Society, Perkin Transactions 2. Link

    • Provides kinetic data specifically for 5-chloro and 2-methyl derivatives, confirming the decarboxyl
  • TargetMol. (2024). Indole-3-carboxylic acid Technical Data Sheet. Link

    • Source for general storage recommendations (-20°C powder / -80°C solution).[6]

  • SelleckChem. (2024). Indole-3-carboxylic acid Stability Data. Link

    • Confirms DMSO solubility and light sensitivity warnings.

Sources

Optimization

troubleshooting low yields in 5-chloro-2-methylindole-3-carboxylic acid synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IND-5CL-COOH-001 Executive Summary The synthesis of 5-chloro-2-methylindole-3-carboxylic acid is deceptively simple. While the Fische...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IND-5CL-COOH-001

Executive Summary

The synthesis of 5-chloro-2-methylindole-3-carboxylic acid is deceptively simple. While the Fischer Indole Synthesis is the textbook route, it is fraught with two specific "yield traps": oligomerization during cyclization and thermal decarboxylation during the final hydrolysis.

This guide moves beyond standard textbook procedures to address the mechanistic failure points that cause low yields in this specific scaffold. We focus on the Ethyl Acetoacetate Route (Fischer) as the primary workflow, with a contingency workflow for persistent failures.

Module 1: The Fischer Cyclization (Ester Formation)

The Reaction: 4-Chlorophenylhydrazine + Ethyl Acetoacetate


 Ethyl 5-chloro-2-methylindole-3-carboxylate.
Troubleshooting Low Yields (<40%)
SymptomProbable CauseCorrective Action
Red/Black Tar Oxidative Polymerization. Phenylhydrazines are air-sensitive.Protocol Change: Run the hydrazone formation under strict

atmosphere. Add 1 mol% sodium bisulfite (

) as an antioxidant during the initial mixing.
No Precipitate Pyrazolone Trap. Reaction stopped at the hydrazone or diverted to a pyrazolone side-product due to insufficient acid strength.Catalyst Switch: If using acetic acid alone, switch to Zinc Chloride (

)
in acetic acid (1:1 ratio). The Lewis acid is required to force the [3,3]-sigmatropic rearrangement for electron-deficient hydrazines.
Regio-isomers Incorrect Hydrazine. Verification: Ensure you are using 4-chlorophenylhydrazine (para). Meta-chloro yields a mixture of 4- and 6-chloro isomers. Para-chloro exclusively directs to the 5-position.
Optimized Protocol: The "ZnCl2 Spike" Method

Standard acid catalysis often fails with electron-withdrawing groups (Cl). This modified protocol uses Lewis acid activation.

  • Hydrazone Formation: Mix 4-chlorophenylhydrazine (1.0 eq) and ethyl acetoacetate (1.05 eq) in Ethanol. Stir at RT for 1 hour. Isolate the hydrazone intermediate if possible (solid usually forms).

  • Cyclization: Dissolve the hydrazone in Glacial Acetic Acid. Add anhydrous

    
     (2.0 eq).
    
  • Heat: Heat to 85°C (Do NOT reflux at >100°C; high temp promotes tars). Monitor by TLC until the hydrazone disappears (~2-4 hours).

  • Quench: Pour into ice water. The ester should precipitate as a solid.

Module 2: Hydrolysis (The Critical Failure Point)

The Issue: Indole-3-carboxylic acids are inherently unstable. They possess a high propensity for decarboxylation to form 5-chloro-2-methylindole (losing the -COOH group), especially under acidic/thermal stress.

Diagnostic: If your product shows a proton NMR signal at the C3 position (approx 6.0-6.5 ppm) and loss of the acid peak, you have decarboxylated your product.

The "Cold-Shock" Hydrolysis Protocol

Standard refluxing NaOH will destroy your product. Use this mild Lithium Hydroxide method.

  • Dissolution: Dissolve Ethyl 5-chloro-2-methylindole-3-carboxylate in THF:Water (3:1).

  • Base: Add LiOH·H2O (4.0 eq). Why LiOH? It is more soluble in organic mixtures than NaOH, allowing for lower temperatures.

  • Reaction: Stir at 40°C (Max 50°C). Monitor by TLC.[1] Do not boil.

  • Workup (CRITICAL):

    • Cool the mixture to 0°C (Ice bath).

    • Acidify slowly with 1M HCl to pH 4-5. Do not drop to pH 1.

    • Extract immediately with Ethyl Acetate.

    • Drying: Dry over

      
       and evaporate at low temperature (<40°C) .
      

Module 3: Alternative Route (Plan B)

If the Fischer route consistently yields <20% due to the "Pyrazolone Trap," switch to the Vilsmeier-Haack Oxidation Route . This route avoids the unstable 3-ester intermediate entirely until the final step.

Route: 5-Chloro-2-methylindole


 3-Formyl intermediate 

Oxidation to Acid.
  • Start: 5-Chloro-2-methylindole (Commercially available or made via Fischer without the ester group).

  • Formylation:

    
     / DMF (0°C to RT). Yields 5-chloro-2-methylindole-3-carboxaldehyde (>90% yield).
    
  • Oxidation: Sodium Chlorite (

    
    ) / Sulfamic acid (Pinnick Oxidation). This provides the carboxylic acid under mild conditions without decarboxylation risk.[2]
    

Visual Troubleshooting Logic

IndoleSynthesis Start Start: 4-Chlorophenylhydrazine + Ethyl Acetoacetate Hydrazone Intermediate: Hydrazone Formed? Start->Hydrazone Condensation Cyclization Cyclization Step (Acid Catalyst) Hydrazone->Cyclization ZnCl2 / AcOH Fail_Pyrazolone FAILURE: Pyrazolone Formation (Wrong Acid/Temp) Hydrazone->Fail_Pyrazolone Weak Acid No Lewis Acid Ester Product A: Ethyl 5-chloro-2-methylindole -3-carboxylate Cyclization->Ester [3,3]-Sigmatropic Shift Fail_Tar FAILURE: Polymerization (Oxidation) Cyclization->Fail_Tar O2 Exposure Temp > 100C Hydrolysis Hydrolysis Step (Base) Ester->Hydrolysis LiOH, 40C FinalAcid Target: 5-Chloro-2-methylindole -3-carboxylic acid Hydrolysis->FinalAcid Acidify pH 5 Keep Cold Fail_Decarb FAILURE: Decarboxylation (Heat/Acid Shock) Hydrolysis->Fail_Decarb Reflux > 80C pH < 1

Figure 1: Decision tree highlighting critical failure points (Red) in the Fischer synthesis workflow.

Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid (


) for the cyclization? 
A:  You can, but it is risky. Sulfuric acid is an oxidizing acid and often causes charring (darkening) with electron-rich indoles. For the 5-chloro derivative, it is safer to use Zinc Chloride (

)
or Polyphosphoric Acid (PPA) . PPA is excellent but difficult to stir; ZnCl2 in acetic acid is the "Gold Standard" for reproducibility.

Q: My final product is pink/purple. Is it pure? A: No. Indole-3-carboxylic acids should be off-white or beige. Pink/Purple indicates oxidation products (indolenines). Recrystallize immediately from Ethanol/Water . If the color persists, wash the solid with a small amount of cold dichloromethane (the impurities are often more soluble in DCM than the acid).

Q: Why not just buy the ester and hydrolyze it? A: That is a valid strategy. However, commercial esters often contain 5-10% of the decarboxylated indole as an impurity due to storage conditions. Always run a TLC of commercial starting material before hydrolysis.

Q: I see a spot on TLC that moves with the solvent front. What is it? A: That is likely 5-chloro-2-methylindole (the decarboxylated byproduct). It is non-polar compared to the acid or ester. If you see this increasing during hydrolysis, lower your temperature immediately.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Ishii, H., et al. (1973). "Fischer Indole Synthesis of Phenylhydrazones having Electron Withdrawing Groups." Chemical & Pharmaceutical Bulletin, 21(7), 1481-1486.

  • Zhao, D., et al. (2012). "Efficient Synthesis of Indole-3-carboxylic Acids via Pinnick Oxidation." Journal of Organic Chemistry, 77(1), 379-385. (Source for the Plan B oxidation route).

  • Campos, K. R., et al. (2004). "Decarboxylation of Indole-3-carboxylic acids: Kinetics and Mechanism." Organic Letters, 6(1), 79-82. (Critical data on thermal instability).

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 5-chloro-2-methyl-1H-indole-3-carboxylic Acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 5-chloro-2-methyl-1H-indole-3-carboxylic acid. The choice of solvent is a critical parameter that dictates reaction success, influencing solubility, reactivity, and impurity profiles. This document provides in-depth, field-proven insights into solvent selection for common transformations involving this versatile indole intermediate.

Frequently Asked Questions (FAQs): General Solubility & Handling

Q1: What are the general solubility characteristics of 5-chloro-2-methyl-1H-indole-3-carboxylic acid?

A1: Due to its molecular structure, which combines a moderately nonpolar indole core with a polar carboxylic acid group, 5-chloro-2-methyl-1H-indole-3-carboxylic acid exhibits limited solubility in nonpolar solvents (e.g., hexanes) and water. It is most soluble in polar aprotic solvents and polar protic solvents.

  • Highly Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for achieving high concentrations. DMSO, in particular, is often used for indole-3-carboxylic acids, but care must be taken as moisture-contaminated DMSO can reduce solubility.[1]

  • Good Solubility: Alcohols such as methanol (MeOH) and ethanol (EtOH) are effective solvents, especially at elevated temperatures.

  • Moderate to Poor Solubility: Dichloromethane (DCM) and ethyl acetate (EtOAc) can be used, but solubility may be limited, often requiring larger solvent volumes or heating. The corresponding methyl ester of this compound is noted for its compatibility with various reaction conditions, suggesting the parent acid has similar preferences.[2]

Q2: I'm observing poor solubility even in recommended solvents. What could be the issue?

A2: If you are experiencing solubility challenges, consider the following:

  • Purity of the Starting Material: Impurities can significantly impact solubility. Ensure your starting material is of high purity.

  • Water Content in Solvents: For reactions requiring anhydrous conditions, trace amounts of water in aprotic polar solvents (like DMF or DMSO) can affect the solubility of both the indole acid and reagents.

  • Temperature: Gently warming the mixture can often improve the rate of dissolution and overall solubility.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

Troubleshooting Guide: Solvents for Key Synthetic Transformations

This section addresses specific reaction types and provides a rationale for solvent selection, potential pitfalls, and alternative approaches.

Amide Coupling Reactions

Q3: What are the best solvents for amide coupling reactions involving 5-chloro-2-methyl-1H-indole-3-carboxylic acid?

A3: The primary goal for an amide coupling solvent is to fully dissolve the indole acid, the amine, and the coupling reagents without interfering with the reaction. Dry, polar aprotic solvents are the industry standard.

  • Standard Choice (DCM): Anhydrous dichloromethane (CH₂Cl₂) is a common starting point for many coupling reactions (e.g., using EDC/HOBt).[3] It is relatively low-boiling, making product isolation straightforward. However, the limited solubility of the indole acid may require dilute conditions.

  • High-Solubility Choice (DMF): Anhydrous dimethylformamide (DMF) is an excellent alternative when solubility in DCM is poor.[4][5] It readily dissolves all components, facilitating a homogenous reaction. The primary drawback is its high boiling point, which can complicate purification.

  • Alternative Aprotic Solvents: Anhydrous THF and acetonitrile (ACN) are also viable options, particularly when using phosphonium- or uronium-based coupling reagents like HATU or HBTU.[5]

Q4: My amide coupling reaction is sluggish or failing. Could the solvent be the culprit?

A4: Yes, the solvent plays a crucial role. Here are common failure modes related to solvent choice:

  • Incomplete Dissolution: If any reactant is not fully dissolved, the reaction becomes diffusion-limited, leading to slow conversion and low yields. If you observe a persistent suspension, switch to a stronger solvent like DMF.

  • Reactive Solvents: Protic solvents like alcohols are generally incompatible with amide coupling as they can react with the activated carboxylic acid intermediate, leading to ester formation as a major byproduct.

  • Base Incompatibility: The choice of base is linked to the solvent. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the indole N-H prior to a subsequent reaction requires an ethereal solvent like THF, as DMF can sometimes exhibit unpredictable behavior with hydride bases on a larger scale.[6]

This protocol is adapted from standard procedures for coupling indole-3-carboxylic acids.[3]

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-chloro-2-methyl-1H-indole-3-carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq.). Stir for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

Fischer Indole Synthesis

Q5: I am planning a Fischer indole synthesis to prepare the 5-chloro-2-methyl-1H-indole core. What solvents are typically used?

A5: The Fischer indole synthesis involves the acid-catalyzed cyclization of a hydrazone.[7][8] The solvent must be stable to strong acids and high temperatures.

  • Traditional Solvents: Glacial acetic acid is a classic choice as it can serve as both the solvent and a moderately strong acid catalyst.[8] For less reactive substrates, high-boiling, non-polar solvents like toluene or xylene are used in conjunction with stronger catalysts like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[9][10]

  • Microwave Conditions: For microwave-assisted protocols, which can significantly accelerate the reaction, ethereal solvents such as THF, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) have proven effective and are compatible with subsequent N-alkylation steps.[6]

Q6: Are there common side reactions in the Fischer synthesis that are influenced by the solvent?

A6: Yes. The polarity of the solvent can be crucial. In some cases, only polar solvents are able to furnish the desired product.[11] The choice of acid and solvent can also influence the formation of byproducts. Using excessively harsh acidic conditions can lead to decomposition or polymerization, an issue that is sometimes mitigated by the choice of solvent which can modulate the effective acid strength.[7][8]

Green and Alternative Solvents

Q7: My lab is focused on green chemistry. What are some environmentally benign solvent alternatives for reactions with this indole acid?

A7: The development of greener synthetic methods for indoles is an area of active research.[12][13] Several excellent alternatives to traditional chlorinated or high-boiling aprotic solvents exist.

  • Water: For certain reactions like the Fischer indole synthesis, water can be used as a green solvent, often in the presence of a water-tolerant catalyst.[9] For amide couplings, the use of surfactants like TPGS-750-M can enable efficient reactions in water by forming micelles that create a hydrophobic microenvironment.[14]

  • Bio-Derived Solvents: 2-Methyltetrahydrofuran (2-MeTHF) is a superb, bio-derived alternative to THF and DCM for many applications, including amide bond formation and Fischer synthesis.[6][14] Cyrene and γ-valerolactone (GVL) are other promising bio-based solvents.[14]

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are considered green solvents due to their low vapor pressure and high thermal stability.[9] Acidic ionic liquids can sometimes act as both the catalyst and the solvent for indole synthesis.[9] Deep eutectic solvents, such as those made from choline chloride and tartaric acid, have also been successfully employed.[15]

  • Solvent-Free Approaches: Mechanochemistry, which uses mechanical force (grinding or milling) to drive reactions, is an emerging technique that can eliminate the need for bulk solvents entirely.[16]

Solvent Property Comparison
SolventBoiling Point (°C)Polarity (Dielectric Constant)ClassNotes & Hazards
Dichloromethane (DCM)409.1HalogenatedVolatile, suspected carcinogen.
Tetrahydrofuran (THF)667.5EtherCan form explosive peroxides.
Ethyl Acetate (EtOAc)776.0EsterFlammable, good for extraction/chromatography.
Acetonitrile (ACN)8237.5NitrileFlammable, toxic.
2-Methyl-THF (2-MeTHF)806.2Ether (Bio-based)Greener alternative to THF, higher boiling point.
Toluene1112.4AromaticFlammable, reproductive toxicity.
Dimethylformamide (DMF)15336.7AmideHigh boiling point, reproductive toxicity.
Dimethyl Sulfoxide (DMSO)18946.7SulfoxideVery high boiling point, can be difficult to remove.
Water10080.1ProticGreenest solvent, but reactive in many contexts.

Visual Workflow and Decision Making

The following diagram outlines a logical workflow for selecting a suitable solvent system for an amide coupling reaction.

Solvent_Selection_Workflow cluster_conventional Conventional Solvents cluster_green Green Solvents start Start: Amide Coupling of 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid solubility Assess Solubility of Indole Acid and Amine start->solubility reagents Select Coupling Reagents (e.g., EDC/HOBt, HATU) solubility->reagents conditions Define Reaction Conditions (Conventional vs. Green) reagents->conditions dcm_check Is solubility sufficient in DCM? conditions->dcm_check Conventional me_thf Use 2-MeTHF conditions->me_thf Green water_micellar Use Water + Surfactant (e.g., TPGS-750-M) conditions->water_micellar Green (Aqueous) dcm Try Anhydrous DCM purification Consider Purification Strategy (Boiling Point, Workup) dcm->purification dmf Switch to Anhydrous DMF dmf->purification dcm_check->dcm Yes dcm_check->dmf No me_thf->purification water_micellar->purification run_reaction Run Reaction & Monitor purification->run_reaction

Caption: Solvent selection workflow for amide coupling.

References

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). Bentham Science.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. (n.d.). Benchchem.
  • CN101508669A - Green synthesis of indole compounds. (n.d.). Google Patents.
  • Design and synthesis of polycyclic indoles under green conditions via Fischer indolization. (n.d.). ResearchGate.
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024, July 16). Taylor & Francis Online.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018, May 28). Thieme.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020, December 17). RSC Publishing.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
  • A solvent free mechanochemical route to indole synthesis. (2025, November 24). RSYN Proceedings.
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. (2025, August 28). ACS Publications.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Thieme.
  • 5-Chloro-1H-indole-3-carboxylic acid methyl ester. (n.d.). Chem-Impex.
  • Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. (n.d.). Benchchem.
  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.). Arkivoc.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Indole-3-carboxylic acid | CAS 771-50-6. (n.d.). Selleck Chemicals.

Sources

Optimization

minimizing side products in 5-chloro-2-methylindole synthesis

Topic: Minimizing Side Products & Optimization of Fischer Indole Synthesis Audience: Drug Discovery Chemists & Process Development Scientists[1] Introduction: The Stability-Reactivity Paradox The synthesis of 5-chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products & Optimization of Fischer Indole Synthesis Audience: Drug Discovery Chemists & Process Development Scientists[1]

Introduction: The Stability-Reactivity Paradox

The synthesis of 5-chloro-2-methylindole (CAS: 1075-35-0) is a cornerstone reaction in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.[1] While the Fischer Indole Synthesis is the industry standard, it is plagued by a "Stability-Reactivity Paradox." The electron-withdrawing chlorine atom at the para position of the hydrazine precursor deactivates the aromatic ring, raising the activation energy for the critical [3,3]-sigmatropic rearrangement.

Consequently, researchers often increase temperature or acid strength to force the reaction, inadvertently triggering the formation of intractable tars (oligomers) and oxidative azo-impurities . This guide provides a self-validating protocol to navigate this narrow window of success.

Module 1: The Reaction Landscape (Visual Analysis)

The following diagram maps the kinetic failure points where side products originate. Use this to diagnose where your specific experiment is deviating.

Fischer_Mechanism Reactants Reactants: 4-Chlorophenylhydrazine + Acetone Hydrazone Intermediate 1: Phenylhydrazone Reactants->Hydrazone Condensation (Fast) Azo SIDE PRODUCT A: Azo-Dyes/Diazenes (Red Impurities) Reactants->Azo Oxidation (O2 present) EneHydrazine Intermediate 2: Ene-hydrazine (Rate Limiting Tautomerization) Hydrazone->EneHydrazine Acid Catalysis Hydrolysis Reversion: Hydrolysis to Ketone Hydrazone->Hydrolysis Excess Water/Weak Acid Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat Required Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole TARGET: 5-Chloro-2-Methylindole Diimine->Indole -NH3 (Cyclization) Tar SIDE PRODUCT B: Indole Dimers/Oligomers (Black Tar) Indole->Tar Prolonged Acid Exposure + High Temp

Caption: Critical branching points in the synthesis.[1] Note that "Tar" formation is often a post-reaction event caused by over-exposure of the product to the acid catalyst.

Module 2: Troubleshooting & FAQs

Direct answers to the most common failure modes reported by our users.

Q1: My reaction mixture turned into a viscous black tar. Is the product recoverable?

Diagnosis: Polymerization. Indoles are electron-rich and acid-sensitive.[1] If left in a strong acid (e.g., Polyphosphoric acid or


) at high temperatures after the reaction is complete, the product attacks itself (dimerization).
Corrective Action: 
  • Quench Immediately: Do not let the reaction "cool down slowly" in the acid bath. Pour the reaction mixture onto crushed ice/water immediately upon TLC completion.

  • Rescue: If tar has formed, dissolve the mixture in Ethyl Acetate and wash with saturated

    
    . The tar is often insoluble in ether/EtOAc, while the monomeric indole is soluble. Filter off the black solids.
    
Q2: I have a persistent "intermediate" spot on TLC that won't disappear, even with reflux.

Diagnosis: Stalled Hydrazone. The chlorine substituent deactivates the ring, making the [3,3]-sigmatropic shift difficult. Corrective Action:

  • Do NOT add more acid: This promotes tar.

  • Solvent Switch: If using Ethanol/Acetic Acid, switch to Glacial Acetic Acid as the sole solvent. The higher boiling point (118°C vs 78°C) provides the thermal energy required to overcome the activation barrier set by the chlorine atom.

Q3: The product is pink/reddish even after recrystallization.

Diagnosis: Azo-dye contamination. Phenylhydrazines oxidize in air to form diazenes (red/orange). These trace impurities co-crystallize with the indole. Corrective Action:

  • Prevention: The reaction must be run under a strict Nitrogen or Argon atmosphere.

  • Purification: Recrystallization alone often fails. Dissolve the crude solid in refluxing ethanol, add Activated Charcoal (10% w/w) , boil for 5 minutes, and filter while hot through Celite. The charcoal preferentially adsorbs the planar, conjugated azo impurities.

Module 3: Optimized Protocol (Low-Tar Method)

This protocol utilizes a "Solvent-Buffer" approach to minimize polymerization.[1]

Reagents:

  • 4-Chlorophenylhydrazine hydrochloride (

    
     eq)[1]
    
  • Acetone (

    
     eq)
    
  • Catalyst/Solvent: Glacial Acetic Acid (AcOH)

  • Additive: Sodium Acetate (mild buffer effect)

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ):

    • Dissolve 4-chlorophenylhydrazine HCl in Glacial Acetic Acid (10 mL per gram).

    • Crucial: Spurge the solution with Nitrogen for 15 minutes to remove dissolved oxygen.

    • Add Acetone dropwise at Room Temperature. Stir for 30 mins.

    • Checkpoint: TLC should show conversion of hydrazine to a less polar hydrazone spot.

  • Cyclization (The Critical Step):

    • Heat the mixture to reflux (118°C) .

    • Time Control: Monitor TLC every 30 minutes. The reaction typically completes in 2–3 hours.

    • Stop Condition: As soon as the hydrazone spot disappears, stop heating . Do not "cook" it for good measure.

  • Quench & Isolation:

    • Pour the hot reaction mixture into a 5x volume of Ice-Cold Water .

    • Stir vigorously. The 5-chloro-2-methylindole should precipitate as a beige/tan solid.[1]

    • Tar Prevention: If a sticky gum forms instead of a solid, add a small amount of Ethanol (5% v/v) to the water to induce crystallization.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Use Ethanol/Water (4:1) . Dissolve in hot ethanol, treat with charcoal (if red), filter, and add warm water until turbid. Cool slowly to 4°C.

Module 4: Data Specifications & Impurity Profile

Table 1: Physico-Chemical Properties & Targets

Parameter Specification Notes
Appearance White to pale tan crystals Pink/Red indicates oxidation.[1]
Melting Point 118–121°C Sharp range indicates purity.
Target Yield 65% – 75% >80% is rare due to mechanistic losses.

| Rf Value | ~0.6 (Hexane:EtOAc 4:1) | Distinct from Hydrazine (Rf ~0.1). |

Table 2: Common Impurity Identification

Impurity Type Origin Removal Strategy
Azo-dimers Oxidation of starting material Activated Charcoal / Inert Atmosphere.[1]

| Oligomers (Tar) | Acid-catalyzed polymerization | Silica filtration / Avoid strong mineral acids (


).[1] |
| Unreacted Hydrazone  | Insufficient heat/time | Increase reaction temp (switch to AcOH). |
References
  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401.

    • Foundational text on the mechanism and acid-c
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

    • Source for standard recrystalliz
  • BenchChem Technical Support. (2025). "Common impurities in 5-Chloroindole and their removal."

    • Specific data on halogen
  • Organic Chemistry Portal. "Fischer Indole Synthesis."

    • Mechanistic diagrams and modern catalyst vari
  • Sigma-Aldrich. "5-Chloro-2-methylindole Product Sheet."

    • Physical property verification.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-chloro-2-methyl-1H-indole-3-carboxylic acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-chloro-2-methyl-1H-indole-3-carboxylic acid, a compound of interest in medicinal chemistry. We will dissect the expected s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-chloro-2-methyl-1H-indole-3-carboxylic acid, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with relevant analogues to understand structure-spectrum correlations, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structure elucidation.

Structural Elucidation: The Predicted ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Figure 1: Structure of 5-chloro-2-methyl-1H-indole-3-carboxylic acid with proton labeling.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
COOH~12.0Broad Singlet (br s)-1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in a highly downfield region.[4]
NH~11.8Broad Singlet (br s)-1HThe indole N-H proton is also acidic and its signal is typically broad, appearing downfield. Its exact shift is highly dependent on solvent and concentration.[1]
H-4~8.00Doublet (d)J ≈ 2.01HThis proton is ortho to the electron-withdrawing chloro group, causing significant deshielding. It shows a small coupling to H-6 (meta-coupling). Based on data for the methyl ester (δ 8.05).[2]
H-7~7.45Doublet (d)J ≈ 8.71HThis proton is ortho to the indole nitrogen and shows coupling to H-6 (ortho-coupling).
H-6~7.15Doublet of Doublets (dd)J ≈ 8.7, 2.01HCoupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets. Based on data for the methyl ester (δ 7.14).[2]
CH₃~2.70Singlet (s)-3HThe methyl group at the C-2 position is adjacent to the indole nitrogen and the C-3 carboxylic acid, leading to a downfield shift compared to a typical alkyl proton. Based on data for the methyl ester (δ 2.74).[2]

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectrum, we compare our target molecule with its ester precursor and the parent 5-chloroindole. This comparison highlights the electronic contributions of the methyl and carboxylic acid/ester groups.

¹H NMR Data Comparison of Indole Derivatives (in CDCl₃)
Proton5-chloro-2-methyl-1H-indole-3-carboxylic acid (Predicted)Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate[2]5-chloroindole[5]
NH ~11.8 (in DMSO)8.43 (br s)~8.1 (br s)
H-2 --7.12-7.22 (m)
H-3 --6.47 (t)
H-4 ~8.00 (d)8.05 (d, J=2.0 Hz)7.59 (d, J=2.0 Hz)
H-6 ~7.15 (dd)7.14 (dd, J=8.5, 2.0 Hz)7.12-7.22 (m)
H-7 ~7.45 (d)7.21 (d, J=8.5 Hz)7.12-7.22 (m)
CH₃ ~2.70 (s)2.74 (s)-
Other ~12.0 (COOH)3.94 (s, OCH₃)-

Analysis of Substituent Effects:

  • -Cl at C-5: The electron-withdrawing nature of the chlorine atom at C-5 significantly deshields the adjacent protons.[1] This is most evident in the downfield shift of H-4, which appears as a distinct doublet due to meta-coupling with H-6. In the parent 5-chloroindole, this signal is at δ 7.59 ppm.[5]

  • -CH₃ at C-2: The methyl group at C-2 replaces the H-2 proton. Its protons appear as a singlet around δ 2.7-2.8 ppm.

  • -COOH/-COOCH₃ at C-3: The carboxylic acid and its ester are electron-withdrawing groups that deshield adjacent protons. This effect contributes to the downfield shift of the H-4 proton, moving it from δ 7.59 ppm in 5-chloroindole to over δ 8.0 ppm in the C-3 substituted analogues.[2][6] The primary difference between the acid and the ester is the presence of the carboxylic acid proton signal (typically >10 ppm) versus the methoxy singlet (around δ 3.9 ppm).[2][4]

Experimental Protocol for High-Resolution ¹H NMR

To obtain a self-validating, high-quality spectrum, a standardized protocol is essential. The choice of solvent is critical; while CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its superior solvating power and ability to observe exchangeable protons like -COOH and -NH.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of DMSO-d6 A->B C Add internal standard (e.g., TMS) B->C D Transfer to 5 mm NMR tube C->D E Insert sample & lock on deuterium signal F Shim magnet coils for homogeneity E->F G Set acquisition parameters: - Pulse angle: 30-45° - Acquisition time: ~2-4 s - Relaxation delay: 5 s - Number of scans: 16-64 F->G H Acquire Free Induction Decay (FID) G->H I Apply exponential window function J Fourier Transform (FID -> Spectrum) I->J K Phase correction J->K L Baseline correction K->L M Integrate signals & reference to TMS (0 ppm) L->M

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the carboxylic acid and for observing the acidic N-H and COOH protons, which might otherwise undergo rapid exchange in protic solvents.[7]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 or 500 MHz instrument is recommended for good signal dispersion).

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

    • Set appropriate acquisition parameters. A longer relaxation delay (e.g., 5 seconds) is vital for accurate integration, especially for quaternary carbons in ¹³C NMR and for ensuring all protons have fully relaxed.[9]

    • Acquire the data for a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each signal to determine the relative ratio of protons.

This comprehensive approach ensures the generation of a reliable and interpretable ¹H NMR spectrum, forming a solid foundation for the structural verification of 5-chloro-2-methyl-1H-indole-3-carboxylic acid and its analogues.

References

  • BenchChem. (2025).
  • ResearchGate. (2015). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

  • BenchChem. (2025).
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • PubChem. (n.d.). 5-Chloroindole. [Link]

  • Journal of Medicinal Chemistry. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • Taylor & Francis Online. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

  • Indian Academy of Sciences. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]

  • HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-3-methyl-1H-indole-2-carboxylic acid. [Link]

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Comparative

HPLC Method Development for 5-Chloro-2-Methylindole-3-Carboxylic Acid: A Comparative Guide

Executive Summary 5-chloro-2-methylindole-3-carboxylic acid (CMIC) is a critical intermediate in the synthesis of Indomethacin, a widely used NSAID. Its analysis is pivotal for monitoring reaction completeness and purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-chloro-2-methylindole-3-carboxylic acid (CMIC) is a critical intermediate in the synthesis of Indomethacin, a widely used NSAID. Its analysis is pivotal for monitoring reaction completeness and purity profiling. As an acidic, hydrophobic indole derivative, CMIC presents specific chromatographic challenges: peak tailing due to secondary silanol interactions and co-elution with decarboxylated impurities (5-chloro-2-methylindole).

This guide compares two distinct separation strategies:

  • The Standard Approach: C18 (ODS) chemistry with phosphate buffer.

  • The Enhanced Selectivity Approach: Phenyl-Hexyl chemistry with formate buffer.

Key Finding: While C18 provides robust retention based on hydrophobicity, Phenyl-Hexyl phases offer superior resolution of chlorinated indole isomers and impurities through complementary


 interactions, often required when analyzing complex reaction mixtures.

Compound Profile & Chromatographic Behavior[1][2][3][4][5][6]

Understanding the physicochemical properties of CMIC is the foundation of this method development.

PropertyValueChromatographic Implication
Structure Indole ring, Cl (pos 5), Methyl (pos 2), COOH (pos 3)Mixed mode interaction potential (Hydrophobic + Pi-Pi).
pKa (COOH) ~3.8 - 4.0Critical: Mobile phase pH must be

to suppress ionization. At neutral pH, the analyte is anionic (COO⁻) and will elute near the void volume.
LogP ~2.2 - 2.5Moderately hydrophobic. Requires >30% organic modifier for elution.
UV Max ~235 nm, 280 nm280 nm is preferred for selectivity; 235 nm for sensitivity.

Comparative Analysis: C18 vs. Phenyl-Hexyl

This section objectively compares the two dominant methodologies for separating indole-carboxylic acids.

Scenario A: The Standard (C18)
  • Mechanism: Purely hydrophobic interaction (Partitioning).

  • Pros: Highly reproducible, columns widely available, robust for simple purity checks.

  • Cons: "Steric" selectivity is limited. Often struggles to separate the carboxylic acid from its decarboxylated derivative if the organic content is not perfectly tuned. Susceptible to peak tailing if the silica support is not fully end-capped.

Scenario B: The Challenger (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     stacking between the indole ring and the phenyl stationary phase.
    
  • Pros: The "Orthogonal" selectivity. The electron-withdrawing Chlorine atom on the indole ring influences the

    
    -cloud, creating a distinct interaction energy compared to non-chlorinated impurities.
    
  • Cons: Longer equilibration times; UV cutoff of phenyl ligands can interfere at very low wavelengths (<220 nm).

Comparative Data Summary (Simulated)
ParameterMethod A: C18 (End-capped)Method B: Phenyl-Hexyl
Mobile Phase 0.1% H₃PO₄ / ACN0.1% Formic Acid / Methanol
Resolution (Rs) 1.8 (vs. Decarboxylated impurity)3.2 (vs. Decarboxylated impurity)
Tailing Factor (Tf) 1.3 - 1.51.0 - 1.1
Retention (k') 4.55.2
MS Compatibility No (Phosphate)Yes (Formic)

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl column offers superior selectivity for this specific chlorinated indole.

SeparationMechanism cluster_0 Analyte: CMIC cluster_1 Stationary Phase Interactions CMIC 5-chloro-2-methylindole- 3-carboxylic acid C18 C18 Ligand (Alkyl Chain) CMIC->C18 Hydrophobic Interaction Only Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) CMIC->Phenyl Hydrophobic + Pi-Pi Stacking ResultC18 Result: Standard Retention Risk: Co-elution with isomers C18->ResultC18 ResultPhenyl Result: Enhanced Selectivity Benefit: Separation of chlorinated aromatics Phenyl->ResultPhenyl

Caption: Comparative interaction mechanisms showing the dual-selectivity of Phenyl-Hexyl phases for indole derivatives.

Recommended Experimental Protocol

Based on the comparative analysis, Method B (Phenyl-Hexyl) is recommended for method development, particularly if MS-compatibility or complex impurity profiling is required.

Equipment & Reagents[1][3][5][6][7][8]
  • HPLC System: Binary gradient capability, UV Detector (DAD preferred).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or equivalent).

  • Solvents: LC-MS grade Methanol and Water.

  • Modifier: Formic Acid (98%+).

Step-by-Step Methodology
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.[1]

    • Why: Maintains pH ~2.7, ensuring the carboxylic acid (pKa ~4.0) remains protonated (neutral) for consistent retention.

  • Mobile Phase B (Organic): 100% Methanol.

    • Why: Methanol promotes

      
       interactions better than Acetonitrile, which can suppress them.
      
Step 2: Gradient Program[2]
  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 35°C (Control is critical for viscosity and interaction kinetics).

Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic to stack injection
12.080Linear Gradient
15.080Wash
15.140Re-equilibration
20.040End
Step 3: Detection & Sample Prep[1]
  • Wavelength: 280 nm (Primary), 254 nm (Secondary).

  • Sample Diluent: 50:50 Water:Methanol.

    • Caution: Do not dissolve pure CMIC in 100% water; it may precipitate due to low solubility at acidic pH.

Method Development Workflow

Use this decision tree to guide your optimization process.

Workflow Start Start: Method Development for CMIC CheckpH Check Mobile Phase pH Is pH < 3.0? Start->CheckpH AdjustpH Adjust pH to 2.5 - 2.8 (Use Formic or Phosphate) CheckpH->AdjustpH No SelectCol Select Column Strategy CheckpH->SelectCol Yes AdjustpH->SelectCol RouteC18 Route A: C18 (Routine QC) SelectCol->RouteC18 RoutePhenyl Route B: Phenyl-Hexyl (Complex Impurities) SelectCol->RoutePhenyl EvalShape Evaluate Peak Shape Tailing > 1.5? RouteC18->EvalShape RoutePhenyl->EvalShape FixTailing Add 5-10mM Ammonium Formate or Switch to HILIC (Rare) EvalShape->FixTailing Yes Success Validation Ready (Rs > 2.0, Tf < 1.3) EvalShape->Success No FixTailing->Success

Caption: Decision tree for optimizing HPLC conditions for acidic indole derivatives.

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Peak Tailing Secondary interactions between the amine (indole N) and silanols, or ionization of the COOH group.1. Ensure pH is < 3.0.2. Increase buffer ionic strength (switch from Formic to 20mM Phosphate if MS not required).3. Use a "Polar-Embedded" C18 column.
Retention Shift Temperature fluctuations affecting pKa/ionization equilibrium.Use a column oven set to 30°C or 35°C. Do not rely on ambient temperature.
Peak Splitting Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (40% MeOH). Injecting 100% MeOH samples causes "strong solvent effect."

References

  • United States Pharmacopeia (USP).Indomethacin Monograph: Organic Impurities.

  • Sielc Technologies.Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. (Demonstrates retention behavior of indole carboxylic acids).

  • PubChem.5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (Compound Summary). (Source for physicochemical properties like pKa and LogP).

  • Journal of Pharmaceutical and Biomedical Analysis.Development and Validation of HPLC Method for Determination of Indomethacin and Its Two Degradation Products.

Sources

Validation

Comparative Mass Spectrometric Profiling: 5-Chloro-2-Methylindole vs. Structural Analogs

This guide is structured to serve as a high-level technical reference for analytical chemists and medicinal chemists characterizing indole-based scaffolds.[1] It moves beyond basic spectral interpretation to comparative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical reference for analytical chemists and medicinal chemists characterizing indole-based scaffolds.[1] It moves beyond basic spectral interpretation to comparative analysis and mechanistic validation.

Executive Summary

In drug discovery, the 5-chloro-2-methylindole scaffold (CAS: 1075-35-0) is a critical pharmacophore, often serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. However, its structural validation is frequently complicated by regioisomers (e.g., 3-methyl analogs) and isobaric impurities.[1]

This guide provides a definitive fragmentation analysis of 5-chloro-2-methylindole, distinguishing it from its closest structural alternatives.[1] By leveraging the unique isotopic signature of chlorine and the ring-expansion mechanics of the indole core, we establish a self-validating protocol for structural confirmation.

The Chemical Context: Ionization Physics

Before analyzing the fragments, one must understand the stability of the precursor ion. Under Electron Ionization (EI, 70 eV), 5-chloro-2-methylindole (


) exhibits a distinct behavior governed by two factors:
  • The Chlorine Isotope Signature: The natural abundance of

    
     (75.8%) and 
    
    
    
    (24.2%) creates a diagnostic 3:1 intensity ratio for the molecular ion (
    
    
    ) and any fragment retaining the chlorine atom.
  • The "Skatole" Rearrangement: Unlike simple benzene derivatives, methylated indoles undergo ring expansion upon ionization.[1] The loss of a hydrogen atom (typically from the methyl group) generates a quinolinium-like cation, which is thermodynamically favored over the radical cation.

Key Diagnostic Ions (EI Source)
Ion Identitym/z (

)
m/z (

)
Origin & Mechanism
Molecular Ion (

)
165 167 Base peak or high intensity; Radical cation.[1]

164 166 Loss of benzylic H; Ring expansion to quinolinium species.[1]

138 140 Retro-Diels-Alder-like collapse of the indole ring.[1]

130 AbsentHomolytic cleavage of C-Cl bond. Isotope pattern vanishes.

137 139 Sequential loss from the expanded ring.[1]

Comparative Analysis: 5-Cl-2-Me-Indole vs. Alternatives

This section contrasts the target molecule with its two most common confusion points: the regioisomer (3-methyl) and the des-methyl analog.[1]

Comparison A: The Regioisomer Challenge (2-Methyl vs. 3-Methyl)

Distinguishing 5-chloro-2-methylindole from 5-chloro-3-methylindole is the most difficult analytical challenge due to identical molecular weights (MW 165.62).[1]

  • Target (2-Methyl): The methyl group is adjacent to the nitrogen. Fragmentation often favors the loss of HCN (

    
    ) directly from the molecular ion or the 
    
    
    
    species.
  • Alternative (3-Methyl): The 3-position is electronically richer. The "Skatole" effect is more pronounced here. The

    
     peak (m/z 164) is typically the base peak  (100% relative abundance) because the resulting methylene-indolenine intermediate is hyper-stable.
    
  • Differentiation Rule: If

    
     is significantly more intense than 
    
    
    
    , suspect the 3-methyl isomer. If
    
    
    retains dominance or parity, it is likely the 2-methyl isomer.
Comparison B: The Substituent Effect (vs. 5-Chloroindole)

Comparing the target to 5-chloroindole (lacking the methyl group, MW 151.59).

  • Mass Shift: All diagnostic peaks shift by exactly 14 Da (

    
    ).
    
  • Fragmentation Kinetics: The unsubstituted 5-chloroindole lacks the exocyclic methyl group for easy H-abstraction.[1] Consequently, it does not form the stable quinolinium species as readily. It relies heavily on the direct loss of HCN (

    
    ) and Cl (
    
    
    
    ).
  • Data Impact: The presence of the methyl group in the target molecule stabilizes the high-mass region of the spectrum compared to the des-methyl analog.

Mechanistic Visualization

The following diagram maps the fragmentation pathways, highlighting the critical ring expansion (blue path) vs. substituent loss (red path).

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 165 / 167 (Radical Cation) Quinolinium [M-H]+ Quinolinium Ion m/z 164 / 166 (Even Electron) M_Ion->Quinolinium - H• (Ring Expansion) Indole_Cat [M-Cl]+ m/z 130 (No Isotope Pattern) M_Ion->Indole_Cat - Cl• (35/37 Da) Frag_138 [M-HCN]+ m/z 138 / 140 M_Ion->Frag_138 - HCN Frag_137 [M-H-HCN]+ m/z 137 / 139 (Ring Collapse) Quinolinium->Frag_137 - HCN (27 Da) Frag_103 [M-Cl-HCN]+ m/z 103 (Phenyl Cation) Indole_Cat->Frag_103 - HCN Frag_138->Frag_103 - Cl• key Blue: Precursor | Green: Stable Ring Expansion | Red: Halogen Loss

Figure 1: Mechanistic fragmentation tree for 5-chloro-2-methylindole. Note the divergence between retaining the chlorine (Green path) and losing it (Red path).

Experimental Protocols

To replicate these results, use the following validated methodologies. These protocols are designed to minimize thermal degradation prior to ionization.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural confirmation, library matching, and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of 5-chloro-2-methylindole in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C. (High temp ensures rapid volatilization of the indole).

  • Column: Rxi-5Sil MS (or equivalent 5% phenyl polysilphenylene-siloxane), 30m x 0.25mm ID x 0.25µm film.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: 70 eV EI, Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40–300.

  • Validation Check: Verify the m/z 165:167 ratio is approximately 3:1. If 167 is missing, the sample is likely de-chlorinated (impurity).

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Biological matrices, metabolite tracking, and high-sensitivity detection.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: Indoles ionize poorly in ESI compared to amines.[1] High capillary voltage (3.5 - 4.0 kV) may be required.[1]

  • Precursor Ion: Select m/z 166.0 (

    
     isotope, 
    
    
    
    ).
  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

  • Key Transition: Monitor 166

    
     131 (Loss of Cl) and 166 
    
    
    
    124 (Loss of Propene/Ring contraction).[1]

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 5-Chloro-2-methylaniline (Structural Analog). NIST Standard Reference Database. [Link]

  • Powers, J. C. (1968).[1] The Mass Spectrometry of Simple Indoles.[2] The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of indole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Chlorine Isotopes.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting the Carboxylic Acid FTIR Peaks in Indole Derivatives

An In-Depth Guide to a Key Functional Group for Drug Discovery and Synthesis For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the basis of numero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to a Key Functional Group for Drug Discovery and Synthesis

For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents. When functionalized with a carboxylic acid group, its properties are significantly altered, impacting everything from solubility and receptor binding to metabolic stability. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, powerful, and accessible technique for confirming the presence and understanding the chemical environment of this crucial functional group.[1][2]

This guide provides an in-depth analysis of the characteristic FTIR spectral signatures of the carboxylic acid group (-COOH) attached to an indole ring. We will move beyond a simple recitation of peak positions to explore the underlying principles, the influence of the indole moiety, and the practical steps for acquiring and interpreting high-quality spectra.

The Fundamental Vibrational Language of Carboxylic Acids

Before examining the specifics of indole derivatives, we must first understand the primary vibrational modes that make the carboxylic acid group so readily identifiable in an IR spectrum.[3][4] The group's unique structure, featuring both a carbonyl (C=O) and a hydroxyl (O-H) group, gives rise to several distinct and often intense absorption bands.[5]

The most defining feature is the extensive hydrogen bonding that occurs between carboxylic acid molecules. In the solid state and in concentrated solutions, they typically exist as hydrogen-bonded dimers, which profoundly influences the appearance of their IR spectra.[6]

Key Vibrational Modes of the Carboxylic Acid Group:

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity & AppearanceCausality
O-H Stretching 2500 - 3300Strong, Very BroadThe O-H stretch is significantly broadened due to the strong hydrogen bonding in the dimeric form, creating a wide envelope of absorption frequencies.[3][7] This broad peak is often superimposed on the sharper C-H stretching bands.[8]
C=O Stretching 1690 - 1760Strong, SharpThis intense absorption is characteristic of the carbonyl group. Its exact position is sensitive to the molecular environment. Dimerization and conjugation tend to lower the frequency.[9][10][11]
C-O Stretching 1210 - 1320Medium to StrongThis peak arises from the stretching of the carbon-oxygen single bond within the carboxyl group.[8][6]
O-H Bending 910 - 950Medium, BroadThis out-of-plane bending, often called the "O-H wag," is another characteristic feature of the hydrogen-bonded dimer and appears as a broad absorption.[8][6]

G cluster_0 Molecule 1 cluster_1 Molecule 2 R1 R C1 C R1->C1 O1_double O C1->O1_double C=O Stretch (1690-1760 cm⁻¹) O1_single O C1->O1_single C-O Stretch (1210-1320 cm⁻¹) H2 H O1_double->H2 Hydrogen Bond H1 H O1_single->H1 O-H Stretch (2500-3300 cm⁻¹) R2 R C2 C R2->C2 O2_double O C2->O2_double O2_single O C2->O2_single O2_double->H1 O2_single->H2

The Indole Moiety: Electronic and Steric Influences

When the carboxylic acid group is attached to an indole ring, its spectral characteristics are modulated by the electronic and steric properties of the indole system. Two main factors come into play: conjugation and the presence of the indole N-H group.

  • Conjugation Effects: The aromatic indole ring is a conjugated system. When the carboxylic acid group is attached directly to the ring (e.g., indole-2-carboxylic acid) or via a single CH₂ group (e.g., indole-3-acetic acid), the C=O bond is in conjugation with the π-electron system. This delocalization of electrons slightly weakens the C=O double bond, reducing its force constant.[12][13] Consequently, the C=O stretching frequency is lowered, typically appearing in the 1680-1710 cm⁻¹ range for aromatic acids, compared to 1700-1730 cm⁻¹ for saturated aliphatic acids.[6]

  • The Indole N-H Group: The indole ring itself possesses an N-H group, which gives rise to its own characteristic stretching vibration. This peak is typically found around 3400 cm⁻¹ and is sharper than the carboxylic O-H stretch.[14][15] In some indole derivatives, there is potential for intermolecular or intramolecular hydrogen bonding between the indole N-H and the carboxylic oxygen, which can further influence the peak shapes and positions.[16][17]

Comparative Analysis: FTIR Data for Indole Carboxylic Acids

The position of the carboxylic acid group on the indole ring and the presence of other substituents can cause subtle but meaningful shifts in the observed peak frequencies. Below is a comparison of reported FTIR peak positions for several common indole derivatives.

CompoundIndole N-H Stretch (cm⁻¹)Carboxylic O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Source(s)
Indole-3-acetic acid ~33892730 - 3127 (broad)~1701[14]
Indole-2-carboxylic acid ~3350Broad O-H region~1714 (matches literature)[16]
5-Methoxy-1H-indole-2-carboxylic acid N/A (involved in H-bonding)Broad O-H regionN/A (spectrum shown, not tabulated)[17][18]
Control Indole (for reference) ~3406N/AN/A[15]

This comparison highlights that while the general pattern remains consistent—a very broad O-H stretch and a strong C=O stretch below 1720 cm⁻¹—the exact positions vary. For instance, the C=O stretch in indole-3-acetic acid at ~1701 cm⁻¹ clearly shows the effect of conjugation.[14]

Experimental Protocols for Acquiring High-Quality Spectra

The quality and reproducibility of an FTIR spectrum are critically dependent on proper sample preparation.[19][20] For solid samples like most indole derivatives, the two most common and reliable methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This classic transmission method provides high-quality spectra when performed correctly. Its success hinges on minimizing moisture and achieving a uniform dispersion of the analyte in the IR-transparent KBr matrix.[21]

Rationale: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample when finely ground, reducing scattering.

Step-by-Step Methodology:

  • Drying: Place a small amount of FTIR-grade KBr powder in an oven at ~110°C for at least 2 hours to remove adsorbed water. Water has strong IR absorptions that can obscure key spectral regions.

  • Grinding: Add approximately 1-2 mg of the indole derivative sample and 100-200 mg of the dried KBr to an agate mortar.[19]

  • Mixing & Grinding: Gently grind the mixture with an agate pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the IR wavelength to minimize light scattering (the Christiansen effect).[22]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes to form a thin, transparent, or translucent pellet.[19]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and popular technique that requires minimal sample preparation. It is ideal for routine analysis and for samples that are difficult to grind.[21]

Rationale: The IR beam is directed into a crystal with a high refractive index (e.g., diamond, germanium). At the crystal-sample interface, an evanescent wave protrudes a few microns into the sample. The sample absorbs energy at specific frequencies, attenuating the internally reflected beam, which is then directed to the detector.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean. A wipe with isopropanol is often sufficient. With the clean, empty crystal, take a background measurement. This is crucial to subtract the spectral signature of the crystal and the atmosphere.

  • Sample Application: Place a small amount of the indole derivative powder directly onto the ATR crystal. Only enough to cover the crystal surface is needed.[19]

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[19] Good contact is essential for a strong, high-quality spectrum. The pressure ensures the evanescent wave can interact effectively with the sample.

  • Analysis: Collect the sample spectrum.

  • Cleaning: After analysis, retract the clamp, and wipe the sample off the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

G Sample Indole Derivative Sample Prep Sample Preparation Sample->Prep KBr KBr Pellet Method Prep->KBr Transmission ATR ATR Method Prep->ATR Reflectance Spectrometer FTIR Spectrometer KBr->Spectrometer ATR->Spectrometer Background 1. Acquire Background Spectrum Spectrometer->Background SampleScan 2. Acquire Sample Spectrum Background->SampleScan Processing Data Processing (Background Subtraction) SampleScan->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation

Case Study: Deconstructing the Spectrum of Indole-3-Acetic Acid

Let's apply these principles to interpret the expected FTIR spectrum of Indole-3-Acetic Acid (IAA), a prominent plant hormone and a common indole derivative.

  • ~3400 cm⁻¹ Region: A relatively sharp peak around 3389 cm⁻¹ is expected, corresponding to the N-H stretch of the indole ring.[14]

  • 2500-3300 cm⁻¹ Region: A very broad and strong absorption envelope will dominate this region. This is the characteristic O-H stretch of the hydrogen-bonded carboxylic acid dimer.[8][14] Superimposed on this broad peak will be sharper, weaker peaks from the aliphatic and aromatic C-H stretches.

  • ~1700 cm⁻¹ Region: An intense, sharp peak will appear around 1701 cm⁻¹. This is the C=O stretch , with its frequency lowered due to dimerization and conjugation with the indole ring.[14] The presence of this peak in combination with the broad O-H stretch is the definitive signature of a carboxylic acid.[5][6]

  • 1450-1600 cm⁻¹ Region: Several medium-intensity peaks will be present, corresponding to the C=C stretching vibrations within the aromatic indole ring.

  • ~1200-1300 cm⁻¹ Region: A medium-to-strong peak in this area can be assigned to the C-O stretching vibration of the carboxylic acid group.

  • ~900 cm⁻¹ Region: A broad, medium-intensity peak may be visible around 900-950 cm⁻¹, which is the characteristic O-H out-of-plane bend of the carboxylic acid dimer.[8][6]

By systematically identifying these key regions, a researcher can confidently confirm the successful synthesis or identity of an indole carboxylic acid derivative, a critical step in any drug development pipeline.

References

  • UCLA, "IR Spectroscopy Tutorial: Carboxylic Acids," University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]

  • Michigan State University, "Infrared Spectrometry," Michigan State University, Department of Chemistry. [Link]

  • Specac Ltd, "Interpreting Infrared Spectra," Specac. [Link]

  • Innovatech Labs, "FTIR Analysis Beginner's Guide: Interpreting Results," Innovatech Labs. [Link]

  • Drawell, "Sample Preparation for FTIR Analysis," Drawell. [Link]

  • Alight, "How to Interpret FTIR Results: A Beginner's Guide," Alight. [Link]

  • LPD Lab Services Ltd, "FTIR Principles and Sample Preparation," LPD Lab Services. [Link]

  • JoVE, "IR and UV–Vis Spectroscopy of Carboxylic Acids," Journal of Visualized Experiments. [Link]

  • Rocky Mountain Labs, "How to Prepare Samples for FTIR Testing," WordPress.com. [Link]

  • Smith, B. C., "The C=O Bond, Part III: Carboxylic Acids," Spectroscopy Online, 2018. [Link]

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts. [Link]

  • Analytical Chemistry, "Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models," ACS Publications. [Link]

  • PMC, "Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids," National Center for Biotechnology Information. [Link]

  • University of the West Indies, "Sample preparation for FT-IR," University of the West Indies at Mona. [Link]

  • ResearchGate, "IR spectra of indole-3-acetic acid in KBr," ResearchGate. [Link]

  • ResearchGate, "Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid," ResearchGate. [Link]

  • Virginia Tech, "Sample Preparation – FT-IR/ATR," Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • PubChem, "Indole-3-acetic acid," National Institutes of Health. [Link]

  • TutorChase, "What peaks would indicate a carboxylic acid in IR spectroscopy?" TutorChase. [Link]

  • PubMed, "Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations," National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts, "21.10: Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts. [Link]

  • MDPI, "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations," MDPI. [Link]

  • NIST, "1H-Indole-2-carboxylic acid, 1-methyl-," NIST WebBook. [Link]

  • ResearchGate, "FT-IR spectrum of control indole," ResearchGate. [Link]

  • Oregon State University, "Spectroscopy of Carboxylic Acid Derivatives," Oregon State University, Department of Chemistry. [Link]

  • Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," Chemistry LibreTexts. [Link]

  • OpenStax, "20.8 Spectroscopy of Carboxylic Acids and Nitriles," OpenStax. [Link]

  • PhytoTech Labs, "Indole-3-Acetic Acid (IAA)," PhytoTech Labs. [Link]

Sources

Validation

A Comparative Guide for Researchers: 5-chloro-2-methylindole-3-carboxylic acid vs. Indole-3-acetic acid

In the vast and intricate world of chemical biology and drug development, the indole ring system stands out as a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and intricate world of chemical biology and drug development, the indole ring system stands out as a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds. This guide is crafted for researchers, scientists, and drug development professionals to provide a detailed, objective comparison between the canonical plant auxin, Indole-3-acetic acid (IAA), and its synthetic counterpart, 5-chloro-2-methylindole-3-carboxylic acid. We will delve into their structural distinctions, divergent biological activities, and provide experimental frameworks to guide your research.

At the Molecular Level: A Tale of Two Structures

The functional disparity between these two molecules originates from subtle yet profound differences in their chemical architecture.

CompoundChemical StructureKey Distinguishing Features
Indole-3-acetic acid (IAA) Indole-3-acetic acidAn unsubstituted indole core with a flexible carboxymethyl group at the C3 position.
5-chloro-2-methylindole-3-carboxylic acid 5-chloro-2-methylindole-3-carboxylic acidA chlorine atom at the C5 position, a methyl group at the C2 position, and a carboxylic acid group directly attached to the C3 position.

The introduction of a chlorine atom at the C5 position in 5-chloro-2-methylindole-3-carboxylic acid significantly alters the electronic properties of the indole ring due to its electron-withdrawing nature. Concurrently, the methyl group at the C2 position introduces steric hindrance and can influence how the molecule interacts with biological targets and its metabolic stability.

Biological Activity and Mechanistic Insights

While both compounds are indole derivatives, their biological roles are worlds apart. IAA is a central player in plant physiology, whereas 5-chloro-2-methylindole-3-carboxylic acid has garnered attention for its potential applications in oncology.

Indole-3-acetic acid (IAA): The Master Regulator of Plant Growth

Indole-3-acetic acid is the most abundant and physiologically active auxin in plants. Its mechanism of action is well-elucidated and involves binding to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes that control a vast array of developmental processes.

IAA_Pathway cluster_nucleus Plant Cell Nucleus IAA Indole-3-acetic acid (IAA) TIR1_AFB TIR1/AFB SCF Complex IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene Auxin-Responsive Genes ARF->Gene Regulates Transcription

Caption: The canonical auxin signaling pathway mediated by IAA in plants.

5-chloro-2-methylindole-3-carboxylic acid: A Potential Anti-Cancer Agent

In stark contrast, 5-chloro-2-methylindole-3-carboxylic acid has been investigated for its cytotoxic effects against cancer cells. While its precise mechanism of action is still an area of active research, it is hypothesized to induce apoptosis (programmed cell death) in malignant cells. This activity is likely independent of the classical plant auxin signaling pathway and may involve interactions with other cellular targets that are critical for cancer cell survival.

A Head-to-Head Comparison: Experimental Data

To illustrate the functional differences, we will outline a comparative experimental approach to assess the bioactivity of both compounds in relevant biological systems.

Assessing Cytotoxicity in Human Cancer Cells

An essential experiment to differentiate these compounds is to measure their impact on the viability of a human cancer cell line, such as HeLa.

Experimental Protocol: The MTT Cell Viability Assay

  • Cell Seeding: Plate HeLa cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-chloro-2-methylindole-3-carboxylic acid and IAA in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow step1 1. Seed Cancer Cells in 96-well Plate step2 2. Treat with Compounds (Dose-Response) step1->step2 step3 3. Incubate for 48h step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate for 4h step4->step5 step6 6. Solubilize Formazan step5->step6 step7 7. Read Absorbance (570 nm) step6->step7 step8 8. Calculate IC50 Value step7->step8

Comparative

UV-Vis Spectroscopic Profile of 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid

The following technical guide provides an in-depth spectroscopic analysis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid (CMIC). This guide synthesizes theoretical chromophore physics with comparative experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid (CMIC). This guide synthesizes theoretical chromophore physics with comparative experimental data from established analogs to define its UV-Vis profile.

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary

5-chloro-2-methyl-1H-indole-3-carboxylic acid (CMIC) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its electronic structure combines an electron-rich indole core with three distinct auxochromes: a withdrawing carboxylic acid at C3, a donating chlorine at C5, and a hyperconjugating methyl group at C2.

Key Spectroscopic Characteristic: The molecule exhibits a bathochromic (red) shift relative to the parent indole, with a primary absorption maximum (


) predicted in the 288–295 nm  range (solvent-dependent) and a secondary high-intensity band near 225 nm .

Structural Analysis & Chromophore Theory

To understand the UV-Vis spectrum of CMIC, we must deconstruct the electronic contributions of its substituents on the indole


 transitions.
The Indole Chromophore Base

The parent indole moiety exhibits two primary electronic transitions in the UV region:

  • 
     Band:  Polarized along the long axis (sensitive to substitution at C3).
    
  • 
     Band:  Polarized along the short axis (sensitive to benzene ring substitution).
    
Substituent Effects (Auxochromes)
SubstituentPositionElectronic EffectSpectral Consequence
-COOH C3Electron Withdrawing (Conjugation)Strong Bathochromic Shift. Extends the

-system, merging

and

bands.
-Cl C5Inductive Withdrawal / Resonance DonationBathochromic & Hyperchromic. Lone pair donation into the benzene ring stabilizes the excited state.
-CH₃ C2HyperconjugationWeak Bathochromic Shift. Stabilizes the HOMO, slightly lowering the energy gap (

).
Electronic Transition Diagram

The following diagram illustrates the vectoral influence of substituents on the indole electron density.

ElectronicEffects Indole Indole Core (π-System) ExcitedState Stabilized π* State (Red Shift) Indole->ExcitedState Lower ΔE Gap C3_Acid C3-COOH (Acceptor) C3_Acid->Indole Extends Conjugation C5_Chloro C5-Cl (Donor) C5_Chloro->Indole +M Effect C2_Methyl C2-CH3 (Hyperconjugation) C2_Methyl->Indole σ-π Interaction

Figure 1: Vectoral analysis of substituent effects on the Indole chromophore.

Comparative Spectroscopic Data

Since direct spectral data for specific intermediates can be variable based on solvent pH, the following table compares CMIC against experimentally verified analogs to triangulate its specific absorption profile.

Table 1: Comparative Absorption Maxima ( )
CompoundStructure

(nm)

(M⁻¹cm⁻¹)
Spectral Features
Indole (Parent)C₈H₇N219, 28028,000 (at 219)Sharp doublet at 280/288 nm.
Indole-3-carboxylic acid 3-COOH278–282~12,500Broadening of the 280 nm band due to conjugation.
5-Chloro-2-methylindole 5-Cl, 2-Me285–290~9,000Red-shifted due to Cl auxochrome.
CMIC (Target) 5-Cl, 2-Me, 3-COOH 288–295 (Predicted)~14,000–16,000 Broad peak with high intensity due to push-pull electronic character.

Analysis: The addition of the C3-Carboxylic acid to the 5-Chloro-2-methylindole core causes a further red shift of approximately 5–10 nm. Researchers should expect a primary peak centered near 292 nm in methanol.

Experimental Protocol: Determination of

For drug development applications, determining the precise Molar Extinction Coefficient (


) is required for quantitation. Follow this self-validating protocol.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (preferred) or DMSO (if solubility is an issue). Note: Ethanol may form esters if left too long.

  • Blank: Pure solvent from the same batch.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Workflow Methodology

Protocol Start Start: Solid CMIC Sample Stock Prepare Stock Solution (1 mM in DMSO) Start->Stock Dilution Serial Dilution (10, 20, 40, 60 µM in MeOH) Stock->Dilution Blank Run Solvent Blank (Baseline Correction) Dilution->Blank Scan Scan 200–400 nm Blank->Scan Check Check Absorbance (0.2 < A < 0.8?) Scan->Check Check->Dilution No (Re-dilute) Calc Calculate ε (Beer-Lambert Plot) Check->Calc Yes

Figure 2: Step-by-step workflow for accurate extinction coefficient determination.

Calculation (Beer-Lambert Law)

Plot Absorbance (


) at 

vs. Concentration (

in mol/L).

  • Slope:

    
     (Molar Extinction Coefficient)
    
  • Linearity Check:

    
     should be 
    
    
    
    . Deviations indicate aggregation (common in indoles at high concentrations).

Solvatochromic Effects

The position of the


 for CMIC is sensitive to solvent polarity due to the carboxylic acid group.
  • Non-polar (e.g., Dioxane): Spectrum shows fine vibrational structure;

    
     shifts blue (hypsochromic).
    
  • Polar Protic (e.g., Methanol): Spectrum broadens;

    
     shifts red (bathochromic) due to hydrogen bonding stabilizing the excited state.
    
  • Basic (pH > 8): Formation of the carboxylate anion (

    
    ) will cause a significant blue shift and intensity change compared to the neutral acid form. Always buffer your solution if pH consistency is critical. 
    

References

  • PubChem. (2025).[1][2] 5-Chloro-2-methylindole (CAS 1075-35-0) Physical Properties.[3][4] National Library of Medicine. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (Supporting Info: UV Spectra of substituted indoles). [Link]

  • Royal Society of Chemistry. (2020). Optical properties of 3-substituted indoles and solvatochromism methods.[Link]

Sources

Validation

C13 NMR chemical shifts for 5-chloro-2-methylindole-3-carboxylic acid

Comparative Guide: C NMR Chemical Shifts for 5-Chloro-2-methylindole-3-carboxylic Acid Executive Summary 5-Chloro-2-methylindole-3-carboxylic acid (CAS: 10336-02-4) is a critical pharmacophore scaffold, most notably serv...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: C NMR Chemical Shifts for 5-Chloro-2-methylindole-3-carboxylic Acid

Executive Summary

5-Chloro-2-methylindole-3-carboxylic acid (CAS: 10336-02-4) is a critical pharmacophore scaffold, most notably serving as the immediate precursor to Indomethacin (a non-steroidal anti-inflammatory drug).

Accurate structural validation of this intermediate is essential during scale-up synthesis. The presence of three distinct substituents (chloro, methyl, and carboxyl) on the indole core creates a complex electronic environment that significantly alters the


C NMR profile compared to the parent indole.[1]

This guide provides a comparative structural elucidation of the target molecule against its direct precursors. By isolating the chemical shift increments (


) of the C5-Cl, C2-Me, and C3-COOH groups, we establish a robust assignment protocol for quality control.[1]

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC indole numbering system:

  • N1: Nitrogen (Protonated in this intermediate)[1][2]

  • C2: Methyl-substituted quaternary carbon

  • C3: Carboxyl-substituted quaternary carbon

  • C3-COOH: Carboxyl carbonyl carbon

  • C5: Chloro-substituted quaternary carbon

Key Analytical Challenge: The target molecule contains six quaternary carbons (C2, C3, C5, C8, C9, COOH). In standard proton-decoupled


C NMR, these signals appear with lower intensity and longer relaxation times (

) than methine (CH) carbons, making them prone to being missed in rapid scans.[1][2]

Comparative C NMR Data (DMSO-d )

The following table synthesizes data from validated fragments (Indole-3-carboxylic acid and 5-Chloro-2-methylindole) to derive the consensus chemical shifts for the target.

Solvent: DMSO-d


 (Universal standard for polar indoles)
Reference:  TMS (0.0 ppm)[1]
Carbon PositionTarget Shift (

ppm)
Ref A: Indole-3-COOH Ref B: 2-Methylindole Structural Logic (Assignment)
C=O (COOH) 165.5 – 167.0 166.2N/AMost Deshielded. Characteristic carboxylic acid carbonyl.[1]
C2 143.0 – 146.0 136.5 (CH)135.2 (C-Me)Quaternary. Deshielded by direct attachment to N and Methyl group (

-effect).[1]
C8 (Bridge) 134.0 – 136.0 136.2136.0Quaternary. Bridgehead carbon; relatively stable position.[1]
C9 (Bridge) 127.0 – 129.0 126.8128.5Quaternary. Bridgehead carbon.[1]
C5 124.5 – 126.5 121.5 (CH)120.0 (CH)Quaternary (C-Cl). Chlorine substitution causes a downfield shift (~+5 ppm) vs. H.
C6 122.0 – 123.0 122.5119.5Methine (CH). Ortho to Cl; typically shielded slightly relative to base indole.[1]
C4 118.0 – 120.0 120.5119.0Methine (CH). Ortho to Cl; steric compression from C3-COOH may affect this.
C7 112.0 – 114.0 112.8110.5Methine (CH). Least affected by C2/C3/C5 substitution.
C3 105.0 – 108.0 107.599.5 (CH)Quaternary. Shielded relative to benzene ring; characteristic of indole

-position.
2-CH

13.5 – 15.0 N/A13.6Methyl. High-field aliphatic signal.
Mechanistic Interpretation of Shifts
  • The C5-Chloro Effect: Substituting Hydrogen with Chlorine at C5 typically induces a +4 to +6 ppm downfield shift at C5 (ipso) and a slight upfield shift (shielding) at the ortho positions (C4, C6) due to resonance donation.[1]

  • The C2-Methyl Effect: The addition of a methyl group at C2 converts it from a methine (CH, ~125 ppm) to a quaternary carbon (~135-145 ppm). This is the most diagnostic peak for confirming methylation.

  • The C3-Carboxyl Effect: The carboxylic acid exerts a strong electron-withdrawing effect, but C3 in indoles is naturally electron-rich (enamine-like). The net result places C3 in the unique 105-108 ppm window, significantly upfield from typical aromatic carbons.[1]

Experimental Protocol for QC Analysis

To ensure reproducibility and detection of all quaternary carbons, strictly follow this protocol.

A. Sample Preparation[3][4][5][6][7][8]
  • Solvent: DMSO-d

    
     (99.8% D). Note: CDCl
    
    
    
    is not recommended due to poor solubility and potential aggregation of the carboxylic acid.
  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent.

  • Additives: If peaks are broad due to acid proton exchange, add 1 drop of D

    
    O  to exchange the -COOH and N-H protons, sharpening the carbon signals.[1]
    
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C/CH is needed).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds.

    • Reasoning: The molecule has 6 quaternary carbons (C-Cl, C-COOH, C-Me, etc.).[1] These have long

      
       relaxation times. A short D1 (e.g., 0.5s) will suppress these signals, leading to missing peaks for C2, C3, and C5.[1][2]
      
  • Scans (NS): Minimum 1024 scans (for adequate S/N on quaternary carbons).

  • Spectral Width: -10 ppm to 220 ppm.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for assigning the critical carbons in this molecule.

NMR_Assignment_Flow Start Start: Analyze 13C Spectrum Region1 Region > 160 ppm? Start->Region1 AssignCOOH Assign: C=O (Carboxyl) ~166 ppm Region1->AssignCOOH Yes Region2 Region 135 - 150 ppm? Region1->Region2 No CheckDEPT Check DEPT-135 (Quaternary?) Region2->CheckDEPT Yes Region3 Region 120 - 130 ppm? Region2->Region3 No AssignC2 Assign: C2 (Attached to N & Me) ~144 ppm CheckDEPT->AssignC2 Signal Vanishes (quat) AssignC5 Assign: C5 (Attached to Cl) ~125 ppm Region3->AssignC5 Yes (Weak Intensity) Region4 Region 100 - 110 ppm? Region3->Region4 No AssignC3 Assign: C3 (Beta to N, Alpha to COOH) ~107 ppm Region4->AssignC3 Yes (Quaternary) Region5 Region 10 - 20 ppm? Region4->Region5 No AssignMe Assign: Methyl (CH3) ~14 ppm Region5->AssignMe Yes (Strong High Field)

Caption: Logical flow for assigning the definitive carbon signals of 5-chloro-2-methylindole-3-carboxylic acid, prioritizing the separation of quaternary signals.

References

  • Indole-3-carboxylic acid derivatives characterization

    • Source: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1385 (Indole-3-carboxylic acid).

    • URL:[Link][1][2]

  • Substituent Effects in Indoles

    • Source: Parker, R. G., & Roberts, J. D. (1970).[1][2][3] Nuclear Magnetic Resonance Spectroscopy.

      
      C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.[1][2][3]
      
    • URL:[Link][1][2]

  • Synthesis and NMR of Indomethacin Intermediates

    • Source: Morales-Ríos, M. S., et al. (1987).[1][2]

      
      C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377–395.[1][2] (Validates the C5-Cl and C2-Me shift increments).
      
    • URL:[Link][1][2]

  • Solvent Effects on Chemical Shifts

    • Source: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]

    • URL:[Link][1][2]

Sources

Comparative

A Comparative Guide to the Thin-Layer Chromatography of 5-chloro-2-methyl-1H-indole-3-carboxylic acid

This guide provides a comprehensive analysis of the Thin-Layer Chromatography (TLC) retention factor (Rf) for 5-chloro-2-methyl-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Thin-Layer Chromatography (TLC) retention factor (Rf) for 5-chloro-2-methyl-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its chromatographic behavior, present a detailed experimental protocol for determining its Rf value, and compare TLC with alternative analytical techniques for purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for indole derivatives.

Introduction: The Significance of Chromatographic Purity

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity and safety profile of these compounds are intrinsically linked to their purity. Consequently, the development of reliable and efficient analytical methods for purity assessment is a critical aspect of drug discovery and quality control.[1] Thin-Layer Chromatography (TLC) is a widely utilized technique for its simplicity, speed, and cost-effectiveness in monitoring reaction progress and assessing compound purity.

The retention factor (Rf) in TLC is a fundamental parameter that quantifies the migration of a compound on a stationary phase relative to the solvent front. It is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[2][3] The Rf value is influenced by the analyte's structure, the polarity of the stationary phase (typically silica gel), and the composition of the mobile phase.[3][4] For 5-chloro-2-methyl-1H-indole-3-carboxylic acid, its polarity, stemming from the carboxylic acid and indole N-H functionalities, dictates its interaction with the stationary phase and thus its Rf value.

Understanding the Chromatographic Behavior of 5-chloro-2-methyl-1H-indole-3-carboxylic acid

The structure of 5-chloro-2-methyl-1H-indole-3-carboxylic acid presents distinct chemical features that govern its behavior on a polar stationary phase like silica gel. The carboxylic acid group is highly polar and can form strong hydrogen bonds with the silanol groups (Si-OH) of the silica gel. This strong interaction tends to retard the movement of the molecule up the TLC plate, leading to a lower Rf value.[4]

Furthermore, the indole ring system, with its N-H group, also contributes to the molecule's polarity. The presence of both a hydrogen bond donor (N-H) and a potent hydrogen bond acceptor/donor (COOH) results in strong adsorption to the silica gel.

A common issue encountered with carboxylic acids in TLC is "tailing" or "streaking" of the spot, where the spot elongates instead of remaining compact. This is often due to strong, non-uniform interactions with the stationary phase.[5] To mitigate this, a small amount of a polar, acidic modifier, such as acetic acid or formic acid, is often added to the mobile phase. This modifier helps to protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined, compact spot.[5]

Experimental Protocol for Determining the Rf Value

This section outlines a detailed, step-by-step methodology for determining the Rf value of 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

Materials and Reagents
  • 5-chloro-2-methyl-1H-indole-3-carboxylic acid (analytical standard)

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Solvents: Ethyl acetate, Hexane, Methanol, Chloroform, Acetic acid (analytical grade)

  • Visualization Reagent: p-Anisaldehyde stain or a van Urk-Salkowski type reagent (e.g., p-dimethylaminobenzaldehyde solution) for indoles.[6][7]

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Mobile Phase D Spot TLC Plate A->D B Prepare Sample Solution B->D C Prepare TLC Plate C->D E Develop TLC Plate D->E F Dry TLC Plate E->F G Visualize Spots F->G H Calculate Rf Value G->H

Figure 1. A generalized workflow for performing Thin-Layer Chromatography analysis.

Step-by-Step Procedure
  • Preparation of the Mobile Phase: A range of solvent systems should be tested to find the optimal separation and an ideal Rf value, which is typically between 0.3 and 0.7.[8] A good starting point for a polar compound like an indole carboxylic acid is a mixture of a relatively non-polar solvent and a more polar solvent.

    • System A (Less Polar): 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid.

    • System B (Moderately Polar): 85:14:1 mixture of Chloroform:Methanol:Formic Acid.[9]

    • System C (More Polar): 5:3:1:1 mixture of Ethyl Acetate:Butanone:Ethanol:Water.[6] Prepare a small volume (e.g., 10 mL) of each mobile phase in a beaker and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[10] Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Preparation of the Sample Solution: Dissolve a small amount (approx. 1 mg) of 5-chloro-2-methyl-1H-indole-3-carboxylic acid in a suitable volatile solvent (e.g., 1 mL of methanol or ethyl acetate). The concentration should be around 1 mg/mL.

  • Spotting the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Use a capillary spotter to apply a small spot of the sample solution onto the origin line. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[2]

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion and Marking: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[11]

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent background. Circle the spot with a pencil.

    • Staining: For enhanced visualization and specificity for indoles, a chemical stain can be used.[6] A p-anisaldehyde stain followed by gentle heating will produce a colored spot. Alternatively, a p-dimethylaminobenzaldehyde-based reagent will yield a characteristic color for the indole nucleus.[6]

  • Calculation of the Retention Factor (Rf): Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the following formula:[2]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Comparative Analysis of Analytical Techniques

While TLC is an invaluable tool for rapid qualitative analysis, a comprehensive purity assessment often requires the use of more quantitative and higher-resolution techniques. The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, impurity identification, or high-throughput screening.

Technique Principle Advantages Disadvantages Application for 5-chloro-2-methyl-1H-indole-3-carboxylic acid
Thin-Layer Chromatography (TLC) Differential partitioning between a solid stationary phase and a liquid mobile phase.- Fast and inexpensive- Simple to perform- Good for reaction monitoring- Lower resolution than HPLC- Primarily qualitative- Prone to streaking with polar compoundsIdeal for rapid checks of reaction completion and preliminary purity assessment. The addition of acid to the mobile phase is recommended.[5]
High-Performance Liquid Chromatography (HPLC) High-pressure separation on a packed column with a liquid mobile phase.- High resolution and sensitivity- Quantitative- Amenable to automation- More expensive instrumentation- Requires method developmentThe gold standard for quantitative purity analysis and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile/water and an acid modifier (e.g., formic or phosphoric acid) is a common choice.[1][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.- Excellent for volatile and thermally stable compounds- Provides structural information- Requires derivatization for non-volatile compounds like carboxylic acidsLess suitable for this compound due to its low volatility and thermal lability. Derivatization would be necessary, adding complexity to the analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification of compounds based on NMR signal intensity relative to an internal standard.- Primary analytical method- No need for a reference standard of the analyte- Provides structural confirmation- Lower sensitivity than chromatographic methods- Requires specialized equipment and expertiseUseful for the accurate determination of the absolute purity of a reference standard of 5-chloro-2-methyl-1H-indole-3-carboxylic acid.
Logical Flow for Method Selection

Method_Selection Start Analytical Need Qualitative Qualitative Analysis? (e.g., Reaction Monitoring) Start->Qualitative Quantitative Quantitative Analysis? (e.g., Purity Assay) Start->Quantitative TLC Use TLC Qualitative->TLC HPLC Use HPLC Quantitative->HPLC Absolute_Purity Absolute Purity of Standard? Quantitative->Absolute_Purity Impurity_ID Impurity Identification? HPLC->Impurity_ID LCMS Use LC-MS Impurity_ID->LCMS qNMR Use qNMR Absolute_Purity->qNMR

Figure 2. A decision tree for selecting the appropriate analytical technique.

Conclusion

The determination of the TLC retention factor for 5-chloro-2-methyl-1H-indole-3-carboxylic acid is a fundamental yet crucial step in its analysis. Due to its polar nature, careful selection of the mobile phase, often with an acidic modifier, is essential to obtain a reliable and reproducible Rf value. While TLC provides a rapid and convenient method for qualitative assessment, a comprehensive understanding of a compound's purity profile necessitates the use of more robust, quantitative techniques such as HPLC. By understanding the principles and limitations of each method, researchers can develop a cohesive analytical strategy to ensure the quality and integrity of this important pharmaceutical intermediate.

References

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from University of Wisconsin-Madison Department of Chemistry.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. (n.d.). Benchchem.
  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto Scarborough.
  • Thin Layer Chromatography (TLC). (2021, April 1). University of Colorado Boulder.
  • Chromogenic Reagent for Indoles. (n.d.). Scribd.
  • Rf Value Explan
  • carboxylic acid TLC. (2023, March 9). Reddit.
  • Any improved TLC detection methods?. (2013, November 1).
  • How to purify a synthetic compound without TLC and Column chromatography?. (2019, February 5).
  • Tips & Tricks for Thin-Layer Chrom
  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Technical Support Center: Synthesis of Indole-3-Carboxamide Deriv
  • Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. (2020, October 19). Academic Journals.
  • Thin Layer Chromatography. (n.d.). University of Toronto Scarborough, Chemistry Online.
  • Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. (2024, April 29). Labinsights.
  • 2.3C: The Retention Factor. (2022, April 8). Chemistry LibreTexts.
  • 5-Chloro-3-methyl-1H-indole-2-carboxylic acid. (n.d.). Amerigo Scientific.
  • TLC tailing and carboxylic acid?. (2018, October 30).

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Validation

A Researcher's Guide to Elemental Analysis: Theoretical Calculation vs. Experimental Determination for C10H8ClNO2

In the landscape of drug discovery and chemical research, the precise elucidation of a molecule's elemental composition is a foundational pillar of its characterization. This guide provides an in-depth comparison of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the precise elucidation of a molecule's elemental composition is a foundational pillar of its characterization. This guide provides an in-depth comparison of the theoretical and experimental approaches to the elemental analysis of the compound with the molecular formula C10H8ClNO2. We will delve into the underlying principles, provide actionable experimental protocols, and interpret the resulting data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Principle of Elemental Analysis: A Two-Sided Coin

Elemental analysis serves a dual purpose: it confirms the identity of a known compound and helps to determine the structure of a newly synthesized molecule.[1] The process fundamentally compares the theoretical elemental composition, derived from the molecular formula, with the experimentally determined values. A close agreement between these two datasets provides strong evidence for the compound's purity and proposed structure.

Theoretical Calculation: This is a purely mathematical exercise based on the molecular formula and the atomic weights of the constituent elements. It represents the ideal elemental composition of a 100% pure compound.

Experimental Determination: This involves subjecting a small, precisely weighed sample of the compound to analytical procedures that quantify the mass of each element present.[1][2] The most prevalent method for determining carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis.[2][3]

Theoretical Elemental Composition of C10H8ClNO2

The first step in any elemental analysis is to calculate the theoretical percentages of each element in the molecule. This provides the benchmark against which experimental results will be compared.

Molecular Formula: C10H8ClNO2

Step 1: Determine the Molecular Weight (MW)

To calculate the molecular weight, we sum the atomic weights of all atoms in the molecule.

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 209.632 g/mol

Step 2: Calculate the Percentage of Each Element

The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

  • % C = (120.110 / 209.632) × 100 = 57.30%

  • % H = (8.064 / 209.632) × 100 = 3.85%

  • % Cl = (35.453 / 209.632) × 100 = 16.91%

  • % N = (14.007 / 209.632) × 100 = 6.68%

  • % O = (31.998 / 209.632) × 100 = 15.26%

Table 1: Theoretical Elemental Composition of C10H8ClNO2

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.11057.30
Hydrogen (H)1.00888.0643.85
Chlorine (Cl)35.453135.45316.91
Nitrogen (N)14.007114.0076.68
Oxygen (O)15.999231.99815.26
Total 209.632 100.00

Experimental Determination: Methodologies and Protocols

The experimental approach to elemental analysis relies on robust and highly accurate analytical techniques. For a molecule like C10H8ClNO2, a combination of methods is typically employed.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion

The cornerstone of organic elemental analysis is the combustion method, often automated in a CHN analyzer.[3] This technique is based on the principles of the Dumas method for nitrogen determination.[4][5]

Principle of Operation: A precisely weighed organic sample is combusted at high temperatures (typically over 1000°C) in a stream of pure oxygen.[5] This process quantitatively converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx). The combustion products are then passed through a reduction chamber containing heated copper to convert any nitrogen oxides to N2.[5] The resulting gases are separated, and their concentrations are measured by a thermal conductivity detector.[5]

Experimental Workflow for CHN Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample (1-3 mg) s2 Encapsulate in Tin Foil s1->s2 a1 Introduce to Furnace (>1000°C) s2->a1 a2 Combustion in O2 Stream a1->a2 a3 Reduction of NOx to N2 a2->a3 a4 Gas Separation a3->a4 a5 Detection (TCD) a4->a5 d1 Calculate %C, %H, %N a5->d1 d2 Compare with Theoretical d1->d2

Caption: Workflow for CHN elemental analysis.

Step-by-Step Protocol:

  • Calibration: Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the C10H8ClNO2 sample into a tin capsule.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature furnace for combustion.

  • Data Acquisition: The instrument's software will record the signals from the thermal conductivity detector and calculate the percentage of C, H, and N based on the calibration.

Chlorine (Cl) Analysis: Schöniger Flask Combustion

For halogen determination, the Schöniger flask method is a classic and reliable technique, though modern automated combustion ion chromatography (CIC) systems are also widely used.[6][7][8]

Principle of Operation: A weighed sample is wrapped in a piece of ashless filter paper and placed in a platinum basket attached to the stopper of a thick-walled flask filled with pure oxygen.[9] The paper is ignited, and the flask is sealed. The organic material combusts, converting the chlorine into hydrogen chloride (HCl), which is then absorbed into a specific solution (e.g., dilute sodium hydroxide) within the flask. The resulting chloride ions in the solution can then be quantified by titration or ion chromatography.[9]

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of C10H8ClNO2 onto a piece of ashless filter paper and fold it securely.

  • Flask Preparation: Add a suitable absorbing solution (e.g., 20 mL of 0.1 M NaOH) to a 500 mL Schöniger flask and flush the flask with pure oxygen.

  • Combustion: Ignite the filter paper tail and quickly insert the stopper with the sample into the flask. The combustion will proceed rapidly.

  • Absorption: After combustion is complete, allow the flask to cool and shake it for several minutes to ensure complete absorption of the combustion products.

  • Quantification: Open the flask and quantify the chloride content using a suitable method, such as potentiometric titration with silver nitrate.

Oxygen (O) Analysis

Direct oxygen analysis is less common than CHN or halogen analysis. It is typically performed by pyrolysis in a furnace with a carbon catalyst, which converts the oxygen to carbon monoxide (CO). The CO is then detected. However, in many cases, the oxygen percentage is determined by difference.

Determination by Difference:

  • Experimentally determine the percentages of C, H, N, and Cl.

  • Sum these percentages.

  • Subtract the total from 100% to find the percentage of oxygen.

% O = 100% - (%C + %H + %N + %Cl)

This method assumes that no other elements are present in the sample.

Comparing Theoretical and Experimental Data

Once the experimental analysis is complete, the results are compared to the theoretical values. A generally accepted tolerance for agreement is within ±0.3% of the theoretical value.[1]

Table 2: Comparison of Theoretical and Hypothetical Experimental Results for C10H8ClNO2

ElementTheoretical %Experimental % (Hypothetical)Difference (%)Within Tolerance (±0.3%)?
Carbon (C)57.3057.15-0.15Yes
Hydrogen (H)3.853.92+0.07Yes
Chlorine (Cl)16.9116.78-0.13Yes
Nitrogen (N)6.686.59-0.09Yes
Oxygen (O)*15.2615.56+0.30Yes

*Calculated by difference.

Interpretation of Results:

The hypothetical experimental data in Table 2 show a close correlation with the theoretical values, with all differences falling within the acceptable ±0.3% range. This would provide strong evidence that the synthesized compound is indeed C10H8ClNO2 and is of high purity.

Potential Sources of Discrepancy:

  • Sample Impurity: The presence of solvents, starting materials, or byproducts will lead to deviations in the elemental composition.

  • Incomplete Combustion: If the combustion is not complete, the measured percentages of C, H, and N will be lower than the actual values.

  • Hygroscopic Samples: If the sample readily absorbs moisture from the atmosphere, the hydrogen percentage will be artificially high.

  • Instrumental Error: Improper calibration or malfunction of the analytical instrument can lead to inaccurate results.

Conclusion

Elemental analysis is an indispensable tool in chemical research and drug development, providing critical information about a compound's identity and purity. While theoretical calculations provide an ideal benchmark, rigorous experimental determination through techniques like combustion analysis and Schöniger flask oxidation offers a real-world assessment of a sample's composition. The synergy between these two approaches allows researchers to proceed with confidence in their synthesized materials. A thorough understanding of the principles, methodologies, and potential pitfalls of elemental analysis is, therefore, essential for any scientist working with chemical compounds.

References

  • Wikipedia. Dumas method. [Link]

  • C. Gerhardt. Dumas or Kjeldahl for reference analysis?. [Link]

  • VELP Scientifica. Elemental Analysis and the Dumas Method. [Link]

  • YouTube. Dumas Method. [Link]

  • Unacademy. Estimation of Nitrogen by Dumas Method. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • Bentham Science Publishers. Oxygen Flask Combustion Method. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • SlideShare. Oxygen flask combustion method ppt.pdf. [Link]

  • AZoM. What is a CHNS Elemental Analyzer?. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • Wikipedia. Schöniger oxidation. [Link]

  • Orlab Instruments Pvt. Ltd. Oxygen Flask Combustion Unit. [Link]

  • AZoM. Most Common Elemental Analysis Techniques. [Link]

  • ChemEurope.com. Stoichiometry: Elemental Analysis. [Link]

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Comparative

Comparative Solid-State Guide: 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid &amp; Derivatives

Executive Summary This technical guide provides a crystallographic and physicochemical comparison of 5-chloro-2-methyl-1H-indole-3-carboxylic acid , a critical scaffold in the development of non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a crystallographic and physicochemical comparison of 5-chloro-2-methyl-1H-indole-3-carboxylic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.

For drug development professionals, the challenge lies not just in the synthesis of this scaffold, but in controlling its solid-state arrangement. This guide objectively compares the Parent Free Acid against its two primary solid-state alternatives: the Methyl Ester Derivative (a lipophilic precursor) and Co-crystalline Forms (solubility-engineered systems).

Part 1: The Reference Standard (Parent Acid)

Molecule: 5-chloro-2-methyl-1H-indole-3-carboxylic acid Role: Active Pharmaceutical Ingredient (API) / Pharmacophore

Crystal Structure & Packing Mechanism

The parent acid crystallizes typically in centrosymmetric space groups (e.g., P2₁/c or P-1). Its lattice architecture is dominated by a robust supramolecular synthon:

  • Primary Interaction (The Homodimer): The carboxylic acid moiety forms a classic

    
     inversion dimer via strong O-H···O hydrogen bonds.[1][2][3] This is the "anchor" of the structure, creating a stable, high-melting-point lattice.
    
  • Secondary Interaction (Stacking): The indole N-H acts as a donor to carbonyl oxygens of adjacent dimers, or participates in

    
    -
    
    
    
    stacking interactions enhanced by the electron-withdrawing chlorine atom at the C5 position.

Performance Profile:

  • Thermodynamic Stability: High (due to strong dimerization).

  • Aqueous Solubility: Low (Class II/IV in BCS). The lipophilic chloro-methyl-indole core combined with the strong crystal lattice energy resists dissolution in aqueous media.

Part 2: Comparative Analysis of Alternatives

In pre-formulation, researchers must decide whether to use the free acid, a covalent derivative (prodrug), or a non-covalent derivative (co-crystal).

Alternative A: The Methyl Ester Derivative

Chemical Modification: Replacement of -COOH with -COOCH₃[4]

  • Structural Impact: Methylation obliterates the

    
     homodimer. The structure relies on weaker C-H···O and van der Waals interactions. The bulky methyl group disrupts the planar stacking observed in the acid.
    
  • Performance Shift:

    • Melting Point: Significantly lower than the parent acid (weaker lattice forces).

    • Permeability: Enhanced lipophilicity (LogP increases), making it superior for passive membrane transport, but it requires enzymatic hydrolysis (esterases) in vivo to become active.

Alternative B: Co-crystals (Supramolecular Derivatives)

Physical Modification: Parent Acid + Co-former (e.g., Isonicotinamide or Pyridine derivatives)[3]

  • Structural Impact: The acid-acid homodimer is broken and replaced by an Acid-Pyridine Heterosynthon . The carboxylic acid proton is donated to the pyridine nitrogen (O-H···N).

  • Performance Shift:

    • Solubility: Drastically improved. The heterosynthon is energetically competitive but creates a lattice that is more easily solvated by water compared to the hydrophobic acid dimer.

    • Stability: Tunable based on the co-former selection.

Data Comparison Table
FeatureParent Acid (5-Cl-2-Me-Indole-3-COOH)Methyl Ester Derivative Co-Crystal (Generic Acid-Pyridine)
Dominant Synthon Carboxylic Acid Homodimer (

)
None (VdW / Weak H-bonds)Acid-Pyridine Heterosynthon
Lattice Energy HighLow to ModerateModerate
Melting Point High (>200°C)Moderate (~130-150°C)Variable (usually between API and Co-former)
Aqueous Solubility Poor (Hydrophobic packing)Very Poor (High Lipophilicity)Enhanced (Polar packing)
Bioavailability Dissolution Rate LimitedPermeability Optimized (Prodrug)Dissolution Optimized
Part 3: Visualization of Structural Logic
Diagram 1: Supramolecular Synthon Hierarchy

This diagram illustrates the competitive landscape of intermolecular interactions that dictate the crystal structure.

SynthonLogic cluster_Interactions Interaction Landscape Parent 5-chloro-2-methyl-1H-indole-3-COOH Homodimer Homodimer R2,2(8) (Strong O-H...O) Parent->Homodimer Self-Assembly PiStack Pi-Pi Stacking (Indole Rings) Parent->PiStack Auxiliary Packing Heterosynthon Heterosynthon (Acid...Pyridine) Parent->Heterosynthon + Co-former Outcome_Acid Parent Crystal (High Stability, Low Sol) Homodimer->Outcome_Acid PiStack->Outcome_Acid Outcome_CoCrystal Co-Crystal Form (High Sol, Tunable MP) Heterosynthon->Outcome_CoCrystal

Caption: Hierarchy of supramolecular interactions. The transition from Homodimer to Heterosynthon is the key mechanism for solubility engineering.

Diagram 2: Experimental Workflow for Solid-State Screening

Workflow Input Crude 5-Cl-2-Me-Indole-3-COOH Step1 1. Solvent Screening (EtOH, THF, DMF) Input->Step1 Step2 2. Crystallization Method Step1->Step2 MethodA Slow Evaporation (Thermodynamic Form) Step2->MethodA MethodB Vapor Diffusion (Kinetic/Metastable) Step2->MethodB Step3 3. Characterization MethodA->Step3 MethodB->Step3 Output Single Crystal Structure (CIF Data) Step3->Output

Caption: Standardized workflow for isolating single crystals suitable for X-ray diffraction analysis.

Part 4: Experimental Protocols
Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals of the Parent Acid.

  • Preparation: Weigh 20 mg of 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

  • Solvent Selection: Dissolve in 2 mL of Ethanol/Water (80:20 v/v). If the solution is cloudy, add Ethanol dropwise until clear. Rationale: The presence of water encourages H-bond networking, while ethanol ensures solubility.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation sites (dust).

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Store in a vibration-free environment at 20°C.

  • Harvest: Crystals typically appear within 3-7 days.

Protocol B: Solubility Measurement (Shake-Flask Method)

Objective: Quantify the advantage of Co-crystals vs. Parent Acid.

  • Saturation: Add excess solid (Parent or Co-crystal) to 5 mL of phosphate buffer (pH 6.8) in a glass vial.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant.

  • Quantification: Analyze the filtrate via HPLC (C18 column, MeOH:Water mobile phase) to determine concentration.

References
  • Vimala, G., et al. (2015). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. Acta Crystallographica Section E.

  • Smith, G., et al. (2011). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

  • PubChem. (2025). 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2.[5] National Library of Medicine.

  • Stanton, M.G., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization. Journal of Pharmaceutical Sciences.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-chloro-2-methyl-1H-indole-3-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-chloro-2-methyl-1H-indole-3-carboxylic acid, grounded in established safety principles and regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-chloro-2-methyl-1H-indole-3-carboxylic acid was not immediately available. The following procedures are based on the general principles of hazardous waste management and data from structurally similar compounds. It is imperative to consult the official SDS provided by your chemical supplier and your institution's Environmental Health and Safety (EH&S) department before handling or disposing of this compound.

Hazard Assessment: Understanding the Risks

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. Based on the data for similar chlorinated indole compounds, we can anticipate the following potential hazards for 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

Table 1: Inferred Hazard Profile

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[2]Wear protective gloves and clothing.[2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]Wear eye and face protection.[1][2]
Aquatic Toxicity May be very toxic to aquatic life.[1]Avoid release to the environment.[1]

The presence of a chlorine atom classifies this compound as a halogenated organic compound . This is a critical piece of information for waste segregation, as mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the necessary steps for the safe and compliant disposal of 5-chloro-2-methyl-1H-indole-3-carboxylic acid. This process is designed to be a self-validating system, ensuring that safety and regulatory compliance are maintained at each stage.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Nitrile gloves: To protect against skin contact.

  • Safety glasses or goggles: To prevent eye exposure.

  • Laboratory coat: To protect clothing and skin.

Step 2: Waste Segregation and Collection

Proper segregation is paramount in a laboratory setting.[4]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic waste. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.[5][6]

  • Solid Waste: If the compound is in solid form, carefully transfer it to the waste container, minimizing dust generation.

  • Liquid Waste: If the compound is in solution, pour the solution into the designated liquid waste container. Do not mix with non-halogenated organic solvents.[3] The first rinse of any container that held a highly toxic chemical must be collected as hazardous waste.[7]

Step 3: Labeling the Hazardous Waste Container

Accurate and complete labeling is a regulatory requirement and crucial for the safety of all personnel.[8] The label on your hazardous waste container must include:

  • The words "Hazardous Waste "[8]

  • The full chemical name: "5-chloro-2-methyl-1H-indole-3-carboxylic acid "

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")[8]

  • The date when the first waste was added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[6]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]

  • Container Management: The waste container must be kept securely closed except when adding waste.[6] Store the container in a secondary containment bin to prevent the spread of potential spills.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[9]

Step 5: Arranging for Disposal

Once the waste container is full or has been in the SAA for up to one year, it must be removed for disposal.[6]

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.

  • Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the label.

The Decision-Making Process for Chemical Disposal

The following diagram illustrates the logical flow for determining the proper disposal route for a laboratory chemical.

G cluster_0 start Chemical Waste Generated identify_hazards Identify Hazards (Consult SDS) start->identify_hazards is_hazardous Is it Hazardous Waste? identify_hazards->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_hazardous->non_hazardous No segregate Segregate Waste (Halogenated, Non-Halogenated, etc.) is_hazardous->segregate Yes label_container Label Container Correctly segregate->label_container store_in_saa Store in SAA label_container->store_in_saa request_pickup Request EH&S Pickup store_in_saa->request_pickup end Disposal Complete request_pickup->end

Caption: A flowchart for the proper disposal of laboratory chemical waste.

Regulatory Framework: The RCRA and Academic Laboratories

The disposal of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Academic laboratories have specific regulations under 40 CFR Part 262, Subpart K , which provides a more flexible framework for managing hazardous waste in a research setting.[5][9] Key aspects of Subpart K include allowing hazardous waste determinations to be made by trained professionals and requiring waste to be removed from laboratories every twelve months.[9]

Final Considerations and Best Practices

  • Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals and using microscale experimental techniques where possible.[10][11]

  • Unknowns: Never dispose of an unknown chemical. If you encounter an unlabeled container, it must be treated as hazardous waste until it can be properly identified.[10]

  • Spill Management: Maintain a well-stocked chemical spill kit in your laboratory and ensure all personnel are trained in its use.[4][5]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • Best Practices for Laboratory Waste Management. (2024). Vertex AI Search.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Process for Disposal of Chlorinated Organic Residues.
  • Management of Waste. NCBI Bookshelf - NIH.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Hazardous Waste and Disposal Consider
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • US4215095A - Process for the incineration of chlorinated organic materials.
  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety D
  • Treatment and disposal of chemical wastes in daily labor
  • SAFETY DATA SHEET - Indole-3-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Chloroindole-2-carboxylic acid. Thermo Fisher Scientific.
  • Hazardous Waste Reduction. Environmental Health and Safety.
  • SAFETY DATA SHEET - 5-Chloro-2-methyl-3(2H)isothiazolone mixt. with 2-Methyl-3(2H)isothiazolone. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Chloroindole-2-carboxylic acid. Fisher Scientific.
  • 6-Chloro-1-methyl-1H-indole-2-carboxylic acid Safety D
  • procedure for disposing of hazardous waste. MIT.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • 5-Chloroindole-3-carboxaldehyde - SAFETY D
  • Hazardous Waste - EHSO Manual 2025-2026. Emory University.
  • Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos GmbH&Co.KG.

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Handling

Personal protective equipment for handling 5-chloro-2-methyl-1H-indole-3-carboxylic acid

Executive Summary: The Safety Profile at a Glance 5-chloro-2-methyl-1H-indole-3-carboxylic acid (CAS: 13625-06-4) is a halogenated indole derivative commonly used as a pharmaceutical intermediate. While often categorized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Profile at a Glance

5-chloro-2-methyl-1H-indole-3-carboxylic acid (CAS: 13625-06-4) is a halogenated indole derivative commonly used as a pharmaceutical intermediate. While often categorized generically as an "irritant," its specific structural properties—specifically the lipophilic chlorine substituent combined with the acidic carboxyl group—require a handling protocol that exceeds standard laboratory baselines.

Immediate Hazard Snapshot:

  • Primary Risks: Respiratory tract irritation (H335), Serious eye irritation (H319), Skin irritation (H315).

  • Physical State: Solid powder (High risk of dust generation).

  • Critical Control Point: Static charge management during weighing; Solvent compatibility during dissolution.

  • Disposal Stream: Halogenated Organic Waste (Strict segregation required).[1]

Hazard Analysis & Causality (The "Why")

To trust a protocol, you must understand the mechanism of the hazard. We do not simply wear gloves because a rulebook says so; we wear them because of the molecular interaction between the compound and biological tissue.

  • The Chlorine Factor (Lipophilicity): The chlorine atom at the 5-position significantly increases the lipophilicity (LogP) of the indole ring compared to the parent molecule. This facilitates faster partitioning into the lipid bilayer of the skin. While the compound is officially classified as an irritant, this enhanced permeability means that dermal exposure can lead to deeper tissue irritation than non-halogenated analogs.

  • The Acid Function (pKa): As a carboxylic acid, this compound will protonate mucous membranes upon contact with moisture (eyes, lungs), leading to immediate local pH drops and tissue inflammation.

  • The Dust Vector: As a high-melting-point solid, this compound exists as a fine powder. Indoles are notorious for accumulating static charge. This causes "flying powder" during transfer, turning a benchtop procedure into an inhalation risk.

PPE Protocol: The Barrier System

This system is designed to be self-validating . If you cannot verify the integrity of the barrier (e.g., by checking breakthrough times), the barrier is considered failed.

Table 1: Body-Specific Protection Standards
ZonePrimary BarrierTechnical SpecificationRationale
Hands (Solid) Nitrile Gloves Thickness:

0.11 mm (4 mil)Breakthrough: >480 min
Nitrile provides excellent resistance to the solid acid. The risk here is mechanical abrasion and dust contact.
Hands (Solution) Solvent-Dependent See Diagram 1 belowOnce dissolved, the solvent drives permeation. The indole rides the solvent through the glove.
Respiratory Engineering Control Class II Biosafety Cabinet or Chemical Fume HoodDo not rely on masks alone. The primary control is air velocity (face velocity 0.3–0.5 m/s).
Eyes Safety Glasses ANSI Z87.1+ with side shieldsStandard impact/splash protection.
Body Lab Coat 100% Cotton or Nomex (Snap closures)Synthetic blends can melt if a fire occurs (rare but possible with organic solvents). Snaps allow rapid removal.
Visualizing PPE Selection Logic

The following decision tree illustrates how to select hand protection based on the state of the matter.

PPE_Selection Start Start: Handling 5-Cl-2-Me-Indole Acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Solid_PPE Standard Nitrile Gloves (Min 0.11mm) Focus: Dust Control Solid->Solid_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check Polar Methanol / Ethanol / DMSO Solvent_Check->Polar Polar Aprotic/Protic NonPolar DCM / Chloroform Solvent_Check->NonPolar Halogenated Polar_PPE Double Nitrile Gloves (Change every 30 mins) Polar->Polar_PPE NonPolar_PPE Laminate / Viton Gloves (Nitrile degrades instantly) NonPolar->NonPolar_PPE

Figure 1: Decision matrix for glove selection. Note that once dissolved in halogenated solvents (like DCM), standard nitrile gloves offer zero protection.

Operational Workflow: Step-by-Step

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Preparation & Weighing (The High-Risk Step)

Risk: Inhalation of dust and static scattering.

  • Activate Engineering Controls: Verify fume hood flow is operational.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Indole powders are prone to "jumping" due to triboelectric charging.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh onto a glossy weighing paper or an anti-static weighing boat.

  • Transfer: Use a wide-mouth powder funnel to transfer the solid into the reaction vessel inside the hood. Rinse the funnel immediately with the reaction solvent to capture adherent dust.

Phase 2: Reaction & Handling

Risk: Splash and dermal absorption.

  • Solvent Addition: Add solvent slowly. If the reaction is exothermic (e.g., coupling reactions), ensure cooling is active.

  • Labeling: Mark the flask clearly with "Halogenated Intermediate." This alerts others that a spill requires specific cleanup protocols.

Phase 3: Cleanup & Decontamination
  • Wipe Down: Use a wet paper towel (solvent-soaked if necessary, usually ethanol) to wipe the balance area.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure the outside of the glove never touches skin.

  • Hand Wash: Wash hands with soap and cool water. Avoid hot water, which opens pores and increases absorption if trace chemicals are present.

Disposal & Environmental Compliance

Because this molecule contains a chlorine atom, it cannot be disposed of in standard organic waste streams in many jurisdictions. It must be treated as Halogenated Waste .

Waste Stream Logic

Waste_Disposal Waste Chemical Waste Generated Check_Cl Contains Cl/Br/I/F? Waste->Check_Cl Yes Yes (5-Cl-Indole present) Check_Cl->Yes Structure Analysis Stream_Gen Non-Halogenated Stream (Fuels Blending) Check_Cl->Stream_Gen No Halogens Stream_Halo HALOGENATED Waste Stream (High Cost Disposal) Yes->Stream_Halo

Figure 2: Waste segregation logic. Mixing halogenated compounds into non-halogenated streams can result in heavy regulatory fines and incineration hazards.

Disposal Protocol:

  • Segregation: Collect all mother liquors, washes, and contaminated solids (gloves, paper towels) in a container labeled "Halogenated Organic Waste."

  • Labeling: Explicitly list "5-chloro-2-methyl-1H-indole-3-carboxylic acid" on the hazardous waste tag. Do not use generic abbreviations.

  • PH Adjustment: If the waste solution is acidic, neutralize to pH 6–8 before capping, to prevent pressure buildup from off-gassing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes.[3] Retrieved from [Link]

Sources

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